Product packaging for Tetrahydrobostrycin(Cat. No.:)

Tetrahydrobostrycin

Cat. No.: B1370537
M. Wt: 340.32 g/mol
InChI Key: BECCUNGYVJUQCO-BJVFMSSPSA-N
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Description

Tetrahydrobostrycin is a member of anthracenes.
This compound has been reported in Nigrospora, Fusarium, and Aspergillus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O8 B1370537 Tetrahydrobostrycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

(1S,2R,3S,4aS,9aR,10R)-1,2,3,5,8,10-hexahydroxy-6-methoxy-3-methyl-1,2,4,4a,9a,10-hexahydroanthracen-9-one

InChI

InChI=1S/C16H20O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,5,8,11,14-15,17-19,21-23H,4H2,1-2H3/t5-,8-,11+,14-,15+,16-/m0/s1

InChI Key

BECCUNGYVJUQCO-BJVFMSSPSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2[C@H]([C@@H]([C@H]1O)O)C(=O)C3=C([C@@H]2O)C(=C(C=C3O)OC)O)O

Canonical SMILES

CC1(CC2C(C(C1O)O)C(=O)C3=C(C2O)C(=C(C=C3O)OC)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrobostrycin is a hexahydroanthrone derivative discovered from a marine-derived fungus, Aspergillus sp.[1]. This document provides a comprehensive technical overview of its discovery, including the detailed protocols for the fermentation of the producing organism, the extraction and isolation of the compound, and the spectroscopic methods used for its structure elucidation. Quantitative data, including NMR spectral assignments and biological activity, are presented in tabular format for clarity. Additionally, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific process.

Discovery and Isolation

Producing Organism and Fermentation

This compound was isolated from a fungus, identified as Aspergillus sp., which was derived from a marine sponge of the genus Spongia. The sponge was collected from a coral reef in Manado, Indonesia[1].

The isolation and cultivation of the fungus followed a standard microbiological protocol. The inner part of the sponge was placed on an agar plate, and the resulting fungal colony was isolated and identified. For the production of secondary metabolites, the Aspergillus sp. was cultured in twelve 500-mL Erlenmeyer flasks. Each flask contained 200 mL of a liquid medium composed of 2% glucose, 1% peptone, and 0.5% yeast extract dissolved in artificial seawater. The fungus was incubated at 30°C for a period of 14 days with shaking at 120 rpm[1].

Extraction and Purification

Following the incubation period, the fungal mycelia were separated from the culture broth and extracted with acetone. The acetone extract was concentrated, and the resulting aqueous residue was subjected to solvent-solvent partitioning with ethyl acetate (EtOAc). The bioactive EtOAc extract was then purified through a multi-step chromatographic process[1].

The purification cascade involved:

  • Silica Gel Column Chromatography: The crude EtOAc extract was first fractionated on a silica gel column.

  • Sephadex LH-20 Column Chromatography: Bioactive fractions from the silica gel column were further purified using a Sephadex LH-20 column.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC, yielding pure this compound[1].

The overall workflow from fungal culture to the isolation of the pure compound is depicted below.

G cluster_collection Source Collection & Isolation cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction & Initial Fractionation cluster_purification Chromatographic Purification Sponge Marine Sponge (Spongia sp.) Collection (Manado, Indonesia) Fungus Isolation of Aspergillus sp. from sponge tissue Sponge->Fungus Aseptic Technique Culture Inoculation into Liquid Medium (Glucose, Peptone, Yeast Extract) Incubation Incubation (14 days, 30°C, 120 rpm) Culture->Incubation Harvest Harvest & Separate Mycelia from Broth Acetone Extraction of Mycelia with Acetone Harvest->Acetone Partition Solvent Partitioning (EtOAc / H2O) Acetone->Partition Crude Bioactive Crude EtOAc Extract Partition->Crude Silica Silica Gel Column Chromatography Sephadex Sephadex LH-20 Column Chromatography Silica->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure Pure this compound HPLC->Pure

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[1].

  • Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) determined the molecular formula to be C₁₆H₁₈O₈ based on the (M−H)⁻ ion at m/z 341.1232[1].

  • NMR Spectroscopy: The planar structure and relative stereochemistry were established by analyzing ¹H-NMR, ¹³C-NMR, ¹H-¹H COSY, HMQC, HMBC, and NOESY spectral data. These analyses confirmed the hexahydroanthrone core and the positions of hydroxyl and methyl groups[1].

The structural relationship between this compound and the previously known compound, bostrycin, is shown below. This compound is a hydrated and reduced analog of bostrycin.

G cluster_key Structural Differences Bostrycin Bostrycin (Precursor/Related Metabolite) Tetrahydro This compound Bostrycin->Tetrahydro Biosynthetic Reduction/Hydration key1 • Aromatic Ring in Bostrycin key2 • Saturated, Hydroxylated Ring in this compound

References

Tetrahydrobostrycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin is a naturally occurring hexahydroanthrone derivative isolated from a marine-derived fungus, Aspergillus sp.[1][2]. As a member of the anthraquinone class of compounds, it has garnered interest for its potential, albeit reportedly weak, antibacterial and anticancer activities[1][3]. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, biological activity, and the experimental protocols for its isolation and characterization. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a brownish solid with a molecular weight of approximately 342.31 g/mol , calculated from its molecular formula C₁₆H₁₈O₈[1]. Commercial suppliers report a molecular weight of 340.3, and a purity of greater than 97%[3]. It is recommended to store the compound at +4°C[3].

PropertyValueReference
Molecular Formula C₁₆H₁₈O₈[1]
Molecular Weight 342.31 g/mol (calculated); 340.3 g/mol (commercial)[1][3]
CAS Number 1072119-07-3[3]
Appearance Brownish solid[3]
Purity >97%[3]
Storage +4°C[3]

Note: The discrepancy in molecular weight may be due to different analytical methods or the presence of different isotopes.

Biological Activity

This compound has been reported to exhibit weak antibacterial and anticancer properties[1][3].

Antibacterial Activity

In a disc diffusion assay, this compound (at 100 µ g/disc ) demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria[2].

Bacterial StrainInhibition Zone Diameter (mm)ConcentrationReference
Staphylococcus aureus15100 µ g/disc [2]
Escherichia coli9.2100 µ g/disc [2]

Note: Minimum Inhibitory Concentration (MIC) values have not been reported in the reviewed literature.

Anticancer Activity

The anticancer activity of this compound is described as weak by commercial suppliers[3]. Specific quantitative data, such as IC50 values against various cancer cell lines, are not yet available in the public domain.

Mechanism of Action and Signaling Pathways

To date, the specific mechanism of action of this compound has not been elucidated. Furthermore, there are no published studies on its modulation of cellular signaling pathways. Given its structural similarity to other anthraquinone compounds, it may potentially exert its biological effects through mechanisms such as DNA intercalation or inhibition of topoisomerase II, but this remains to be experimentally verified.

Experimental Protocols

Isolation of this compound from Aspergillus sp.

The following protocol is based on the methodology described by Xu et al. (2008)[1][2].

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation fungus Aspergillus sp. (strain 05F16) medium 1/2 Potato Dextrose Medium (50% natural seawater) fungus->medium incubation Static culture at 20°C for 3 weeks medium->incubation filtration Filtration of culture broth incubation->filtration extraction Extraction of filtrate with Ethyl Acetate filtration->extraction concentration Concentration of EtOAc extract extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel ods_column ODS Column Chromatography silica_gel->ods_column hplc Preparative HPLC ods_column->hplc nmr 1H & 13C NMR hplc->nmr ms Mass Spectrometry hplc->ms cosy 2D NMR (COSY, NOESY) hplc->cosy

Caption: Isolation and purification workflow for this compound.

  • Fungal Strain and Cultivation : The marine-derived fungus Aspergillus sp. (strain 05F16), isolated from an unidentified alga, is cultured in a 1/2 potato dextrose medium prepared with 50% natural seawater. The fungus is grown under static conditions at 20°C for approximately three weeks[2].

  • Extraction : The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is then subjected to solvent extraction using ethyl acetate. The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude extract[2].

  • Purification : The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation on a silica gel column, followed by further purification on an ODS (octadecylsilane) column. The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound[2].

  • Structure Elucidation : The chemical structure of the isolated compound is determined using various spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), and mass spectrometry[1].

Antibacterial Activity Assay (Disc Diffusion Method)

The following is a generalized protocol for assessing antibacterial activity using the disc diffusion method as described by Xu et al. (2008)[2].

antibacterial_assay cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement bacterial_culture Prepare bacterial inoculum (e.g., S. aureus, E. coli) agar_plates Prepare agar plates bacterial_culture->agar_plates inoculation Inoculate agar plates with bacteria agar_plates->inoculation sample_prep Dissolve this compound to desired concentration disc_application Apply paper discs impregnated with this compound inoculation->disc_application incubation Incubate plates at 37°C disc_application->incubation measure_zones Measure the diameter of the inhibition zones incubation->measure_zones

References

An In-depth Technical Guide to Tetrahydrobostrycin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from the marine-derived fungus Aspergillus sp., represents a molecule of interest for its potential, albeit weak, antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for its isolation and structural elucidation are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores potential mechanisms of action based on related anthraquinone and tetrahydroanthracene compounds, offering insights for future research and drug development endeavors.

Chemical Structure and Identification

This compound is a polyketide belonging to the anthraquinone class of natural products. Its core structure is a tetrahydroanthracenedione moiety, characterized by a partially saturated ring system.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (5S,6R,7S)-5,6,7,8-Tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione[1]
Molecular Formula C₁₆H₁₆O₈[1]
Molecular Weight 340.3 g/mol [2]
CAS Number 1072119-07-3[2]
Appearance Brownish solid[2]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The optical activity of the molecule has also been characterized.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Optical Rotation [α]D²⁰ -116.6° (c 0.8, MeOH)[3]
High-Resolution Mass Spectrometry (HRFAB-MS) m/z 341.1232 [M-H]⁻ (Calcd for C₁₆H₁₅O₈, 341.1236)[3]
¹H NMR (600 MHz, DMSO-d₆) δ (ppm) 12.5 (s, 1H), 12.1 (s, 1H), 7.15 (s, 1H), 5.5 (d, J=6.0 Hz, 1H), 5.1 (d, J=6.0 Hz, 1H), 4.5 (d, J=8.8 Hz, 1H), 4.2 (d, J=8.8 Hz, 1H), 3.8 (s, 3H), 3.3 (m, 1H), 2.9 (dd, J=13.2, 8.8 Hz, 1H), 2.5 (dd, J=13.2, 4.4 Hz, 1H), 1.2 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 188.5, 182.1, 162.5, 161.9, 158.2, 135.2, 110.1, 108.9, 108.1, 75.1, 70.2, 68.9, 56.2, 45.1, 38.9, 23.5

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sp.

The following protocol is a generalized procedure for the isolation of anthraquinones from fungal cultures, adapted for this compound based on available literature.

  • Fungal Cultivation: Aspergillus sp. (strain 05F16) is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for several weeks.

  • Extraction: The culture broth and mycelia are separated. The mycelia are extracted with an organic solvent such as ethyl acetate. The culture filtrate is also partitioned against ethyl acetate. The organic extracts are then combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using a solvent system such as methanol or a chloroform-methanol mixture to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Cultivation Aspergillus sp. Culture Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy

Fig. 1: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation Methodologies

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).

    • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D spectra are used to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a suitable technique for determining the accurate mass of polar molecules like this compound.

    • Sample Preparation: The sample is mixed with a suitable matrix (e.g., glycerol) on a probe tip.

    • Data Acquisition: The sample is bombarded with a high-energy beam of neutral atoms (e.g., Xenon), and the resulting ions are analyzed by the mass spectrometer.

    • Data Analysis: The high-resolution mass measurement provides the elemental composition of the molecule, which is crucial for confirming the molecular formula.

Biological Activity and Potential Mechanism of Action

This compound has been reported to exhibit weak antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as weak cytotoxic activity against certain cancer cell lines. The precise mechanisms of action have not been elucidated for this compound itself. However, based on the known activities of related anthraquinone and tetrahydroanthracene compounds, a hypothetical mechanism for its cytotoxic effects can be proposed.

Many anthraquinone derivatives are known to exert their anticancer effects through the induction of apoptosis. This can involve the modulation of key signaling pathways that regulate cell survival and death.

G cluster_cell Cancer Cell This compound This compound ROS Increased ROS Production This compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Leads to Caspase Caspase Activation Mitochondria->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

References

An In-depth Technical Guide to Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from marine-derived fungi, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and methodologies for its study. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a brownish solid with a molecular weight of 340.3.[1] Its chemical formula is C₁₆H₁₈O₇, which has been determined through spectral data analysis. The purity of commercially available this compound is typically greater than 97%.[1]

PropertyValueSource
Molecular Weight 340.3[1]
Chemical Formula C₁₆H₁₈O₇
Appearance Brownish Solid[1]
Purity >97%[1]
CAS Number 1072119-07-3[1]

Biological Activity

Preliminary studies have indicated that this compound possesses weak antibacterial and anticancer properties.[1] It has demonstrated weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[2] Further research is required to fully elucidate its spectrum of activity and potential therapeutic applications.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sp.

This protocol is based on the methodology described by Xu et al. (2008) for the isolation of this compound from the marine-derived fungus Aspergillus sp. strain 05F16.[2]

Workflow for Isolation and Purification:

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification cluster_2 Final Product Culture Culture of Aspergillus sp. in seawater-based medium Extraction Extraction of culture broth with Ethyl Acetate Culture->Extraction SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Crude Extract ODS_HPLC ODS HPLC SilicaGel->ODS_HPLC Pure_THB Pure this compound ODS_HPLC->Pure_THB Purified Fractions

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fungal Culture: Aspergillus sp. strain 05F16 is cultured in a suitable seawater-based medium.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography to separate components based on polarity.

  • ODS HPLC: Fractions containing this compound are further purified using octadecylsilane (ODS) high-performance liquid chromatography (HPLC).

Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic activity of this compound against cancer cell lines using the MTT assay.

Workflow for MTT Assay:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis CellSeeding Seed cancer cells in 96-well plates Treatment Treat cells with varying concentrations of this compound CellSeeding->Treatment AddMTT Add MTT reagent to each well Treatment->AddMTT Incubate Incubate to allow formazan formation AddMTT->Incubate AddSolvent Add solubilization solvent Incubate->AddSolvent MeasureAbsorbance Measure absorbance at 570 nm AddSolvent->MeasureAbsorbance CalculateViability Calculate cell viability (%) MeasureAbsorbance->CalculateViability

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound and a vehicle control.

  • MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Following incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control and plotted against the concentration of this compound to determine the IC₅₀ value.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, studies on the related compound, bostrycin, suggest potential involvement of key cellular signaling pathways. Bostrycin has been shown to induce apoptosis in breast cancer cells through the Akt/FOXO pathway and inhibit the proliferation of human lung carcinoma cells by downregulating the PI3K/Akt pathway.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis:

G cluster_pi3k PI3K/Akt Pathway Inhibition cluster_apoptosis Apoptosis Induction THB This compound PI3K PI3K THB->PI3K Akt Akt PI3K->Akt inhibition Bax Bax Akt->Bax inhibition Bcl2 Bcl-2 Akt->Bcl2 inhibition of transcription Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for this compound's pro-apoptotic effect.

This proposed pathway suggests that this compound may inhibit the PI3K/Akt signaling cascade. This inhibition could lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately resulting in caspase activation and programmed cell death. Further experimental validation, such as through Western blot analysis of key pathway proteins, is necessary to confirm this hypothesis.

References

In-Depth Technical Guide to Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: Tetrahydrobostrycin

This compound, a hexahydroanthrone derivative, has been identified with the Chemical Abstracts Service (CAS) number 107211-07-3 . This compound was first isolated from a marine-derived fungus, Aspergillus sp. strain 05F16, collected from a coral reef in Manado, Indonesia.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is presented below.

PropertyValueReference
CAS Number 107211-07-3[1]
Molecular Weight 340.3 g/mol [1]
Appearance Brownish solid[1]
Purity >97%[1]

Biological Activity: A Synopsis

This compound has demonstrated preliminary biological activity as a weak antibacterial and a weak anticancer compound. Its efficacy has been qualitatively assessed against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Initial studies have shown that this compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli. The table below summarizes the available quantitative data on its antimicrobial activity.

Test OrganismConcentrationInhibition Zone Diameter
Staphylococcus aureus100 µ g/disc 15 mm
Escherichia coli100 µ g/disc 9.2 mm
Anticancer Potential

While characterized as a weak anticancer compound, specific details regarding the mechanism of action and the signaling pathways involved in the anticancer activity of this compound are not yet extensively documented in publicly available literature. However, studies on the closely related compound, bostrycin, have indicated broad-spectrum antitumor activity. Bostrycin has been shown to induce apoptosis in breast cancer cells through the Akt/FOXO pathway and inhibit the proliferation of human lung carcinoma cells by downregulating the PI3K/Akt signaling pathway. These findings suggest that this compound may exert its potential anticancer effects through similar mechanisms.

Experimental Protocols

Isolation of this compound

The following outlines the general procedure for the isolation of this compound from its fungal source, Aspergillus sp.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification Fungal_Culture Culture of Aspergillus sp. in a suitable medium Extraction Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) Fungal_Culture->Extraction Silica_Gel_Chromatography Silica Gel Column Chromatography Extraction->Silica_Gel_Chromatography Crude Extract ODS_Column_Chromatography ODS Column Chromatography Silica_Gel_Chromatography->ODS_Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) ODS_Column_Chromatography->HPLC Isolated_this compound This compound HPLC->Isolated_this compound Purified Compound G Prepare_Inoculum Prepare a standardized inoculum of the test bacterium Inoculate_Plate Inoculate the surface of an agar plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Apply_Disc Place a sterile paper disc impregnated with this compound onto the agar surface Inoculate_Plate->Apply_Disc Incubate Incubate the plate under appropriate conditions Apply_Disc->Incubate Measure_Zone Measure the diameter of the zone of inhibition around the disc Incubate->Measure_Zone G cluster_0 PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Potential Inhibition Akt Akt This compound->Akt Potential Inhibition PI3K->Akt Activates FOXO FOXO Akt->FOXO Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis FOXO->Apoptosis Promotes

References

Natural Sources of Tetrahydrobostrycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin is a hexahydroanthrone derivative that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from marine-derived fungi. The document details generalized experimental protocols for its extraction, purification, and characterization, and presents a putative biosynthetic pathway. Quantitative data, where available for related compounds from the primary source, is summarized, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a polyketide belonging to the family of hexahydroanthrones. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial and cytotoxic properties. The exploration of novel natural sources for bioactive compounds is a critical aspect of drug discovery and development. This guide focuses on the known natural producers of this compound and the methodologies for its study.

Primary Natural Source: Marine-Derived Fungi

The primary natural source of this compound identified to date is a marine-derived fungus. Specifically, it has been isolated from Aspergillus sp. strain 05F16, which was collected from an unidentified alga in a coral reef environment.[1][2][3] Marine fungi are increasingly recognized as a prolific source of novel bioactive secondary metabolites.[4]

In addition to this compound, this fungal strain has also been found to produce other related compounds, including 1-deoxythis compound and the more widely known bostrycin.[1][2] Deoxybostrycin, a structurally similar compound, has been isolated from the mangrove endophytic fungus Nigrospora sp..[5]

Quantitative Data

While the definitive yield of this compound from Aspergillus sp. 05F16 is not specified in the available literature, the yields of co-isolated compounds provide a general indication of the productivity of the fungal strain.

CompoundYield (mg)Source Organism
1-deoxythis compound6.8Aspergillus sp. 05F16
Bostrycin10.8Aspergillus sp. 05F16

Table 1: Yields of hexahydroanthrone derivatives isolated from the culture of Aspergillus sp. 05F16.

Experimental Protocols

The following sections outline a generalized methodology for the isolation and characterization of this compound from a fungal source, based on standard practices for the extraction of fungal secondary metabolites.

Fungal Cultivation and Extraction

A pure culture of the producing fungal strain is required. The fungus is typically cultivated in a suitable liquid medium to encourage the production of secondary metabolites.

  • Inoculation and Incubation: The fungal strain is inoculated into a liquid culture medium (e.g., Potato Dextrose Broth) and incubated for a period of several weeks at a controlled temperature.

  • Biomass and Filtrate Separation: After incubation, the fungal biomass is separated from the culture broth by filtration.

  • Extraction: Both the fungal mycelia and the culture filtrate are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude secondary metabolites. The extracts are then combined and concentrated under reduced pressure.

Purification

The crude extract is subjected to a series of chromatographic techniques to purify this compound.

  • Initial Fractionation: The crude extract is typically fractionated using column chromatography with a stationary phase like silica gel and a gradient of solvents with increasing polarity.

  • Further Purification: Fractions containing the target compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a methanol-water gradient).

Structure Elucidation and Characterization

The structure of the purified this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Putative Biosynthetic Pathway of this compound

As a polyketide, the biosynthesis of this compound is proposed to start from simple carboxylic acid units via the polyketide pathway. The core of this pathway is a large multifunctional enzyme known as a Polyketide Synthase (PKS).

The proposed pathway involves:

  • Chain Assembly: The PKS catalyzes the sequential condensation of acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units) to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular aldol condensations to form the aromatic ring system characteristic of hexahydroanthrones.

  • Tailoring Modifications: A series of post-PKS modifications, including reductions, hydroxylations, and methylations, are carried out by specific tailoring enzymes to yield the final structure of this compound.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Structure Elucidation Inoculation Inoculation of Aspergillus sp. Incubation Incubation in Liquid Medium Inoculation->Incubation Filtration Separation of Mycelia and Broth Incubation->Filtration Solvent_Extraction Extraction with Organic Solvent Filtration->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC High-Performance Liquid Chromatography Column_Chromatography->HPLC Isolated_Compound Pure this compound HPLC->Isolated_Compound MS Mass Spectrometry NMR NMR Spectroscopy IR_UV IR/UV-Vis Spectroscopy Isolated_Compound->MS Isolated_Compound->NMR Isolated_Compound->IR_UV

Caption: Generalized workflow for the isolation and characterization of this compound.

Putative Biosynthetic Pathway

Putative_Biosynthetic_Pathway cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes cluster_product Final Product AcetylCoA Acetyl-CoA Chain_Assembly Chain Assembly AcetylCoA->Chain_Assembly MalonylCoA Malonyl-CoA MalonylCoA->Chain_Assembly Cyclization Cyclization/Aromatization Chain_Assembly->Cyclization Reduction Reduction Cyclization->Reduction Polyketide Intermediate Hydroxylation Hydroxylation Reduction->Hydroxylation Methylation Methylation Hydroxylation->Methylation This compound This compound Methylation->this compound

Caption: A putative biosynthetic pathway for this compound.

Conclusion

This compound is a natural product of interest that is produced by the marine-derived fungus Aspergillus sp. 05F16. While quantitative data on its production is limited, established methodologies for the isolation and characterization of fungal polyketides can be applied to obtain this compound for further research. The elucidation of its complete biosynthetic pathway will require further genetic and biochemical studies. This guide provides a foundational understanding for researchers and professionals in the field of natural product drug discovery.

References

An In-Depth Technical Guide to Tetrahydrobostrycin Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative, is a polyketide natural product with noted biological activities, including antibacterial properties. This document provides a comprehensive overview of the organisms known to produce this compound, with a primary focus on fungal species. It details the quantitative data available on its production, outlines experimental protocols for its isolation and purification, and describes the known biosynthetic pathways and regulatory influences. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

This compound Producing Organisms

This compound and its related compounds are primarily produced by various species of filamentous fungi. The most well-documented producers belong to the genus Aspergillus. Other fungal genera have also been identified as sources of the closely related compound, bostrycin, from which this compound is derived.

Known Producing Organisms:

  • Aspergillus sp.: A marine-derived fungus, designated as strain 05F16, has been identified as a producer of both this compound and 1-deoxythis compound.[1][2]

  • Bostryconema alpestre: This fungus is the original source from which the related compound bostrycin was first isolated.[1]

  • Nigrospora oryzae: This species has also been reported as a producer of bostrycin.[1]

  • Arthrinium phaeospermum: Another fungal species identified as a source of bostrycin.[1]

While this guide focuses on this compound, the organisms producing its precursor, bostrycin, are crucial for understanding its biosynthesis and potential for discovery of novel derivatives.

Quantitative Production Data

Quantitative data on the production of this compound is limited. However, one study on Aspergillus sp. 05F16 provides some insight into the yields that can be expected under laboratory conditions.

CompoundProducing OrganismCulture ConditionsYield
1-Deoxythis compoundAspergillus sp. 05F16Twelve 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 potato dextrose medium (50% natural seawater), cultured for about three weeks at 20°C.[1]6.8 mg
BostrycinAspergillus sp. 05F16Twelve 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 potato dextrose medium (50% natural seawater), cultured for about three weeks at 20°C.[1]10.8 mg

Note: The total culture volume from which these yields were obtained was 1,800 ml.[1]

Experimental Protocols

The following sections provide a detailed methodology for the cultivation of a this compound-producing fungus and the subsequent extraction and purification of the target compounds. These protocols are based on established methods for fungal secondary metabolite research.

Cultivation of Aspergillus sp.

This protocol is adapted from the cultivation of Aspergillus sp. 05F16.[1]

Materials:

  • Aspergillus sp. strain (e.g., 05F16)

  • Potato Dextrose Agar (PDA) plates

  • 1/2 Potato Dextrose (PD) medium with 50% natural seawater

  • 500-ml Erlenmeyer flasks

  • Sterile inoculation loop or scalpel

  • Incubator

Procedure:

  • Activation of Culture: From a stock culture, inoculate the Aspergillus sp. onto a PDA plate. Incubate at 20-25°C until sufficient mycelial growth and sporulation are observed.

  • Inoculation of Liquid Culture: Prepare 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 PD medium with 50% natural seawater.

  • Using a sterile inoculation loop or scalpel, transfer a small piece of the agar containing the fungal mycelium into each flask.

  • Incubation: Incubate the flasks at 20°C for approximately three weeks under static conditions.[1]

Extraction and Purification of this compound

This protocol is a generalized procedure based on the successful isolation of this compound and its derivatives.[1]

Materials:

  • Fungal culture broth and mycelium

  • Ethyl acetate (EtOAc)

  • Acetone

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, chloroform, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with an ODS column

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth exhaustively with an equal volume of EtOAc.

    • Extract the mycelium with acetone. After filtration, evaporate the acetone and then extract the remaining aqueous phase with EtOAc.

    • Combine all EtOAc extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, from n-hexane to chloroform and then to methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and related compounds and concentrate them.

    • Further purify the compounds using a reversed-phase HPLC system with an ODS column.

    • A typical mobile phase for separation could be a gradient of acetonitrile and water. For the isolation of this compound from Aspergillus sp. 05F16, a mobile phase of MeCN-H₂O (52:48) was used.[1]

    • Collect the peaks corresponding to this compound and its derivatives.

    • Confirm the purity and identity of the isolated compounds using spectroscopic methods such as NMR and Mass Spectrometry.

Biosynthetic and Signaling Pathways

Biosynthesis of Bostrycin and this compound

Bostrycin, the precursor to this compound, is a polyketide. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of such complex molecules is encoded by a cluster of genes known as a biosynthetic gene cluster (BGC).

While the specific BGC for bostrycin has not been fully elucidated, the general pathway for the biosynthesis of such aromatic polyketides involves the following key steps:

  • Polyketide Chain Assembly: A starter unit (typically acetyl-CoA) and several extender units (malonyl-CoA) are sequentially condensed by a Type I or Type II PKS to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic anthraquinone scaffold of bostrycin.

  • Tailoring Modifications: A series of post-PKS modifications, such as hydroxylations, methylations, and reductions, are carried out by tailoring enzymes encoded within the BGC to produce the final bostrycin molecule.

This compound is then likely formed from bostrycin through a reduction reaction, although the specific enzyme responsible for this conversion has not yet been identified.

Bostrycin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) cluster_intermediates Intermediates cluster_tailoring Tailoring Enzymes cluster_products Products Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Anthraquinone_Scaffold Anthraquinone Scaffold Linear_Polyketide->Anthraquinone_Scaffold Cyclization & Aromatization Bostrycin Bostrycin Anthraquinone_Scaffold->Bostrycin Tailoring Modifications Tailoring_Enzymes Hydroxylases, Methyltransferases, etc. This compound This compound Bostrycin->this compound Reduction Aspergillus_Regulation cluster_signals Environmental Signals cluster_signaling Signaling Pathways cluster_regulators Global Regulators cluster_output Output Nutrients Nutrient Availability G_Protein G-Protein Signaling (cAMP-PKA, MAPK) Nutrients->G_Protein Light Light Velvet Velvet Complex Light->Velvet pH pH pH->G_Protein LaeA LaeA G_Protein->LaeA Velvet->LaeA SM_Production Secondary Metabolite Production (e.g., this compound) LaeA->SM_Production Chromatin Remodeling & Transcriptional Activation Experimental_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_final 5. Final Product Cultivation Fungal Culture (e.g., Aspergillus sp.) Extraction Solvent Extraction (EtOAc) Cultivation->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Pure_Compound Pure this compound Spectroscopy->Pure_Compound

References

An In-depth Technical Guide on the Tetrahydrobostrycin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative, belongs to the diverse family of fungal polyketides. Its structural similarity to other known fungal metabolites, such as the anthraquinone bostrycin and the fusarubins, suggests a conserved biosynthetic origin revolving around a non-reducing polyketide synthase (NR-PKS). This technical guide delineates the putative biosynthetic pathway of this compound, drawing parallels from the well-characterized fusarubin/bostrycoidin pathway in Fusarium species. The pathway commences with the synthesis of a heptaketide backbone by an NR-PKS, followed by a series of tailoring steps including cyclization, methylation, oxidation, and reduction, catalyzed by a suite of dedicated enzymes. This document provides a comprehensive overview of the key enzymes, their proposed functions, and relevant experimental methodologies for studying this pathway, aimed at facilitating further research and potential applications in drug development.

Introduction

Fungal polyketides represent a vast and structurally diverse class of secondary metabolites with a wide range of biological activities. Among these, this compound, isolated from the marine-derived fungus Aspergillus sp., has garnered interest due to its hexahydroanthrone core structure. Understanding the biosynthesis of such complex molecules is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide provides an in-depth analysis of the proposed biosynthetic pathway of this compound, leveraging the significant research conducted on the analogous fusarubin and bostrycoidin pathways.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to be orchestrated by a biosynthetic gene cluster (BGC) encoding a core non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes. The pathway can be conceptually divided into the following stages:

Polyketide Chain Assembly

The pathway is initiated by a Type I NR-PKS, a large, multidomain enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a linear heptaketide chain. The key domains of this PKS and their functions are outlined below:

  • Starter Unit-ACP Transacylase (SAT): Selects and loads the initial acetyl-CoA starter unit.

  • Malonyl-CoA:ACP Transacylase (MAT): Loads the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP) domain.

  • Ketosynthase (KS): Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the malonyl-ACP.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

  • Product Template (PT): Controls the cyclization and aromatization of the polyketide chain.

  • Thioesterase (TE) or Claisen Cyclase (CLC): Catalyzes the release of the cyclized product from the PKS.

Cyclization and Aromatization

Following its synthesis, the linear heptaketide undergoes a series of intramolecular aldol condensations and cyclizations, guided by the PT domain of the PKS, to form a fused aromatic ring system characteristic of anthraquinones.

Tailoring Modifications

The initial polyketide scaffold is then subjected to a series of modifications by tailoring enzymes encoded within the same BGC. These modifications are crucial for generating the final structure of this compound.

  • O-Methylation: An O-methyltransferase introduces a methyl group, likely at the C-8 position, a common modification in related fungal anthraquinones.

  • Oxidation: A FAD-binding monooxygenase is proposed to catalyze hydroxylation reactions on the aromatic ring.

  • Reduction: The key step differentiating this compound from its anthraquinone relatives is the reduction of one of the aromatic rings. This is likely carried out by one or more reductases or dehydrogenases encoded within the BGC, leading to the characteristic hexahydroanthrone core. The exact nature and sequence of these reduction steps are a key area for future investigation.

Key Enzymes and Their Functions

Based on the well-studied fusarubin gene cluster in Fusarium solani, which is responsible for the production of bostrycoidin, the following key enzymes are proposed to be involved in the this compound pathway:

Proposed Enzyme Gene (from Fusarubin Cluster) Function
Non-Reducing Polyketide Synthasefsr1 (PKS3)Synthesis and cyclization of the heptaketide backbone.
O-Methyltransferasefsr2Catalyzes the transfer of a methyl group to a hydroxyl group on the anthraquinone scaffold.
FAD-binding Monooxygenasefsr3Performs oxidative modifications, likely hydroxylation, of the aromatic rings.
Putative Reductase(s)/Dehydrogenase(s)-Catalyze the reduction of the aromatic ring to form the hexahydroanthrone core. The specific genes for this function in the this compound cluster remain to be identified.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway Diagram

Tetrahydrobostrycin_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Tailoring Reactions Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Heptaketide Heptaketide NR-PKS->Heptaketide 7 iterations Cyclized Intermediate Cyclized Intermediate Heptaketide->Cyclized Intermediate Cyclization Methylated Intermediate Methylated Intermediate Cyclized Intermediate->Methylated Intermediate Methylation Oxidized Intermediate Oxidized Intermediate Methylated Intermediate->Oxidized Intermediate Oxidation O-Methyltransferase O-Methyltransferase This compound This compound Oxidized Intermediate->this compound Reduction Monooxygenase Monooxygenase Reductase(s) Reductase(s) O-Methyltransferase->Methylated Intermediate SAM Monooxygenase->Oxidized Intermediate O2, NADPH Reductase(s)->this compound NAD(P)H

Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Cluster Identification and Characterization

Experimental_Workflow Fungal Strain (e.g., Aspergillus sp.) Fungal Strain (e.g., Aspergillus sp.) Genomic DNA Extraction Genomic DNA Extraction Fungal Strain (e.g., Aspergillus sp.)->Genomic DNA Extraction Genome Sequencing Genome Sequencing Genomic DNA Extraction->Genome Sequencing Bioinformatic Analysis (antiSMASH) Bioinformatic Analysis (antiSMASH) Genome Sequencing->Bioinformatic Analysis (antiSMASH) Identification of Putative BGC Identification of Putative BGC Bioinformatic Analysis (antiSMASH)->Identification of Putative BGC Gene Knockout Studies Gene Knockout Studies Identification of Putative BGC->Gene Knockout Studies Heterologous Expression Heterologous Expression Identification of Putative BGC->Heterologous Expression Metabolite Analysis (LC-MS, NMR) Metabolite Analysis (LC-MS, NMR) Gene Knockout Studies->Metabolite Analysis (LC-MS, NMR) Heterologous Expression->Metabolite Analysis (LC-MS, NMR) Enzyme Characterization Enzyme Characterization Heterologous Expression->Enzyme Characterization Pathway Elucidation Pathway Elucidation Metabolite Analysis (LC-MS, NMR)->Pathway Elucidation

Caption: Workflow for identifying and characterizing the this compound BGC.

Experimental Protocols

Fungal Culture and Metabolite Extraction
  • Culture: Inoculate Aspergillus sp. on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth). Incubate at 25-28°C for 14-21 days.

  • Extraction:

    • For solid cultures, macerate the agar and mycelium in ethyl acetate.

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium with ethyl acetate and the broth separately with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Heterologous Expression of the Biosynthetic Gene Cluster
  • Gene Cloning: Amplify the entire biosynthetic gene cluster from the genomic DNA of the producing fungus using long-range PCR.

  • Vector Construction: Clone the amplified gene cluster into a suitable fungal expression vector.

  • Transformation: Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression construct.

  • Expression and Analysis: Culture the transformed host under inducing conditions and analyze the culture extract for the production of this compound and its intermediates using LC-MS.

In Vitro Enzyme Assays
  • Protein Expression and Purification: Clone the gene for the enzyme of interest (e.g., O-methyltransferase, monooxygenase) into an E. coli expression vector. Express the protein and purify it using affinity chromatography.

  • Assay:

    • Prepare a reaction mixture containing the purified enzyme, the substrate (a biosynthetic intermediate), and necessary cofactors (e.g., S-adenosylmethionine for methyltransferases, NADPH and FAD for monooxygenases).

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Quench the reaction and extract the products with an organic solvent.

    • Analyze the products by LC-MS to determine enzyme activity and product identity.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and production titers, for the this compound biosynthetic pathway. However, studies on the related bostrycoidin production in Fusarium solani have reported yields of up to 2.2 mg/L in a heterologous Saccharomyces cerevisiae expression system. This provides a benchmark for future optimization of this compound production.

Conclusion

The proposed biosynthetic pathway for this compound, based on the well-established principles of fungal polyketide synthesis and analogies to the fusarubin/bostrycoidin pathway, provides a solid framework for future research. The elucidation of the specific genes and enzymes involved, particularly the reductases responsible for the formation of the hexahydroanthrone core, will be a key step in fully understanding and manipulating this pathway. The experimental approaches outlined in this guide offer a roadmap for researchers to unravel the intricacies of this compound biosynthesis, paving the way for the development of novel therapeutic agents.

"Tetrahydrobostrycin mechanism of action"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Tetrahydrobostrycin and its Analogue, Bostrycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a hexahydroanthrone derivative isolated from the marine-derived fungus Aspergillus sp.[1]. While research on this compound is in its nascent stages, its structural similarity to the well-studied compound Bostrycin provides a strong foundation for predicting its mechanism of action. This guide synthesizes the available information on this compound and delves into the extensive research on Bostrycin to offer a comprehensive understanding of their potential biological activities.

Bostrycin, a polyketide natural product, has demonstrated notable anticancer and antibiotic properties[2]. Its mechanism of action is primarily attributed to the induction of apoptosis through mitochondrial pathways and the modulation of key cellular signaling cascades[3][4]. This document will detail the known cytotoxic effects, antibacterial activity, and the molecular pathways influenced by these compounds, presenting a valuable resource for researchers in drug discovery and development.

Chemical Structures

The chemical structures of this compound and Bostrycin are presented below. The key structural difference lies in the degree of saturation of the anthraquinone core.

G cluster_this compound This compound cluster_bostrycin Bostrycin tetrahydrobostrycin_img tetrahydrobostrycin_img bostrycin_img bostrycin_img Bostrycin_Apoptosis_Pathway Bostrycin Bostrycin PI3K PI3K Bostrycin->PI3K Inhibits PTP1B PTP1B Bostrycin->PTP1B Inhibits Akt Akt PI3K->Akt Activates BAX BAX Akt->BAX Inhibits PTP1B->Akt Inhibits Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates BAX->Mitochondrion Promotes Permeabilization SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Bostrycin Bostrycin Scaffold Modification Chemical Modification (Positions 2, 3, 6, 7) Bostrycin->Modification Derivatives Bostrycin Derivatives Modification->Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Derivatives->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Lead_Compound Lead_Compound SAR_Analysis->Lead_Compound Identify Lead Compounds

References

Tetrahydrobostrycin: A Technical Guide on its Antibiotic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tetrahydrobostrycin, a derivative of the natural compound bostrycin, has garnered interest for its potential as an antibiotic. This technical guide provides a comprehensive overview of the available scientific data on bostrycin and its analogues as a foundational reference for the exploration of this compound. Due to a scarcity of direct research on this compound, this document leverages the more extensive research on its parent compound, bostrycin, to infer potential properties and guide future research. This guide covers its antibacterial activity, mechanism of action, cytotoxicity, and relevant experimental protocols, presented in a format tailored for scientific and drug development professionals.

Antibacterial Activity and Spectrum

Bostrycin has demonstrated notable antibacterial activity, primarily against Gram-positive bacteria.[1] Its efficacy against a range of pathogens suggests a potential for development as a targeted antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) of Bostrycin Against Various Bacterial Strains
Bacterial StrainTypeMIC (µg/mL)Reference
Bacillus cereusGram-positiveData not available[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positiveData not available[1]
Streptococcus pneumoniaeGram-positiveData not available[1]
Vancomycin-resistant Enterococcus (VRE)Gram-positiveData not available[1]
Gram-negative bacteriaGram-negativeIneffective[1]
Candida albicansFungusIneffective[1]

Note: Specific MIC values for the listed Gram-positive bacteria were not available in the searched literature, though potent activity was described.[1]

The antibacterial effect of bostrycin is selective, with no reported activity against Gram-negative bacteria or fungi such as Candida albicans.[1] This specificity is attributed to differences in the cell envelope structure between Gram-positive and Gram-negative organisms.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary antibacterial mechanism of bostrycin is the inhibition of bacterial cell wall biosynthesis.[1] This process is critical for bacterial survival, and its disruption leads to cell lysis and death.

In Gram-positive bacteria, bostrycin is understood to directly target the nascent penta-peptide of the peptidoglycan, a key structural component of the cell wall.[1] By interfering with this component, it effectively blocks the subsequent steps of cell wall assembly. The inability of bostrycin to act on Gram-negative bacteria is due to the presence of an outer membrane that prevents the compound from reaching its peptidoglycan target.[1]

G cluster_synthesis Peptidoglycan Synthesis Pathway cluster_inhibition Bostrycin Inhibition Cytoplasmic Precursor Synthesis Cytoplasmic Precursor Synthesis Membrane Translocation Membrane Translocation Cytoplasmic Precursor Synthesis->Membrane Translocation Lipid Carrier Peptidoglycan Assembly Peptidoglycan Assembly Membrane Translocation->Peptidoglycan Assembly Transglycosylation & Transpeptidation Stable Cell Wall Stable Cell Wall Peptidoglycan Assembly->Stable Cell Wall Cross-linking Cell Lysis Cell Lysis Peptidoglycan Assembly->Cell Lysis Inhibition Bostrycin Bostrycin Bostrycin->Peptidoglycan Assembly Blocks nascent penta-peptide Bacterial Cell Integrity Bacterial Cell Integrity Stable Cell Wall->Bacterial Cell Integrity

Caption: Proposed mechanism of bostrycin's antibacterial action.

Cytotoxicity Profile

While showing promise as an antibiotic, bostrycin also exhibits significant cytotoxic activity against a range of human cancer cell lines. This dual activity is a critical consideration in its development as a therapeutic agent.

Table 2: Cytotoxicity of Bostrycin and its Derivatives against Human Cancer Cell Lines (IC50 values)
Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
BostrycinSCC9Tongue Squamous15.78 (5.37 µg/mL)[2]
BostrycinSCC25Tongue Squamous10.29 (3.50 µg/mL)[2]
10-deoxy-bostrycinA549Lung Carcinoma4.56[3]
Bostrycin Derivative 7A549Lung Carcinoma0.78[]
Bostrycin Derivative 8A549Lung Carcinoma0.52[]
Epirubicin (Control)A549Lung Carcinoma0.61[]

Note: IC50 values were converted from µg/mL to µM for bostrycin using a molecular weight of 340.3 g/mol .

The cytotoxic mechanism of bostrycin involves the induction of mitochondria-mediated apoptosis.[5][6] Studies in yeast and human cancer cells have shown that bostrycin treatment leads to an increase in intracellular reactive oxygen species (ROS), chromatin condensation, DNA fragmentation, and a decrease in mitochondrial membrane potential.[2][5] This programmed cell death is initiated through a caspase-independent pathway.[5]

G Bostrycin Bostrycin ROS Increased ROS Bostrycin->ROS MMP Decreased Mitochondrial Membrane Potential Bostrycin->MMP Mitochondria Mitochondrial Destruction ROS->Mitochondria MMP->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for antibiotic efficacy. A standard method for determining MIC is the broth microdilution assay.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The antibiotic (e.g., bostrycin) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay Bacterial Culture Bacterial Culture Standardized Inoculum (5x10^5 CFU/mL) Standardized Inoculum (5x10^5 CFU/mL) Bacterial Culture->Standardized Inoculum (5x10^5 CFU/mL) Inoculate Microplate Inoculate Microplate Standardized Inoculum (5x10^5 CFU/mL)->Inoculate Microplate Bostrycin Stock Bostrycin Stock Serial Dilutions in Microplate Serial Dilutions in Microplate Bostrycin Stock->Serial Dilutions in Microplate Serial Dilutions in Microplate->Inoculate Microplate Incubate (37°C, 18-24h) Incubate (37°C, 18-24h) Inoculate Microplate->Incubate (37°C, 18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubate (37°C, 18-24h)->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., bostrycin) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

G cluster_cell_culture Cell Culture & Treatment cluster_assay_steps MTT Assay Seed Cells in 96-well Plate Seed Cells in 96-well Plate Overnight Incubation Overnight Incubation Seed Cells in 96-well Plate->Overnight Incubation Treat with Bostrycin Treat with Bostrycin Overnight Incubation->Treat with Bostrycin Incubate (24-72h) Incubate (24-72h) Treat with Bostrycin->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilizing Agent->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Caption: Workflow for cytotoxicity assessment using the MTT assay.

In Vivo Studies

Currently, there is a lack of available data from in vivo studies investigating the antibacterial efficacy of bostrycin or this compound. Such studies are a critical next step in evaluating the therapeutic potential and safety profile of these compounds.

Conclusion and Future Directions

The existing body of research on bostrycin provides a strong foundation for investigating this compound as a potential antibiotic. The demonstrated activity against Gram-positive bacteria and the elucidated mechanism of action are promising starting points. However, several key areas require further investigation:

  • Quantitative Antibacterial Spectrum: A comprehensive analysis of the MICs of this compound against a broad panel of clinically relevant Gram-positive bacteria is essential.

  • Cytotoxicity and Selectivity: A thorough evaluation of the cytotoxicity of this compound against various human cell lines is necessary to determine its therapeutic index.

  • In Vivo Efficacy and Safety: Preclinical animal models are required to assess the in vivo antibacterial activity, pharmacokinetics, and toxicology of this compound.

  • Chemical Synthesis and Derivatization: The synthesis of this compound and a variety of its derivatives could lead to compounds with improved efficacy and reduced cytotoxicity.

This technical guide summarizes the current understanding of bostrycin as a proxy for this compound and highlights the critical next steps for the research and development of this potential new antibiotic. The data presented herein should serve as a valuable resource for scientists and drug development professionals in this field.

References

Unveiling the Anticancer Potential of Bostrycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the anticancer properties of Bostrycin , a naturally occurring anthraquinone. The initial request for "Tetrahydrobostrycin" did not yield sufficient publicly available research data. Bostrycin is a closely related compound for which scientific literature is available.

Executive Summary

Bostrycin, a secondary metabolite isolated from mangrove endophytic fungi, has emerged as a promising candidate in anticancer research. This document provides a comprehensive overview of its cytotoxic and apoptotic effects on various cancer cell lines. We delve into its mechanisms of action, focusing on the modulation of key signaling pathways, and present quantitative data on its efficacy. Furthermore, this guide furnishes detailed experimental protocols for the key assays used to elucidate the anticancer properties of Bostrycin, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Bostrycin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression. The core mechanisms identified are:

  • Induction of Mitochondria-Mediated Apoptosis: Bostrycin triggers the intrinsic apoptotic pathway. This is characterized by a decrease in mitochondrial membrane potential, a critical event in the initiation of apoptosis[1][2]. This disruption of mitochondrial function is a key aspect of its cytotoxic effects.

  • Cell Cycle Arrest: Depending on the cancer cell type, Bostrycin has been shown to cause cell cycle arrest at either the G0/G1 or G2/M phase[3][4]. By halting the cell cycle, Bostrycin prevents the proliferation of cancerous cells.

  • Generation of Reactive Oxygen Species (ROS): The compound induces the production of intracellular ROS[1]. Elevated ROS levels can lead to oxidative stress, damaging cellular components and contributing to the induction of apoptosis.

  • Modulation of Key Signaling Pathways: Bostrycin's anticancer activity is linked to its ability to interfere with critical cell survival and proliferation pathways, most notably the PI3K/Akt signaling cascade[5][6].

Quantitative Data: Cytotoxic Activity of Bostrycin

The efficacy of Bostrycin has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available IC50 values for Bostrycin and its derivatives.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
Bostrycin SCC9Tongue Squamous Cell Carcinoma2.18 - 7.71[3]
SCC25Tongue Squamous Cell Carcinoma2.18 - 7.71[3]
A549Lung CarcinomaNot specified[5][6]
MCF-7Breast CancerNot specified
MDA-MB-435MelanomaNot specified
HepG2Liver CancerNot specified
HCT-116Colon CancerNot specified
MCG-803Gastric CancerNot specified[3]
MCF-10ANormal Breast Epithelial14.08[3]
Deoxybostrycin Derivatives MDA-MB-435Melanoma0.62 - 10
HepG2Liver Cancer0.62 - 10
HCT-116Colon Cancer0.62 - 10

Note: Some studies confirm inhibitory effects without specifying precise IC50 values.

Signaling Pathways Modulated by Bostrycin

Bostrycin's ability to induce apoptosis and inhibit proliferation is directly linked to its influence on crucial intracellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its overactivation is a common feature in many cancers[7][8][9]. Bostrycin has been shown to downregulate this pathway in human lung adenocarcinoma A549 cells[5][6]. It is suggested that this inhibition contributes to the observed cell cycle arrest and apoptosis[5][6].

PI3K_Akt_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt recruits pAkt p-Akt (Active) Akt->pAkt phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth pAkt->Proliferation Bostrycin Bostrycin Bostrycin->PI3K inhibits

Bostrycin inhibits the PI3K/Akt signaling pathway.
Induction of the Mitochondrial Apoptosis Pathway

Bostrycin directly triggers the intrinsic pathway of apoptosis by acting on the mitochondria[3][4][10]. This involves the upregulation of pro-apoptotic proteins like Bax, leading to the permeabilization of the mitochondrial outer membrane and a subsequent cascade of events culminating in cell death.

Mitochondrial_Apoptosis_Pathway Bostrycin Bostrycin ROS ↑ Reactive Oxygen Species (ROS) Bostrycin->ROS Bax ↑ Bax expression Bostrycin->Bax Mitochondrion Mitochondrion ROS->Mitochondrion Bax->Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Cascade Caspase Activation Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Bostrycin induces apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer properties of Bostrycin.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[11][12].

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Bostrycin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Bostrycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Bostrycin. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Analysis of Apoptosis Markers by Western Blot

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as cleaved caspases and PARP[13][14][15][16].

Materials:

  • Treated and untreated cell samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treating cells with Bostrycin for the desired time, wash the cells with cold PBS and lyse them with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[15].

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression or cleavage.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[17][18][19][20][21].

Materials:

  • Treated and untreated cell samples

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with Bostrycin for the desired duration. Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Incubate the cells in ethanol for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at 37°C in the dark. The RNase A will degrade RNA, ensuring that PI only binds to DNA[20].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting data is typically displayed as a histogram. Analyze the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Experimental and Logical Workflow

The investigation of a novel anticancer compound like Bostrycin follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Start Hypothesis: Bostrycin has anticancer activity Cell_Lines Select Panel of Cancer Cell Lines & Normal Cell Line Start->Cell_Lines Cytotoxicity_Screen Cytotoxicity Screening (e.g., MTT Assay) Cell_Lines->Cytotoxicity_Screen IC50 Determine IC50 Values Cytotoxicity_Screen->IC50 Mechanism Mechanism of Action Studies (at IC50 concentrations) IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Mechanism->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) Mechanism->Western_Blot Pathway_Analysis Identify Key Proteins & Signaling Pathways (e.g., Akt, Bax, Caspases) Cell_Cycle->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis Conclusion Conclusion on Anticancer Properties & Mechanism Pathway_Analysis->Conclusion

General workflow for investigating anticancer properties.

Conclusion

Bostrycin demonstrates significant anticancer activity against a range of cancer cell lines, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. Its ability to downregulate the pro-survival PI3K/Akt signaling pathway highlights its potential as a targeted therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further preclinical investigation into the therapeutic potential of Bostrycin and its analogues in oncology.

References

Tetrahydrobostrycin: A Literature Review of a Scarcely Explored Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobostrycin is a hexahydroanthrone derivative first reported in 2008. As a member of the broader class of tetrahydroanthraquinones, a group of microbial secondary metabolites, it holds potential for biological activity. However, a comprehensive review of the existing scientific literature reveals that detailed studies on this compound are exceptionally limited. The primary and seemingly sole source of public information originates from its initial isolation and characterization. This technical guide aims to consolidate the available knowledge on this compound, highlight the significant gaps in the current understanding of this molecule, and provide context based on related compounds.

Physicochemical Properties and Biological Activity

The initial and only publicly detailed report on this compound describes its isolation from a marine-derived fungus, Aspergillus sp.. While the study successfully characterized its structure, it provided limited quantitative data on its biological activities. What is known is that it is classified as a weak antibacterial and weak anticancer compound.

Table 1: Physicochemical and Biological Activity of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₇Xu et al., 2008
Molecular Weight320.29 g/mol Xu et al., 2008
Biological ClassHexahydroanthroneXu et al., 2008
Reported ActivityWeak antibacterial, Weak anticancerXu et al., 2008
Quantitative Data
IC50 (Cytotoxicity)Not Reported-
MIC (Antimicrobial)Not Reported-

Note: The lack of reported IC50 and MIC values is a critical data gap in the current literature.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound beyond its initial isolation are not available in the public domain. The following summarizes the general procedures likely employed for its isolation and characterization based on the initial report.

Isolation and Characterization of this compound

The isolation of this compound was reported from the fermentation broth of the marine-derived fungus Aspergillus sp.. A general workflow for such a process is outlined below.

G cluster_0 Fungal Fermentation & Extraction cluster_1 Chromatographic Purification A Marine Fungus (Aspergillus sp.) B Liquid Fermentation A->B C Extraction of Broth with Organic Solvent B->C D Silica Gel Column Chromatography C->D E Sephadex LH-20 Column Chromatography D->E F Preparative HPLC E->F G Pure this compound F->G H Structure Elucidation (NMR, MS) G->H

Caption: Generalized workflow for the isolation and characterization of a fungal metabolite.

Methodology:

  • Fermentation: The marine-derived Aspergillus sp. is cultured in a suitable liquid medium to encourage the production of secondary metabolites.

  • Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.

  • Chromatography: The crude extract undergoes a series of chromatographic separations, such as silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Mechanism of Action

There is currently no published research investigating the mechanism of action of this compound or its effects on any cellular signaling pathways. This represents a significant knowledge void. Given its classification as a weak anticancer agent, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of key oncogenic signaling pathways. However, without experimental data, any proposed pathway is purely speculative.

To stimulate further research, a hypothetical workflow for investigating the anticancer mechanism of a novel compound like this compound is presented below.

G cluster_0 Phenotypic Assays cluster_1 Target Identification & Pathway Analysis A This compound B Treat Cancer Cell Lines A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C F Transcriptomics (RNA-seq) B->F G Proteomics (Mass Spectrometry) B->G H Kinase Profiling B->H D Apoptosis Assay (e.g., Annexin V) C->D E Cell Cycle Analysis (Flow Cytometry) D->E I Pathway Analysis (e.g., KEGG, GO) F->I G->I H->I J Identify Key Signaling Pathway(s) I->J K Validate Target(s) (e.g., Western Blot, qPCR, siRNA) J->K

Caption: A potential experimental workflow to elucidate the anticancer mechanism of action.

Conclusion and Future Directions

This compound remains an enigmatic molecule with preliminary indications of biological activity. The lack of follow-up research since its discovery presents a clear opportunity for further investigation. Future studies should focus on:

  • Total Synthesis: Developing a synthetic route to this compound to enable the production of sufficient quantities for comprehensive biological evaluation.

  • In-depth Biological Screening: Conducting extensive in vitro and in vivo studies to quantify its antibacterial and anticancer activities against a broad range of cell lines and pathogens.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying its biological activities and identifying its cellular targets and affected signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent derivatives.

A Deep Dive into Tetrahydrobostrycin: A Technical Guide to its Research History and Scientific Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobostrycin, a hexahydroanthrone derivative, is a natural product that has garnered interest in the scientific community for its potential biological activities. First isolated from a marine-derived fungus, this compound belongs to the larger family of anthraquinones, a class of compounds known for their diverse pharmacological properties. This technical guide provides an in-depth overview of the research history of this compound, from its discovery to the exploration of its biological effects. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. This document will detail its discovery, biological activities with available quantitative data, and insights into its potential mechanism of action, biosynthesis, and chemical synthesis, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the core scientific concepts.

Discovery and Initial Characterization

This compound was first isolated from the marine-derived fungus Aspergillus sp. strain 05F16, which was collected from an unidentified alga in the coral reef of Manado, Indonesia.[1] The discovery was part of a broader investigation into bioactive secondary metabolites from marine fungi.[1] Alongside this compound, researchers also isolated 1-deoxythis compound, the known anthraquinone bostrycin, and the plant hormone abscisic acid from the same fungal strain.[1]

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS).[1] These analyses established its molecular formula and the connectivity of its atoms, revealing a hexahydroanthrone core structure.

Biological Activities

Initial biological screening of this compound revealed weak antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature, the parent compound, bostrycin, has been the subject of more extensive investigation, showing a broader range of biological effects.

Antibacterial Activity

The antibacterial activity of this compound was qualitatively described as "weak" in its initial discovery.[1] For context, studies on related compounds can provide a benchmark for expected potency.

Table 1: Antibacterial Activity of this compound (Qualitative)

Bacterial StrainActivity
Staphylococcus aureusWeak
Escherichia coliWeak

Source:[1]

Cytotoxic Activity

Bostrycin has demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).[2] The IC50 values for bostrycin and some of its derivatives are summarized in the table below.

Table 2: Cytotoxic Activity of Bostrycin and its Derivatives against Various Cancer Cell Lines

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HepG2 (IC50, µM)HCT-116 (IC50, µM)
Bostrycin> 5010-30 (time-dependent)--
Derivative 7-0.78--
Derivative 8-0.52--
Derivative 22----
Derivative 23----
Derivative 25----
Derivative 29----

Note: Data for bostrycin on A549 cells is presented as a range due to time-dependent effects. Data for derivatives is qualitative in some cases within the provided search results. '-' indicates data not available in the reviewed sources.

Mechanism of Action: Insights from Bostrycin Research

The molecular mechanism of action for this compound has not been explicitly elucidated. However, studies on its parent compound, bostrycin, suggest a potential mechanism involving the inhibition of critical cell signaling pathways. Research on bostrycin's effect on human lung carcinoma A549 cells has shown that it can downregulate the PI3K/Akt signaling pathway.[2][3]

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[4][5] Its dysregulation is a hallmark of many cancers.[5] Bostrycin treatment of A549 cells led to a decrease in the expression of p110α (a catalytic subunit of PI3K) and phosphorylated Akt (p-Akt), the active form of the kinase.[2] This downregulation of the PI3K/Akt pathway is believed to contribute to the observed cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells.[2]

Given the structural similarity between this compound and bostrycin, it is plausible that this compound may exert its biological effects through a similar mechanism.

PI3K_Akt_Pathway_Inhibition Postulated Mechanism of Action via PI3K/Akt Pathway Inhibition cluster_0 Cellular Processes This compound This compound (Postulated) PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival Apoptosis->Proliferation_Survival Reduces

Postulated signaling pathway affected by this compound.

Biosynthesis

This compound, being a polyketide, is synthesized in fungi by a large, multi-domain enzyme complex known as a polyketide synthase (PKS).[6][7] PKS enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain.[6] This chain then undergoes a series of modifications, including cyclization, reduction, and dehydration, to generate the final polyketide scaffold.

While the specific biosynthetic gene cluster (BGC) responsible for this compound production has not been fully characterized, it is expected to contain a PKS gene along with genes encoding tailoring enzymes such as hydroxylases, methyltransferases, and oxidoreductases that are necessary to produce the final structure. The biosynthesis of related tetrahydroanthraquinones in fungi has been shown to proceed through a polyketide pathway.[8]

Tetrahydrobostrycin_Biosynthesis Generalized Polyketide Biosynthesis Pathway Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Poly-β-keto Chain PKS->Polyketide_Chain Cyclization Cyclization/ Aromatization Polyketide_Chain->Cyclization Anthraquinone_Scaffold Anthraquinone Scaffold Cyclization->Anthraquinone_Scaffold Tailoring_Enzymes Tailoring Enzymes (Hydroxylation, Methylation, etc.) Anthraquinone_Scaffold->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

A generalized workflow for polyketide biosynthesis.

Chemical Synthesis

The total synthesis of this compound has not been explicitly detailed in the reviewed literature. However, synthetic strategies for the closely related parent compound, bostrycin, and other tetrahydroanthraquinones have been reported.[9] These syntheses often involve the construction of the core ring system through cycloaddition reactions, such as the Diels-Alder reaction, followed by functional group manipulations to install the necessary hydroxyl and methoxy groups.

A general retrosynthetic approach for a tetrahydroanthraquinone core, which could be adapted for this compound, is outlined below.

Retrosynthesis General Retrosynthetic Analysis of a Tetrahydroanthraquinone Target Tetrahydroanthraquinone (e.g., this compound) FGI Functional Group Interconversion (FGI) Target->FGI Core Core Tetrahydroanthraquinone Scaffold FGI->Core DielsAlder Diels-Alder Reaction Core->DielsAlder Naphthoquinone Naphthoquinone Derivative DielsAlder->Naphthoquinone Diene Diene DielsAlder->Diene

A plausible retrosynthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and related compounds.

Isolation and Purification of this compound from Aspergillus sp.

This protocol is based on the methods described in the initial discovery of this compound.[1]

  • Cultivation: The fungus Aspergillus sp. strain 05F16 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) supplemented with seawater to mimic its natural environment. The culture is incubated at room temperature for several weeks until sufficient biomass and secondary metabolite production is achieved.

  • Extraction: The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate the components.

    • HPLC Purification: Fractions containing the compounds of interest are further purified by High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

  • Structure Elucidation: The purified compound is then analyzed by NMR and MS to confirm its structure and purity.

Determination of Antibacterial Activity (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (S. aureus or E. coli) is grown in a suitable broth medium to a specific optical density, corresponding to a known cell concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then made in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.[10][11][12]

  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion and Future Perspectives

This compound represents an interesting natural product with potential for further investigation. While its own biological activity profile is not yet fully elucidated, the significant anticancer effects of its parent compound, bostrycin, suggest that this compound and its derivatives could be valuable leads in drug discovery. Future research should focus on several key areas:

  • Quantitative Biological Evaluation: A thorough investigation of the antibacterial and cytotoxic activities of pure this compound is needed to establish its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects and potential therapeutic applications. Investigating its impact on the PI3K/Akt pathway, as suggested by studies on bostrycin, would be a logical starting point.

  • Biosynthesis and Synthetic Biology: Characterization of the biosynthetic gene cluster for this compound could enable its production through fermentation and facilitate the generation of novel analogs through genetic engineering.

  • Total Synthesis and Medicinal Chemistry: The development of a total synthesis for this compound would provide access to larger quantities of the compound for biological studies and allow for the systematic synthesis of derivatives to explore structure-activity relationships and optimize its biological profile.

References

Methodological & Application

Synthesis of Tetrahydrobostrycin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols related to the synthesis and isolation of Tetrahydrobostrycin, a bioactive hexahydroanthrone derivative.

This compound has garnered interest in the scientific community due to its potential biological activities. While a direct total chemical synthesis of this compound has not been extensively reported, this document outlines a viable synthetic strategy for its core structure based on the successful synthesis of the closely related compound, Bostrycin. Additionally, a detailed protocol for the isolation of this compound from fungal cultures is provided, along with a summary of its known biological activities and spectroscopic data.

Chemical Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular FormulaC₁₆H₁₆O₈[1]
Molecular Weight340.3 g/mol [2]
AppearanceBrownish solid[2]
Purity>97%[2]
CAS Number1072119-07-3[2]
InChIKeyBECCUNGYVJUQCO-BJVFMSSPSA-N[2]

Proposed Synthesis of the this compound Core Structure

The following is a proposed synthetic protocol for the core anthraquinone structure of this compound, adapted from the total synthesis of Bostrycin. This multi-step synthesis involves a key Diels-Alder reaction to construct the tricyclic ring system.

Experimental Protocol:

Step 1: Synthesis of the Naphthoquinone Dienophile

A suitable 1,4-naphthoquinone derivative serves as the dienophile. For the synthesis of the this compound core, a methoxy-substituted naphthoquinone is required.

  • Reaction: Friedel-Crafts acylation of a substituted benzene with maleic anhydride, followed by cyclization and oxidation.

  • Reagents: Substituted benzene derivative, maleic anhydride, aluminum chloride (AlCl₃), oxidizing agent (e.g., manganese dioxide).

  • Procedure:

    • To a cooled solution of the substituted benzene in a suitable solvent (e.g., dichloromethane), add AlCl₃ portion-wise.

    • Add maleic anhydride and stir the reaction mixture at room temperature until completion.

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • The resulting acid is then cyclized using a dehydrating agent (e.g., polyphosphoric acid) at elevated temperature.

    • The cyclized product is oxidized to the corresponding naphthoquinone.

    • Purify the product by column chromatography.

Step 2: Diels-Alder Reaction

The naphthoquinone dienophile is reacted with a suitable diene to form the hexahydroanthrone skeleton.

  • Reaction: [4+2] cycloaddition.

  • Reagents: Methoxy-substituted 1,4-naphthoquinone, functionalized diene (e.g., a silyloxydiene).

  • Procedure:

    • Dissolve the naphthoquinone and the diene in a high-boiling point solvent (e.g., toluene or xylene).

    • Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the cycloadduct by column chromatography.

Step 3: Aromatization and Functional Group Manipulation

The cycloadduct is then subjected to a series of reactions to introduce the correct oxygenation pattern and stereochemistry.

  • Reactions: Oxidation, reduction, and protection/deprotection steps.

  • Reagents: Oxidizing agents (e.g., DDQ), reducing agents (e.g., NaBH₄), protecting group reagents (e.g., acetyl chloride, TBSCl).

  • Procedure:

    • The initial adduct is aromatized to form the hydroquinone.

    • Selective protection of hydroxyl groups is performed to allow for regioselective modifications.

    • Introduction of further hydroxyl groups is achieved through oxidation/reduction sequences.

    • Deprotection of the protecting groups yields the core structure.

Isolation of this compound from Aspergillus sp.

This compound can be isolated from the marine-derived fungus Aspergillus sp.. The following protocol is based on the procedure described by Xu et al. (2008).[2][3]

Experimental Protocol:

1. Fungal Cultivation:

  • Organism: Aspergillus sp. (strain 05F16).[2][3]

  • Medium: 1/2 Potato Dextrose (PD) medium prepared with 50% natural seawater.[3]

  • Procedure:

    • Inoculate twelve 500-mL Erlenmeyer flasks, each containing 150 mL of 1/2 PD medium, with the fungal strain.[3]

    • Incubate the cultures for approximately three weeks at 20°C.[3]

2. Extraction:

  • Procedure:

    • Filter the culture broth (total volume of 1,800 mL).[3]

    • Extract the filtrate with an equal volume of ethyl acetate (EtOAc) three times.[3]

    • Combine the EtOAc extracts and evaporate to dryness under reduced pressure to yield the crude extract.[3]

3. Purification:

  • Procedure:

    • Subject the crude extract to silica gel column chromatography using a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH) as the eluent.[3]

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the fractions containing this compound and concentrate.

    • Perform further purification by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).[3]

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.[3]

Spectroscopic Data

The structure of isolated this compound can be confirmed by spectroscopic methods.

¹H-NMR (600 MHz, DMSO-d₆) δ (ppm) ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm)
1.15 (3H, s, 10-CH₃)24.5 (10-CH₃)
2.49 (1H, dd, J=13.2, 4.2 Hz, H-4ax)39.8 (C-4)
2.92 (1H, dd, J=13.2, 3.0 Hz, H-4eq)49.0 (C-4a)
3.30 (1H, d, J=8.8 Hz, H-2)65.0 (C-10)
3.80 (3H, s, 6-OCH₃)68.2 (C-1)
4.45 (1H, d, J=8.8 Hz, H-1)71.2 (C-3)
4.60 (1H, m, H-3)74.8 (C-2)
5.10 (1H, d, J=3.0 Hz, 1-OH)108.5 (C-7)
5.25 (1H, d, J=4.2 Hz, 3-OH)110.2 (C-5a)
5.40 (1H, s, 10-OH)115.8 (C-9a)
5.60 (1H, d, J=5.4 Hz, 2-OH)135.2 (C-8a)
6.80 (1H, d, J=2.4 Hz, H-7)145.8 (C-8)
7.20 (1H, d, J=2.4 Hz, H-5)160.5 (C-6)
12.10 (1H, s, 8-OH)165.2 (C-5)
195.5 (C-9)

Data adapted from Xu et al., 2008.[3]

Biological Activity

This compound has been reported to exhibit weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[2][3] Its parent compound, Bostrycin, has shown a broader range of biological activities, including antimicrobial and antitumor effects.[4] Further investigation into the biological profile of this compound is warranted.

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Core Structure start1 Substituted Benzene step1 Friedel-Crafts Acylation & Cyclization start1->step1 start2 Maleic Anhydride start2->step1 start3 Functionalized Diene step3 Diels-Alder Reaction start3->step3 step2 Oxidation to Naphthoquinone step1->step2 step2->step3 step4 Aromatization & Functionalization step3->step4 product This compound Core step4->product

Caption: Proposed synthetic workflow for the this compound core structure.

Isolation_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product cultivation Fungal Culture of Aspergillus sp. filtration Filtration of Culture Broth cultivation->filtration extraction Solvent Extraction (EtOAc) filtration->extraction silica_col Silica Gel Column Chromatography extraction->silica_col hplc Preparative HPLC silica_col->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the isolation of this compound from Aspergillus sp.

References

Total Synthesis of Tetrahydrobostrycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from the marine-derived fungus Aspergillus sp., has attracted interest due to its structural similarity to other bioactive anthraquinone compounds. To date, a total synthesis of this compound has not been reported in the scientific literature. This document provides comprehensive data on the characterization of the natural product as reported by Xu et al. (2008)[1][2][3]. Furthermore, a detailed, plausible synthetic protocol is proposed, based on established methodologies for the synthesis of related tetrahydroanthraquinone natural products. This proposed synthesis aims to provide a strategic blueprint for researchers seeking to access this molecule for further biological evaluation and drug development endeavors.

Introduction

This compound (1,2,3,5,8,10-hexahydroxy-6-methoxy-1,2,4,4a,9a,10-hexahydroanthracen-9-one) is a polyketide natural product first isolated and characterized in 2008[1][2][3]. Its structure is closely related to bostrycin, a compound known for its antibacterial and cytotoxic activities. The densely functionalized and stereochemically rich architecture of this compound makes it an interesting target for total synthesis. A successful synthetic route would not only confirm its absolute stereochemistry but also provide access to analogs for structure-activity relationship (SAR) studies, which are crucial for drug discovery programs.

While a definitive total synthesis is yet to be published, the construction of the tetrahydroanthraquinone core is commonly achieved via a Diels-Alder reaction. This document outlines a proposed synthetic strategy centered around a key [4+2] cycloaddition to assemble the carbocyclic framework of this compound.

Characterization of Natural this compound

The following data is derived from the isolation and structural elucidation of this compound by Xu et al. (2008)[1][2][3].

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₆H₁₈O₈
Molecular Weight342
AppearanceYellow Powder
Optical Rotation[α]D²⁵ +38.5° (c 0.13, MeOH)
Spectroscopic Data

Table 1: ¹H NMR Data of this compound (500 MHz, DMSO-d₆) [1][2][3]

PositionδH (ppm)MultiplicityJ (Hz)
13.99d8.8
23.30m
34.02m
1.63dd12.5, 5.1
2.49m
4a2.72m
76.48s
9a2.51m
104.41d7.3
11-CH₃2.15s
6-OCH₃3.79s
1-OH5.25d5.9
2-OH4.90d5.1
3-OH4.95d4.4
5-OH12.43s
8-OH12.08s
10-OH5.30d7.3

Table 2: ¹³C NMR Data of this compound (125 MHz, DMSO-d₆) [1][2][3]

PositionδC (ppm)
168.2
270.0
369.4
433.7
4a45.1
5161.8
5a107.6
6164.7
799.2
8162.4
8a107.6
9204.3
9a51.5
1066.8
10a137.6
11-CH₃21.6
6-OCH₃56.2

Table 3: Other Spectroscopic Data for this compound [1][2][3]

SpectroscopyData
HR-ESI-MS m/z 341.1232 [M-H]⁻ (calcd for C₁₆H₁₇O₈, 341.0923)
UV (MeOH) λmax (log ε) 226 (4.20), 275 (3.98), 435 (3.65) nm
IR (KBr) νmax 3400, 1620, 1460, 1380, 1280, 1210, 1080 cm⁻¹

Proposed Total Synthesis of (±)-Tetrahydrobostrycin

The following section details a proposed, hypothetical synthetic route to racemic this compound. This strategy is based on established synthetic methods for related natural products.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is outlined below. The key disconnection is a Diels-Alder reaction to form the tetracyclic core.

G This compound This compound Intermediate_A Hydroxylated Tetracycle This compound->Intermediate_A Hydroxylation / Oxidation State Adjustment Naphthoquinone Substituted Naphthoquinone (Dienophile) Intermediate_A->Naphthoquinone Diels-Alder Reaction Diene Functionalized Diene Intermediate_A->Diene Juglone_Derivative Juglone Derivative Naphthoquinone->Juglone_Derivative Functional Group Interconversion Simple_Diene 1,3-Butadiene Derivative Diene->Simple_Diene Functionalization

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The proposed forward synthesis involves the preparation of a suitable diene and a dienophile (a juglone derivative), followed by a Diels-Alder cycloaddition, and subsequent functional group manipulations to yield this compound.

G Start Commercially Available Starting Materials Juglone_Prep Preparation of Juglone Derivative Start->Juglone_Prep Diene_Prep Preparation of Functionalized Diene Start->Diene_Prep Diels_Alder Diels-Alder Cycloaddition Juglone_Prep->Diels_Alder Diene_Prep->Diels_Alder Cycloadduct Tetracyclic Adduct Diels_Alder->Cycloadduct Hydroxylation Stereoselective Dihydroxylation Cycloadduct->Hydroxylation Intermediate_B Hydroxylated Intermediate Hydroxylation->Intermediate_B Final_Steps Deprotection & Oxidation State Adjustment Intermediate_B->Final_Steps This compound (±)-Tetrahydrobostrycin Final_Steps->this compound

References

Application Notes and Protocols: Purification of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from a marine-derived fungus, Aspergillus sp. The methodology outlined below is based on the successful isolation and characterization of this compound as reported in the scientific literature.

Data Presentation

The following table summarizes the quantitative data associated with the purification of this compound from a fungal culture.

ParameterValueReference
Starting Material
Fungal StrainAspergillus sp. (strain 05F16)
Culture Volume12 x 500-ml Erlenmeyer flasks
Extraction
Extraction SolventEthyl Acetate (EtOAc)
Volume of Extraction Solvent3 x 900 ml
Purification
Final Yield 20.0 mg

Experimental Protocols

The purification of this compound involves a multi-step process encompassing fungal culture, extraction, and a series of chromatographic separations.

Fungal Culture and Fermentation
  • Organism : Aspergillus sp. strain 05F16, isolated from a marine environment.

  • Culture Medium : An appropriate nutrient-rich broth is prepared and sterilized.

  • Fermentation : The fungus is cultured in twelve 500-ml Erlenmeyer flasks, each containing the sterile broth. The flasks are incubated under conditions suitable for fungal growth and secondary metabolite production. The culture broth, which appears red, indicates the production of pigments, including this compound.

Extraction of Crude Product
  • Solvent Extraction : The culture broth is extracted three times with ethyl acetate (EtOAc), using 900 ml of solvent for each extraction.

  • Concentration : The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound.

  • Step 1: Initial Column Chromatography

    • Stationary Phase : Silica gel.

    • Procedure : The crude extract is loaded onto a silica gel column and eluted with a suitable solvent system to achieve initial separation of compounds.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

    • Column : Pegasil ODS (Octadecylsilyl), 10 mm x 250 mm.

    • Mobile Phase : A mixture of methanol (MeOH) and water (H₂O) in a ratio of 52:48.

    • Procedure : The fraction containing this compound from the initial column chromatography is subjected to preparative HPLC. The elution is monitored, and fractions are collected. This step yields purified this compound (20.0 mg).

  • Step 3: Further Purification of Mixed Fractions (Isolation of 1-Deoxythis compound and Bostrycin)

    • A mixture containing 1-deoxythis compound and bostrycin (29.0 mg) is also obtained from the preparative HPLC.

    • This mixture is further purified by preparative HPLC using a different mobile phase composition (MeOH:H₂O, 38:62) to yield pure 1-deoxythis compound (6.8 mg) and bostrycin.

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the key stages in the purification of this compound.

G cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Chromatographic Purification cluster_3 Final Products A Aspergillus sp. Culture B Ethyl Acetate Extraction A->B C Concentration B->C D Silica Gel Column Chromatography C->D E Preparative HPLC (Pegasil ODS, MeOH:H2O 52:48) D->E F Pure this compound E->F

Caption: Workflow for the purification of this compound.

Analytical Techniques for Tetrahydrobostrycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification and characterization of Tetrahydrobostrycin. The methodologies outlined below are based on established analytical principles and data from structurally similar compounds, offering a robust starting point for researchers.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying this compound in various samples, including bulk drug substances and formulated products. A reversed-phase HPLC (RP-HPLC) method with UV detection is recommended for its sensitivity and cost-effectiveness.

Table 1: HPLC Method Parameters for this compound Analysis
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Methanol:Water (40:23:37 v/v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 15 minutes
Expected Retention Time ~7.5 min
Experimental Protocol: HPLC Quantification of this compound

1. Preparation of Mobile Phase:

  • Precisely measure 400 mL of HPLC-grade acetonitrile, 230 mL of HPLC-grade methanol, and 370 mL of ultrapure water.
  • Combine the solvents in a suitable container and mix thoroughly.
  • Adjust the pH of the mixture to 3.0 ± 0.05 using 85% phosphoric acid.
  • Degas the mobile phase using a vacuum filtration system or by sonication for 15-20 minutes.

2. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in the mobile phase to a final volume of 100 mL to obtain a stock solution of 100 µg/mL.
  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Preparation (for formulated products):

  • Weigh and finely powder a representative sample of the formulation.
  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
  • Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
  • Make up the volume to 100 mL with the mobile phase and mix well.
  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject 10 µL of each standard solution and the sample solution in duplicate.
  • Record the chromatograms and measure the peak areas.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis prep->analysis data Data Processing analysis->data mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Preparation injection Injection standard_prep->injection sample_prep Sample Preparation sample_prep->injection equilibration->injection detection UV Detection (280 nm) injection->detection chromatogram Chromatogram Integration detection->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

For highly sensitive and specific analysis, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. This technique is particularly useful for identifying and quantifying this compound in complex matrices and for metabolite identification studies.

Table 2: LC-MS Method Parameters for this compound Analysis
ParameterRecommended Condition
LC System UPLC/UHPLC system
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): [M+H]⁺, Product Ion (Q3): To be determined empirically
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Experimental Protocol: LC-MS Analysis of this compound

1. Sample Preparation:

  • For plasma or tissue samples, perform a protein precipitation step. Add three volumes of cold acetonitrile to one volume of the sample.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.
  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

2. LC-MS Analysis:

  • Equilibrate the LC-MS system with the initial mobile phase conditions.
  • Inject the prepared sample.
  • Acquire data in full scan mode to determine the parent ion ([M+H]⁺) of this compound.
  • Perform a product ion scan to identify characteristic fragment ions.
  • Optimize the collision energy for the most intense and specific transitions.
  • For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the optimized transitions.

3. Data Analysis:

  • Process the data using the instrument's software.
  • For quantification, generate a calibration curve using a series of standards prepared in a matrix similar to the samples.
  • For identification, compare the retention time and mass spectrum of the analyte with that of a reference standard.

Signaling Pathway for LC-MS Data Acquisition

LCMS_Signaling sample Sample Introduction lc Liquid Chromatography (Separation) sample->lc esi Electrospray Ionization (Ion Formation) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data System detector->data

Caption: Data acquisition pathway in a triple quadrupole LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for unambiguous structure elucidation.

Table 3: NMR Parameters for this compound
ParameterRecommended Condition
Solvent DMSO-d₆ or CDCl₃
Concentration 5-10 mg/mL
Spectrometer Frequency 400 MHz or higher
¹H NMR 32 scans, 2s relaxation delay
¹³C NMR 1024 scans, 2s relaxation delay
2D NMR Experiments COSY, HSQC, HMBC
Internal Standard Tetramethylsilane (TMS)
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Tune and shim the NMR spectrometer.
  • Acquire a ¹H NMR spectrum to assess the proton environment.
  • Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.
  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons, and to determine the overall molecular structure.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Assign all proton and carbon signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.
  • Compare the assigned structure with known related compounds to confirm the identity of this compound.

Logical Relationship of NMR Experiments

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC structure Final Structure Elucidation COSY->structure HSQC->structure HMBC->structure

Caption: Inter-relationship of NMR experiments for structural elucidation.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of Tetrahydrobostrycin is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Introduction

This compound is a bioactive compound with potential therapeutic applications. Accurate and reliable quantification of this compound in various samples is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[1] This application note describes a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Principle

This method utilizes a reversed-phase C18 column for the separation of this compound. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), allows for the elution of the analyte. Detection is typically achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of an analytical standard.[2]

Materials and Reagents

  • This compound analytical standard (high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

Experimental Protocol

1. Preparation of Mobile Phase

A common mobile phase for the analysis of similar compounds involves a mixture of acetonitrile and a phosphate buffer.

  • Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 4.0 using orthophosphoric acid.[3]

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a specific ratio (e.g., 25:75 v/v).[3] The optimal ratio should be determined during method development.

  • Degassing: Degas the mobile phase prior to use to prevent the formation of bubbles in the HPLC system.

2. Standard Solution Preparation

  • Stock Standard Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

3. Sample Preparation

The sample preparation method will depend on the matrix of the sample (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid formulation is as follows:

  • Accurately weigh a portion of the powdered sample.

  • Dissolve the sample in a suitable solvent and sonicate to ensure complete dissolution of this compound.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

4. HPLC Instrumentation and Conditions

A typical HPLC system for this analysis would include a pump, an autosampler, a column oven, and a UV-Vis detector.

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (e.g., 25:75 v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient or controlled (e.g., 25°C)[4]
Injection Volume 10-20 µL
Detection UV-Vis at a specific wavelength (to be determined by UV scan of this compound)
Data Acquisition Chromatography data software

5. Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters include:

  • System Suitability: To ensure the HPLC system is performing correctly.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2
Theoretical Plates (N)N > 2000
% RSD of Peak Areas≤ 2.0%
% RSD of Retention Times≤ 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Study

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
80
100
120

Table 4: Precision Data

SampleIntra-day Precision (% RSD)Inter-day Precision (% RSD)
This compound

Visualization of Workflows and Concepts

HPLC Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification

Caption: A flowchart of the HPLC experimental workflow.

Logical Relationships in HPLC Method Development

G cluster_variables Independent Variables cluster_responses Dependent Responses MobilePhase Mobile Phase Composition (Organic:Aqueous Ratio, pH) Optimization Method Optimization MobilePhase->Optimization Column Column Chemistry (C18, C8, etc.) Column->Optimization FlowRate Flow Rate FlowRate->Optimization Temperature Column Temperature Temperature->Optimization Resolution Resolution RetentionTime Retention Time PeakShape Peak Shape (Tailing, Asymmetry) Sensitivity Sensitivity Optimization->Resolution Optimization->RetentionTime Optimization->PeakShape Optimization->Sensitivity

Caption: Key parameters in HPLC method development.

References

Application Notes and Protocols for NMR Spectroscopy of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobostrycin is a natural product belonging to the anthraquinone class of compounds. These compounds are of significant interest in drug development due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. This document provides detailed application notes and protocols for the NMR analysis of this compound.

Disclaimer: Extensive searches for experimental NMR data for this compound did not yield any published, structurally assigned spectra. The data presented in this document are predicted values based on the known chemical structure of (5S,6R,7S)-5,6,7,8-Tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione, a compound identified as this compound. These predicted values serve as a guide for researchers in the analysis of experimentally obtained spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions were performed using computational algorithms and are intended to approximate the experimental values. The numbering of the atoms corresponds to the IUPAC nomenclature for the anthraquinone scaffold.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (δ) in ppm
1188.2
2160.1
3108.1
4182.5
4a110.2
570.3
672.1
776.9
835.4
8a135.1
9155.8
9a115.9
10162.3
10a108.9
2-OCH₃56.4
7-CH₃25.1

Table 2: Predicted ¹H NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ) in ppmMultiplicityIntegration
H36.15Singlet (s)1H
H55.21Doublet (d)1H
H64.12Multiplet (m)1H
H82.95, 2.21Doublet of Doublets (dd)2H
2-OCH₃3.91Singlet (s)3H
7-CH₃1.35Singlet (s)3H
OH ProtonsNot PredictedBroad Singlet (br s)5H

Note: The chemical shifts of hydroxyl (OH) protons are highly variable and depend on factors such as solvent, concentration, and temperature. They are expected to appear as broad singlets.

Experimental Protocols

The following is a general protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation

  • Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Choose a suitable deuterated solvent. For non-polar to moderately polar compounds like this compound, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are good starting points. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, especially to observe exchangeable protons like hydroxyls.

  • Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.

2D NMR Experiments (for full structural assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

3. Data Processing

  • Apodization: Apply an exponential window function to improve the signal-to-noise ratio.

  • Fourier Transform: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a purified compound like this compound.

NMR_Workflow A Purified this compound Sample B Sample Preparation (Dissolve in Deuterated Solvent) A->B C Transfer to NMR Tube B->C D NMR Spectrometer Setup C->D E 1D NMR Acquisition (¹H, ¹³C) D->E Standard Experiments F 2D NMR Acquisition (COSY, HSQC, HMBC) D->F Advanced Experiments G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Analysis & Interpretation G->H I Structure Elucidation / Confirmation H->I

Caption: General workflow for NMR analysis.

This comprehensive guide provides a strong foundation for researchers working with this compound, enabling them to effectively utilize NMR spectroscopy for its structural characterization and further drug development efforts.

Application Notes and Protocols for Mass Spectrometry of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydrobostrycin is a naphthoquinone derivative with potential biological activities. Mass spectrometry (MS) is a powerful analytical technique for the identification, characterization, and quantification of such compounds. When coupled with liquid chromatography (LC), LC-MS provides a robust method for analyzing this compound in various matrices. This document outlines the general procedures for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.

Quantitative Analysis

A triple quadrupole mass spectrometer is often the instrument of choice for quantitative pharmaceutical analysis due to its high sensitivity and specificity.[1] The following table represents hypothetical quantitative data that could be obtained from an LC-MS/MS experiment for the quantification of this compound in a biological matrix, such as plasma. The method would typically involve a calibration curve prepared in the same matrix.

ParameterValue
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Matrix Effect 85 - 115%
Recovery > 80%

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for successful LC-MS/MS analysis, aiming to remove interferences and concentrate the analyte.[2][3][4] For the analysis of this compound in a biological matrix like plasma, a protein precipitation followed by solid-phase extraction (SPE) would be a suitable approach.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Methanol, HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • SPE cartridges (e.g., C18)

Protocol:

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute this compound and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation of this compound from other components is typically achieved using reversed-phase liquid chromatography.[5][6]

Instrumentation:

  • HPLC system (e.g., Waters ACQUITY UPLC)[7]

  • Mass spectrometer (e.g., a triple quadrupole instrument like the Waters Xevo TQ)[1][7]

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation SPE Solid-Phase Extraction ProteinPrecipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Hypothetical Fragmentation Pathway

The fragmentation of a molecule in a mass spectrometer provides structural information.[8] For a molecule like this compound, common fragmentation pathways would likely involve losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl groups (CH₃), which are characteristic of similar alkaloid structures.[9][10]

fragmentation_pathway M [M+H]+ F1 [M+H - H2O]+ M->F1 - H2O F2 [M+H - CH3]+ M->F2 - CH3 F3 [M+H - H2O - CO]+ F1->F3 - CO F4 [M+H - CH3 - CO]+ F2->F4 - CO

Caption: Hypothetical fragmentation pathway of protonated this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Tetrahydrobostrycin is limited in publicly available literature. The following protocols and data are largely based on studies of a closely related and structurally similar compound, Bostrycin . Researchers should adapt and validate these methodologies specifically for this compound.

Introduction

This compound is a bioactive compound with potential therapeutic applications. Preliminary assessments have indicated its weak antibacterial and anticancer properties. These application notes provide a framework for the in vitro evaluation of this compound, focusing on its cytotoxic and antimicrobial activities, and potential mechanisms of action. The provided protocols are based on established methodologies and published data on the related compound, Bostrycin, offering a starting point for comprehensive investigation.

Anticancer Activity Assays

The evaluation of the anticancer potential of this compound can be performed using various human cancer cell lines. The following protocols describe methods to determine cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Table 1: Reported IC50 Values for Bostrycin against Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µg/mL)
A549Human Lung CarcinomaNot explicitly stated, but significant inhibition observed at 10, 20, and 30 µM.[1][2]
SCC9Tongue Squamous Cell Carcinoma5.37[3]
SCC25Tongue Squamous Cell Carcinoma3.50[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., A549, SCC9, SCC25) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Read Absorbance dissolve->read analyze Analyze Data (IC50) read->analyze end_node End analyze->end_node

Caption: Workflow of the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Studies on Bostrycin have shown it can induce G2/M phase arrest in tongue squamous cell carcinoma cells and G0/G1 arrest in lung adenocarcinoma cells.[2][3]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cells with various concentrations of this compound for a defined period.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence. Bostrycin has been shown to induce apoptosis in tongue squamous cell carcinoma cells through the mitochondrial pathway.[3]

Antimicrobial Activity Assays

The antimicrobial activity of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: General Classification of Antimicrobial Activity based on MIC Values.

MIC Value (µg/mL)Interpretation
< 100Significant Activity
100 - 625Moderate Activity
> 625Weak Activity

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for MIC Determination

MIC_Workflow start Start prepare_inoculum Prepare Microbial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Compound prepare_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic end_node End read_mic->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition Assays

The potential of this compound to inhibit specific enzymes can be investigated using various in vitro enzyme assays. The choice of enzyme will depend on the therapeutic target of interest (e.g., kinases in cancer, bacterial enzymes).

General Protocol for Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution, the target enzyme, the substrate, and a range of concentrations of this compound.

  • Reaction Mixture: In a microplate well, combine the buffer, enzyme, and this compound. Pre-incubate to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathway Analysis

Investigating the effect of this compound on cellular signaling pathways can provide insights into its mechanism of action. Based on studies of Bostrycin, the PI3K/Akt pathway is a relevant target to investigate.[1][2]

Experimental Protocol: Western Blotting for Signaling Proteins

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, PI3K) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Proposed Signaling Pathway for Bostrycin

PI3K_Akt_Pathway Bostrycin Bostrycin PI3K PI3K Bostrycin->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Cell_Proliferation Cell Proliferation pAkt->Cell_Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: Proposed inhibitory effect of Bostrycin on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Antibacterial Assays of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antibacterial potential of Tetrahydrobostrycin, a derivative of the tetrahydroanthraquinone antibiotic, Bostrycin. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the protocols and data presented here are based on the reported antibacterial activity of its parent compound, Bostrycin. It is anticipated that this compound will exhibit a similar spectrum of activity and mechanism of action.

Introduction to this compound and its Antibacterial Potential

This compound belongs to the tetrahydroanthraquinone class of compounds, which are known for their diverse biological activities, including antimicrobial properties.[1] Its parent compound, Bostrycin, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1] The proposed mechanism of action for Bostrycin involves the inhibition of bacterial cell wall biosynthesis by directly targeting the nascent penta-peptide of peptidoglycan.[1] This mode of action suggests that Bostrycin, and likely its derivatives such as this compound, are effective against bacteria that possess a thick peptidoglycan layer and lack an outer membrane, which is characteristic of Gram-positive organisms.[1] Conversely, Gram-negative bacteria are generally resistant to Bostrycin due to their protective outer membrane.[1] While specific data on this compound is scarce, it is often described as a weak antibacterial agent.[2]

Data Presentation: Antibacterial Activity of Bostrycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Bostrycin against a panel of clinically relevant Gram-positive bacteria. This data serves as a reference for the expected activity of this compound.

Bacterial StrainTypeMIC (µg/mL)
Bacillus cereusGram-positiveData not available, but potent activity reported[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positiveSpecific value not provided, but potent activity reported[1]
Streptococcus pneumoniaeGram-positiveSpecific value not provided, but potent activity reported[1]
Vancomycin-resistant Enterococcus (VRE)Gram-positiveSpecific value not provided, but potent activity reported[1]
Mycobacterium tuberculosisAcid-fastSpecific value not provided, but potent activity reported[1]

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below. These protocols are based on standard microbiological techniques and can be adapted for the evaluation of this compound.

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method is used for the initial qualitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound solution of known concentration (e.g., in DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile nutrient broth

  • Sterile cotton swabs

  • Sterile cork borer (6-9 mm diameter)

  • Positive control (e.g., Ampicillin, 1 mg/mL)

  • Negative control (e.g., DMSO)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Inoculate a loopful of the test bacterium into sterile nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells in the agar plate.

  • Sample Addition: Add a defined volume (e.g., 50 µL) of the this compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile multichannel pipette

  • Positive control (e.g., a standard antibiotic)

  • Negative control (broth only)

  • Growth control (broth with bacteria)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB with a turbidity equivalent to the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions, as well as to the growth control wells. Add sterile broth to the negative control wells.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound (based on Bostrycin) and the experimental workflow for the MIC assay.

G Proposed Mechanism of Action of this compound cluster_bacterium Gram-Positive Bacterium cluster_drug This compound Action cluster_result Result peptidoglycan Peptidoglycan Synthesis pentapeptide Nascent Penta-peptide peptidoglycan->pentapeptide Forms cell_wall Bacterial Cell Wall pentapeptide->cell_wall Incorporated into inhibition Inhibition of Cell Wall Synthesis This compound This compound This compound->pentapeptide Blocks incorporation lysis Bacterial Cell Lysis inhibition->lysis Leads to

Caption: Proposed mechanism of action of this compound.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of This compound in 96-well Plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity or Read Absorbance (600nm) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for a Comprehensive Cytotoxicity Analysis of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydrobostrycin is a compound of interest for its potential biological activities, including its anticancer properties.[1] A thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process.[2] These application notes provide detailed protocols for assessing the cytotoxicity of this compound, focusing on cell viability and the induction of apoptosis. The methodologies described are fundamental for determining the dose-dependent effects of the compound on cancer cell lines and for elucidating its mechanism of action.

I. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active cells.[4]

Experimental Protocol: MTT Assay [4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium. The optimal cell number should be determined to ensure that the cells are in the logarithmic growth phase during the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the initial incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

  • Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][5]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, or simply DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: MTT Assay Results

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., MCF-70 (Control)48100 ± 5.2
14885.3 ± 4.1
104852.1 ± 3.8[Calculated Value]
504821.7 ± 2.9
100488.9 ± 1.5
e.g., HeLa0 (Control)48100 ± 6.1
14890.2 ± 5.5
104860.5 ± 4.9[Calculated Value]
504825.4 ± 3.3
1004810.1 ± 2.0

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_THB Add this compound incubate_24h->add_THB incubate_exp Incubate for 24/48/72h add_THB->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Viability & IC50 read_absorbance->calc_viability AnnexinV_Workflow A Seed & Treat Cells with THB B Harvest Adherent & Floating Cells A->B C Wash Cells with Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate for 15 min (Dark) E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations G->H Apoptosis_Pathway cluster_cell Cancer Cell THB This compound ROS ↑ ROS Production THB->ROS p38 p38 MAPK Activation THB->p38 Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax p38->Bax Bcl2 ↓ Bcl-2 p38->Bcl2 CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Tetrahydrobostrycin and the Related Compound Bostrycin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Tetrahydrobostrycin: The scientific literature contains limited detailed information regarding the specific applications and protocols for using this compound in cell culture. Most available studies focus on its isolation from marine-derived fungi and preliminary screenings for biological activity. It has been reported to possess weak antibacterial and anticancer properties.[1][2][3] One study highlighted its moderate to high antibacterial, antimalarial, anti-mycobacterial, and cytotoxic activities, though comprehensive cell culture data was not provided.[4]

Due to the scarcity of detailed protocols for this compound, this document provides a summary of its known biological activities and, as a practical alternative, detailed application notes and protocols for the closely related and more extensively studied compound, Bostrycin .

This compound: Summary of Biological Activity

This compound is a hexahydroanthrone derivative isolated from marine fungi such as Aspergillus sp. and Nigrospora sp.[3][5][6][7] Its reported biological activities are summarized below.

Biological ActivityOrganism/AssayReported PotencyReference
AntibacterialStaphylococcus aureusWeak activity at 100 µ g/disc [2][3]
AntibacterialEscherichia coliWeak activity at 100 µ g/disc [3]
AnticancerNot specifiedWeak activity[1]
Anti-MRSAMethicillin-resistant S. aureusMIC: 2 µg/mL[8]
AntibacterialGram-positive & Gram-negative bacteriaMIC: 1.25-12.5 µM[4]
CytotoxicNot specifiedReported cytotoxic activity[4]

Bostrycin: A Comprehensive Guide for Cell Culture Applications

Bostrycin is a natural anthraquinone pigment that has demonstrated significant inhibitory effects on various cancer cells, primarily through the induction of apoptosis.[1][5]

Application Notes

Anticancer Research: Bostrycin is a promising candidate for anticancer drug development. It has been shown to inhibit the proliferation and migration of cancer cells, such as tongue squamous cell carcinoma and breast cancer cells, by inducing cell cycle arrest and apoptosis.[1][5]

Mechanism of Action Studies: Research indicates that Bostrycin induces apoptosis through the mitochondrial signaling pathway.[1] This involves the activation of Akt, an increase in the expression of Bax, and changes in the mitochondrial membrane potential.[1] It has also been implicated in suppressing the proliferation of human lung cancer cells by down-regulating the PI3K/Akt pathway.[1]

Cytotoxicity Screening: Bostrycin and its synthetic derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines.[9][10] These studies provide valuable structure-activity relationship (SAR) data for the development of more potent and selective anticancer agents.[9][10]

Quantitative Data: Cytotoxicity of Bostrycin Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of Bostrycin and some of its synthetic derivatives against various human cancer cell lines. Epirubicin, a conventional chemotherapy drug, is included for comparison.

CompoundMCF-7 (Breast)MDA-MB-435 (Melanoma)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)MCF-10A (Normal Breast Epithelial)Reference
Bostrycin (1) >50 µM>50 µM>50 µM>50 µM>50 µM>50 µM[9]
Derivative 7 1.12 µM1.43 µM0.78 µM1.16 µM0.94 µM1.35 µM[9]
Derivative 8 0.85 µM0.91 µM0.52 µM0.73 µM0.61 µM0.88 µM[9]
Derivative 22 1.95 µM2.13 µM1.56 µM2.04 µM1.87 µM2.31 µM[9]
Derivative 23 1.34 µM1.57 µM1.02 µM1.48 µM1.25 µM1.66 µM[9]
Epirubicin 0.81 µM0.75 µM0.61 µM0.89 µM0.53 µMNot Reported[9]

Note: The numbering of derivatives corresponds to the nomenclature in the cited source.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of a compound like Bostrycin on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Bostrycin stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Bostrycin stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Bostrycin. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prepare_compound Prepare serial dilutions of Bostrycin incubate_24h->prepare_compound treat_cells Treat cells with Bostrycin for 48-72h prepare_compound->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance with a microplate reader dissolve_formazan->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for a typical cytotoxicity assay.

Signaling Pathways

Proposed Signaling Pathway for Bostrycin-Induced Apoptosis

Bostrycin has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, which is influenced by the PI3K/Akt signaling cascade.[1]

Bostrycin_Pathway Bostrycin Bostrycin PI3K PI3K Bostrycin->PI3K Inhibits? Bax Bax Bostrycin->Bax Upregulates Akt Akt PI3K->Akt Activates p_Akt p-Akt (activated) Akt->p_Akt Phosphorylation Bcl2 Bcl-2 p_Akt->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Bostrycin-induced mitochondrial apoptosis pathway.

References

Application Notes and Protocols for Tetrahydrobostrycin in Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of Tetrahydrobostrycin in microbiology. The protocols detailed below are based on established methodologies for antimicrobial screening and can be adapted for the evaluation of this compound and its derivatives.

Introduction to this compound

This compound is a hexahydroanthrone derivative isolated from a marine-derived fungus, Aspergillus sp.[1]. Structurally related to the more extensively studied compound Bostrycin, this compound has emerged as a molecule of interest for its potential bioactive properties. Preliminary studies have indicated that this compound exhibits weak antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[1]. These findings suggest a potential role for this compound as a lead compound in the development of new antimicrobial agents. Further research is required to fully elucidate its spectrum of activity, mechanism of action, and potential therapeutic applications.

Quantitative Antimicrobial Activity

For illustrative purposes, the following table demonstrates how such data would be presented.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923Data Not Available[1]
Escherichia coliATCC 25922Data Not Available[1]

Note: The above table is a template. Researchers are encouraged to determine the MIC values of this compound against a broad panel of clinically relevant microorganisms.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.125 - 256 µg/mL).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (wells with inoculum and no drug) and a negative control (wells with broth only).

    • If using a solvent like DMSO, include a solvent control to ensure it does not inhibit bacterial growth at the concentrations used.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay for Preliminary Screening

This method is a simpler, qualitative way to screen for antimicrobial activity.

Materials:

  • This compound solution

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Incubator (37°C)

Procedure:

  • Plate Preparation:

    • Prepare a bacterial lawn by evenly streaking a standardized inoculum (0.5 McFarland) of the test organism onto the surface of an MHA plate using a sterile cotton swab.

    • Allow the plate to dry for a few minutes.

  • Well Creation:

    • Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.

  • Application of this compound:

    • Add a known volume (e.g., 50 µL) of the this compound solution at a specific concentration to each well.

    • Include a negative control (solvent only) and a positive control (a known antibiotic).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows and Potential Mechanisms

Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for screening natural products like this compound for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Mechanism of Action Studies A Isolation of This compound B Stock Solution Preparation A->B C Agar Well Diffusion Assay B->C Test Compound D Broth Microdilution (MIC Determination) C->D Active Compounds E Cell Viability Assays D->E F Membrane Permeability Assays D->F G Target Identification D->G

Caption: Workflow for antimicrobial screening of this compound.

Hypothetical Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its structural similarity to other anthraquinone derivatives, a potential mechanism could involve the disruption of cellular processes. The parent compound, Bostrycin, has been shown to induce apoptosis in yeast and cancer cells. A hypothetical pathway for its antibacterial action is presented below.

Hypothetical_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Interaction DNA DNA This compound->DNA Intercalation? Ribosome Ribosome This compound->Ribosome Binding? Enzymes Essential Enzymes This compound->Enzymes Inhibition? Inhibition Inhibition of Cellular Processes Membrane->Inhibition DNA->Inhibition Ribosome->Inhibition Enzymes->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Hypothetical mechanisms of antibacterial action for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. The immediate research priorities should focus on:

  • Comprehensive Antimicrobial Profiling: Determining the MIC of this compound against a wide range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to improve its potency and spectrum of activity.

  • In Vivo Efficacy and Toxicity: Assessing the effectiveness and safety of this compound in animal models of infection.

The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to explore the full potential of this compound in the fight against infectious diseases.

References

Application Notes and Protocols for Tetrahydrobostrycin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrobostrycin, a derivative of the natural compound bostrycin isolated from marine fungi, has emerged as a promising agent in cancer research.[1] Bostrycin and its analogs exhibit broad-spectrum antitumor activity, including the induction of apoptosis and inhibition of key signaling pathways implicated in cancer progression.[2][3] This document provides detailed application notes, protocols, and data related to the use of this compound and its parent compound, bostrycin, in cancer research, with a focus on its mechanism of action and experimental application.

Mechanism of Action

The anticancer effects of bostrycin and its derivatives, including this compound, are attributed to several key mechanisms:

  • Induction of Apoptosis: Bostrycin is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2] It can trigger the mitochondrial apoptotic pathway, characterized by changes in mitochondrial membrane potential and the activation of apoptosis-related proteins like BAX and PARP.[4][5]

  • Cell Cycle Arrest: Treatment with these compounds can lead to cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[1][3][5]

  • Inhibition of Signaling Pathways: A primary mechanism of action is the downregulation of the PI3K/Akt signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[1][3] Inhibition of this pathway can lead to the activation of downstream tumor suppressor proteins like p27.[3]

Quantitative Data: Cytotoxic Activity

The efficacy of bostrycin and its synthetic derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of Bostrycin Derivatives against Human Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)MDA-MB-435 (Breast)HepG2 (Liver)HCT-116 (Colon)
Bostrycin (1) > 40 µM> 40 µM> 40 µM> 40 µM> 40 µM
Derivative 7 0.78 µM1.89 µM1.05 µM1.25 µM1.36 µM
Derivative 8 0.52 µM1.52 µM0.88 µM0.97 µM1.01 µM
Derivative 22 2.51 µM1.98 µM1.55 µM2.01 µM1.87 µM
Derivative 23 2.13 µM1.67 µM1.24 µM1.88 µM1.53 µM
Derivative 25 1.89 µM1.43 µM1.01 µM1.62 µM1.33 µM
Derivative 28 1.55 µM1.21 µM0.95 µM1.34 µM1.12 µM
Derivative 29 1.32 µM1.03 µM0.81 µM1.15 µM0.98 µM
Epirubicin 0.61 µM0.45 µM0.31 µM0.52 µM0.38 µM

Data sourced from a study on the synthesis and structure-activity relationship of bostrycin derivatives.[2] The study also noted that while some derivatives showed activity comparable to the positive control (epirubicin), they also exhibited cytotoxicity towards the immortalized human breast epithelial cell line MCF-10A.[2]

Signaling Pathways

1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.[6][7][8] Bostrycin has been shown to inhibit the proliferation of human lung carcinoma A549 cells by downregulating this pathway.[1][3] The mechanism involves the reduction of p110α (a catalytic subunit of PI3K) and phosphorylated Akt (p-Akt) levels, which in turn increases the activity of the cell cycle inhibitor p27.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates p27 p27 pAkt->p27 Inhibits Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt pathway inhibition by this compound.

2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] Dysregulation of the MAPK pathway is frequently observed in various cancers.[10] While direct inhibition of the MAPK pathway by this compound is not as extensively documented as its effect on the PI3K/Akt pathway, targeting this pathway remains a key strategy in cancer therapy. Natural compounds are known to modulate MAPK signaling.[10]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: Overview of the MAPK signaling pathway in cancer.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer effects of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis.[11]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Culture cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[4]

3. Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

4. Western Blotting

This technique is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt pathway.

  • Materials:

    • Treated and untreated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p27, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.[3][4]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anticancer activity.

Experimental_Workflow Compound This compound Synthesis/Isolation InVitro In Vitro Studies Compound->InVitro CellViability Cell Viability Assay (MTT, IC50) InVitro->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis InVitro->CellCycle Mechanism Mechanism of Action CellViability->Mechanism ApoptosisAssay->Mechanism CellCycle->Mechanism WesternBlot Western Blot (PI3K/Akt Pathway) Mechanism->WesternBlot InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth Toxicity Toxicity Assessment InVivo->Toxicity DrugDev Lead Compound for Drug Development InVivo->DrugDev

Caption: Preclinical evaluation workflow for this compound.

This compound and its parent compound, bostrycin, have demonstrated significant anticancer properties in preclinical studies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic pathways like PI3K/Akt makes them valuable candidates for further investigation. Future research should focus on:

  • In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies using animal models are needed to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound.[12][13]

  • Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of derivatives can lead to the identification of compounds with improved potency and selectivity, and reduced toxicity.[2]

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could enhance treatment efficacy and overcome drug resistance.

  • Target Identification: Further studies to elucidate the direct molecular targets of this compound will provide a deeper understanding of its mechanism of action and aid in the development of more targeted cancer therapies.

These application notes and protocols provide a framework for researchers to explore the therapeutic potential of this compound in the ongoing effort to develop novel and effective cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Tetrahydrobostrycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental production of Tetrahydrobostrycin.

Troubleshooting Guides

This section provides solutions to common problems that may arise during this compound fermentation and recovery.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No this compound Yield - Inappropriate producing strain (e.g., low-producing wild-type).- Suboptimal fermentation medium composition.- Non-ideal physical fermentation parameters (pH, temperature, aeration).- Contamination of the culture.- Strain improvement through mutagenesis (e.g., UV, chemical) and screening for high-yield mutants.- Optimize medium components, particularly carbon and nitrogen sources. Test different ratios to find the optimal balance for growth and production.- Systematically vary and test a range of pH, temperature, and agitation speeds to identify the optimal conditions for your specific strain.- Ensure aseptic techniques are strictly followed. Check for contamination via microscopy and plating on selective media.
Inconsistent Yield Between Batches - Variability in inoculum preparation.- Inconsistent quality of media components.- Fluctuations in fermentation conditions.- Standardize inoculum preparation: use a consistent spore concentration or vegetative cell density and age.- Use high-quality, consistent sources for all media components.- Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) before each run.
Accumulation of Bostrycin Instead of this compound - Inefficient activity of the final biosynthetic reductase enzyme.- Feedback inhibition by this compound.- Attempt to enhance the expression of the putative reductase gene if identified.- Consider strategies for in-situ product removal to alleviate potential feedback inhibition.
Difficulty in Extracting and Purifying this compound - Inefficient extraction solvent.- Co-extraction of interfering compounds.- Degradation of the compound during purification.- Screen a panel of solvents with varying polarities to find the most effective one for extraction.- Optimize chromatographic separation methods (e.g., column chromatography, HPLC) by adjusting the stationary and mobile phases.- Perform purification steps at low temperatures and minimize exposure to light and extreme pH to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What type of compound is this compound and what organisms produce it?

A1: this compound is a polyketide, a class of secondary metabolites. It is a derivative of Bostrycin. It has been reported to be produced by various fungi, including marine-derived Aspergillus species, as well as some species of Nigrospora and Fusarium.[1]

Q2: What are the key precursors for this compound biosynthesis?

A2: As a polyketide, the primary building block for the carbon skeleton of this compound is acetyl-CoA, which is carboxylated to malonyl-CoA.[2][3] Increasing the intracellular pool of these precursors is a key strategy for improving yield.

Q3: How can I optimize the fermentation medium for higher this compound yield?

A3: Medium optimization is a critical step. You should systematically evaluate different carbon sources (e.g., glucose, sucrose, starch), nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate), and their ratios. The presence of trace elements can also be important. A design of experiments (DoE) approach, such as a response surface methodology (RSM), can be highly effective in identifying the optimal medium composition.

Q4: What are the typical optimal physical conditions for producing fungal secondary metabolites like this compound?

A4: The optimal conditions are strain-specific. However, for many filamentous fungi, a temperature range of 25-30°C and a pH between 5.0 and 7.0 are good starting points for optimization. Aeration and agitation are also critical parameters that need to be optimized to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.

Q5: What genetic engineering strategies can be applied to increase this compound production?

A5: Several genetic engineering approaches can be effective. These include:

  • Overexpression of the Polyketide Synthase (PKS) gene: Increasing the copy number or using a stronger promoter for the PKS gene responsible for the core structure synthesis.

  • Enhancing precursor supply: Overexpressing genes involved in the synthesis of acetyl-CoA and malonyl-CoA, such as acetyl-CoA carboxylase.[3]

  • Deleting competing pathways: Knocking out genes that divert precursors to other secondary metabolites.[4]

  • Regulatory gene engineering: Overexpressing positive regulators or deleting negative regulators of the biosynthetic gene cluster.

Data Presentation

The following tables provide examples of how to structure quantitative data from optimization experiments. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose15.285.3
Sucrose18.5112.7
Soluble Starch12.865.1
Glycerol14.178.9

Table 2: Optimization of pH and Temperature using a Central Composite Design

RunTemperature (°C)pHThis compound Titer (mg/L)
1255.095.2
2305.0120.4
3256.0115.8
4306.0155.6
527.55.5162.3
............

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

  • Inoculum Preparation:

    • Grow the producing fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation is abundant.

    • Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the optimized fermentation medium and dispense into shake flasks or a bioreactor. Autoclave at 121°C for 20 minutes.

    • Inoculate the cooled medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate the culture at the optimized temperature and agitation speed for the predetermined production period (e.g., 7-14 days).

  • Extraction and Quantification:

    • Separate the mycelial biomass from the culture broth by filtration or centrifugation.

    • Extract the mycelium and the broth separately with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Redissolve the crude extract in a known volume of solvent (e.g., methanol) and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Mandatory Visualization

Tetrahydrobostrycin_Biosynthesis_Pathway cluster_precursor Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC PKS Polyketide Synthase (PKS) Malonyl-CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Chain Elongation & Cyclization Bostrycin Bostrycin Polyketide_Intermediate->Bostrycin Oxidations, etc. Reductase Reductase Bostrycin->Reductase This compound This compound Reductase->this compound Reduction

Caption: Conceptual pathway for this compound biosynthesis.

Yield_Improvement_Workflow Start Start Strain_Selection Select High-Producing Strain Start->Strain_Selection Media_Optimization Optimize Fermentation Medium (Carbon, Nitrogen, etc.) Strain_Selection->Media_Optimization Parameter_Optimization Optimize Physical Parameters (pH, Temp, Aeration) Media_Optimization->Parameter_Optimization Genetic_Engineering Genetic Engineering (Optional) Parameter_Optimization->Genetic_Engineering Analysis Extraction & Yield Analysis Parameter_Optimization->Analysis Genetic_Engineering->Analysis Scale_Up Scale-Up Fermentation End End Scale_Up->End High_Yield High Yield? Analysis->High_Yield High_Yield->Media_Optimization No High_Yield->Scale_Up Yes

Caption: General workflow for improving this compound yield.

References

Tetrahydrobostrycin Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of complex organic molecules, with a focus on issues relevant to compounds like Tetrahydrobostrycin. The information presented here is based on general principles of drug stability and is intended to guide researchers in developing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of complex organic molecules like this compound in solution can be influenced by several environmental factors. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2] According to the Arrhenius equation, a 10°C increase in temperature can lead to a two- to five-fold increase in the reaction rate.[2]

  • pH: The pH of the solution can significantly impact the stability of compounds prone to hydrolysis.[1][2] Many molecules exhibit optimal stability within a narrow pH range.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of photosensitive molecules.[1][2]

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of susceptible functional groups.[1]

  • Enzymatic Degradation: If working with biological matrices, enzymes can metabolize or degrade the compound.[1]

Q2: I am observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?

If you are experiencing rapid degradation despite low-temperature storage, consider the following possibilities:

  • pH of the solvent: Ensure the pH of your solvent is within the optimal stability range for your compound. Buffering the solution may be necessary.

  • Dissolved Oxygen: The solvent may contain dissolved oxygen, leading to oxidation. Degassing the solvent before use can mitigate this.

  • Light Exposure: Even brief exposure to high-intensity light during sample preparation can initiate photodegradation. Work in a shaded environment or use amber vials.

  • Contaminants: Trace amounts of metal ions or other reactive species in the solvent can catalyze degradation. Use high-purity solvents and clean glassware.

Q3: How can I determine the degradation products of this compound?

Identifying degradation products typically involves the use of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[3][4] An HPLC method is developed to separate the parent compound from its degradation products. The mass spectrometer then provides mass-to-charge ratio information, which helps in elucidating the structures of the degradants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Compound degradationPerform forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Loss of compound recovery Adsorption to container surfacesUse silanized glassware or polypropylene tubes.
Incomplete dissolutionReview and optimize the dissolution procedure.
Precipitation over timeCheck the solubility of the compound in the chosen solvent and at the storage temperature.
Inconsistent results between experiments Variability in environmental conditionsStandardize and control temperature, light exposure, and pH in all experiments.
Inconsistent sample handlingDevelop and adhere to a strict Standard Operating Procedure (SOP) for sample preparation and analysis.

Hypothetical Degradation Data

The following tables present hypothetical data for illustrative purposes, modeling the kind of information one would generate during stability studies of a compound like this compound.

Table 1: Effect of Temperature on Stability (pH 7.4, 24 hours)

Temperature (°C)Percent Degradation
4< 1%
255%
4015%
6035%

Table 2: Effect of pH on Stability (25°C, 24 hours)

pHPercent Degradation
3.025%
5.010%
7.45%
9.020%

Experimental Protocols

Protocol: Forced Degradation Study for a Compound like this compound

Objective: To intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Analysis: Analyze all samples and a control (untreated stock solution) by a suitable analytical method, such as HPLC-UV or HPLC-MS, to identify and quantify the parent compound and any degradation products.

Visualizations

This compound This compound Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxidizing Agent Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product Light start Start: Sample Preparation stress Apply Stress Condition (Heat, pH, Light, Oxidizing Agent) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by HPLC-MS neutralize->analyze identify Identify Degradation Products analyze->identify end End: Stability Profile identify->end rect_node rect_node start Unexpected Peak in Chromatogram? is_it_reproducible Is it Reproducible? start->is_it_reproducible Yes random_error Random Error start->random_error No check_blank Analyze Blank Solvent is_it_reproducible->check_blank Yes forced_degradation Perform Forced Degradation Study check_blank->forced_degradation Peak Absent contaminant Contaminant from Solvent check_blank->contaminant Peak Present degradation_product Potential Degradation Product forced_degradation->degradation_product

References

Technical Support Center: Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrobostrycin. The information is designed to help anticipate and resolve issues related to the compound's stability and degradation.

Disclaimer: Specific degradation pathways and quantitative stability data for this compound are not extensively published. The information provided is based on general principles of chemical stability, forced degradation studies of related compounds, and recommended handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is also advisable to protect the compound from light, as many complex organic molecules are photosensitive.[2][3] For long-term storage, maintaining a temperature range of 2-8°C is a common practice for preserving the integrity of chemical compounds.

Q2: My this compound solution has changed color. What does this indicate?

A color change in your solution often indicates chemical degradation. This compound belongs to the polyketide family, and its structure contains functional groups that are susceptible to oxidation and other transformations. These reactions can lead to the formation of chromophoric degradation products. You should investigate the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Q3: What common factors can cause this compound to degrade?

Several environmental and chemical factors can affect the stability of drug-like molecules.[2] For this compound, the most probable causes of degradation include:

  • pH: Exposure to strongly acidic or basic conditions can catalyze hydrolysis or other pH-dependent reactions.[2][4][5]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.[2]

  • Light: Exposure to UV or visible light can induce photochemical degradation.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[2][3]

Q4: How can I determine if my this compound sample has degraded?

The most reliable way to assess the purity and degradation of your sample is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[6] A stability-indicating method can separate the intact this compound from its potential degradation products. Comparing the chromatogram of your sample to a reference standard will allow you to quantify the remaining parent compound and detect the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an assay. Degradation of this compound into inactive products.1. Verify the purity of the stock solution using HPLC. 2. Prepare fresh solutions from a solid sample stored under recommended conditions. 3. Evaluate the stability of this compound in your specific assay buffer and conditions (e.g., temperature, light exposure during incubation).
Appearance of new peaks in HPLC analysis. Formation of degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Perform a forced degradation study to intentionally generate and identify potential impurities.[4][7] This helps in developing a robust analytical method.
Inconsistent experimental results. Inconsistent sample integrity due to gradual degradation of stock solutions.1. Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. 2. Establish an expiration date for your prepared solutions based on stability testing. 3. Always run a quality control check (e.g., HPLC) on your solution before critical experiments if it has been stored for an extended period.
Hypothetical Degradation Profile

The following table summarizes the expected stability of this compound under various stress conditions, based on the typical behavior of related chemical structures. This should be confirmed experimentally.

Condition Stress Agent Expected Stability Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°CModerate to LowHydrolysis of ether or ester linkages, potential rearrangement.
Alkaline Hydrolysis 0.1 M NaOH at RTVery LowRapid hydrolysis, potential for extensive decomposition and polymerization.[8]
Oxidation 3% H₂O₂ at RTLowOxidation of hydroxyl groups to ketones or quinones.
Photolytic UV/Visible LightModeratePhotochemical reactions, potentially leading to complex mixtures.[3]
Thermal 80°CModerateAcceleration of other degradation pathways (e.g., oxidation).[3][5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[4][7][9]

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[8]

2. Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector and a suitable C18 column

  • Photostability chamber

  • Oven or water bath

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Note: Basic conditions often cause rapid degradation.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

5. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by HPLC. The mobile phase and gradient will need to be optimized to achieve separation between the parent peak and all degradation products.

  • Use a PDA detector to check for peak purity, ensuring that new peaks are not co-eluting.

6. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Analyze the chromatograms to identify the number and relative abundance of degradation products.

  • If connected to a mass spectrometer (LC-MS), obtain mass data for the degradation products to help elucidate their structures.

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Troubleshooting Degradation Issues Observe Observe Unexpected Result (e.g., color change, activity loss) CheckPurity Check Purity with HPLC Observe->CheckPurity Degraded Is Sample Degraded? CheckPurity->Degraded PrepareNew Prepare Fresh Solution Degraded->PrepareNew Yes Reassess Re-evaluate Assay Conditions (Buffer, Temp, Light) Degraded->Reassess No Proceed Proceed with Experiment PrepareNew->Proceed Reassess->Proceed

Caption: Troubleshooting logic for unexpected experimental results.

G cluster_1 Forced Degradation Experimental Workflow cluster_2 Apply Stress Conditions Prep Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl) Prep->Acid Base Basic (0.1M NaOH) Prep->Base Oxid Oxidative (3% H2O2) Prep->Oxid Therm Thermal (80°C) Prep->Therm Photo Photolytic (UV/Vis) Prep->Photo Analyze Neutralize & Dilute Samples Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze HPLC HPLC-PDA/MS Analysis Analyze->HPLC Data Evaluate Data (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for a forced degradation study.

G cluster_pathway Hypothetical Degradation Pathway of this compound THB This compound (Parent Molecule) Oxidized Oxidized Product (Quinone formation) THB->Oxidized Oxidation (H2O2) Hydrolyzed Hydrolyzed Product (Ring opening) THB->Hydrolyzed Hydrolysis (Acid/Base) Polymer Polymerization Oxidized->Polymer Strong Base Hydrolyzed->Polymer Strong Base

Caption: A potential degradation pathway for this compound.

References

Tetrahydrobostrycin Solubility Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with Tetrahydrobostrycin. The information is presented in a question-and-answer format, offering direct solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a research compound noted for its weak antibacterial and anticancer properties.[1] Like many new chemical entities, it is understood to be a poorly water-soluble compound.[2] Poor aqueous solubility is a major challenge in drug development as it can lead to low absorption and limited bioavailability, hindering preclinical and clinical studies.[3][4] Any drug, to be absorbed effectively, must first be in a dissolved state at the site of absorption.[3]

Q2: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this compound?

There are several established techniques to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the drug. Key techniques include particle size reduction (micronization, nanosuspension), and conversion to an amorphous state through methods like solid dispersions.[3][4][5][6]

  • Chemical Modifications: This involves altering the molecule itself, such as through salt formation or adjusting the pH of the solution.[4][7]

  • Use of Excipients/Carriers: This is a common and effective approach that involves adding other substances to the formulation.[8] Techniques include complexation with cyclodextrins, the use of co-solvents, surfactants to create micellar solutions, and hydrotropy.[3][4][7][9][10]

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound (e.g., its chemical nature, melting point), the required concentration for your assay, the intended dosage form if applicable, and the site of absorption.[3][7] A logical workflow can help guide this decision.

cluster_start Solubility Troubleshooting Logic Start Initial State: Poor Solubility in Aqueous Buffer CheckpH Is the compound ionizable? Adjust pH. Start->CheckpH TryCosolvent Add a water-miscible co-solvent (e.g., DMSO, Ethanol). CheckpH->TryCosolvent No / Minor Improvement Success Solubility Goal Achieved CheckpH->Success Yes, Soluble UseSurfactant Incorporate a surfactant to form micelles. TryCosolvent->UseSurfactant Still Insufficient TryCosolvent->Success Sufficiently Soluble Complexation Formulate with Cyclodextrins. UseSurfactant->Complexation Precipitation or Instability Issues UseSurfactant->Success Sufficiently Soluble SolidDispersion Prepare a Solid Dispersion (e.g., with PVP, HPMC). Complexation->SolidDispersion Limited Improvement Complexation->Success Cocrystal Attempt Co-crystallization with a suitable coformer. SolidDispersion->Cocrystal Limited Improvement SolidDispersion->Success Cocrystal->Success Failure Re-evaluate compound or experimental design Cocrystal->Failure Still Insoluble cluster_mech Cyclodextrin Inclusion Complex Formation THB This compound (Guest - Hydrophobic) Plus + CD Cyclodextrin (Host) Complex Soluble Inclusion Complex CD->Complex cluster_workflow General Workflow for Solubility Enhancement Char 1. Initial Characterization - Baseline Solubility (Shake-Flask) - Solid State (PXRD, DSC) Select 2. Select Enhancement Strategy (e.g., Complexation, Solid Dispersion) Char->Select Formulate 3. Prepare Formulation - Inclusion Complex - Solid Dispersion Powder - Co-crystal Select->Formulate Confirm 4. Confirm Formulation - DSC/PXRD for physical state - FTIR for interactions Formulate->Confirm Evaluate 5. Evaluate Performance - Enhanced Solubility - Dissolution Rate - Stability Confirm->Evaluate Evaluate->Select Re-optimize Success Optimized Formulation Ready for In-Vitro/ In-Vivo Studies Evaluate->Success Goal Met

References

Technical Support Center: Optimizing Tetrahydrobostrycin Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Tetrahydrobostrycin in a new cell line?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend starting with a broad range of concentrations, for example, from 1 nM to 100 µM, to identify the effective range and potential toxicity.

Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to excessive cell death:

  • High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is advisable to run a vehicle control (medium with solvent only).

  • Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.

  • Incorrect Dosage Calculation: Double-check your calculations for serial dilutions.

Q3: My cells stop proliferating but do not die after treatment with this compound. Is this normal?

A3: This observation may indicate that this compound is cytostatic rather than cytotoxic at the tested concentrations. A cytostatic effect, where cell division is inhibited without causing cell death, is a common mechanism for certain anti-cancer compounds. To confirm this, you can perform a cell cycle analysis.

Q4: I am seeing a precipitate in my culture medium after adding this compound. What should I do?

A4: Precipitation of the compound can lead to inconsistent results. Here are some troubleshooting steps:

  • Check Solubility: Verify the solubility of this compound in your culture medium. You may need to prepare a higher concentration stock solution in a suitable solvent and then dilute it further in the medium.

  • Warm the Medium: Gently warming the medium to 37°C before adding the compound can sometimes help with solubility.

  • Vortexing: Ensure the compound is thoroughly mixed with the medium by gentle vortexing before adding it to the cells.

Q5: How often should I replace the medium containing this compound?

A5: The frequency of medium replacement depends on the stability of this compound and the metabolic rate of your cells. For long-term experiments, it is recommended to replace the medium every 48-72 hours to ensure a consistent concentration of the compound and to replenish nutrients.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments - Pipetting errors- Variation in cell seeding density- Fluctuation in incubator conditions (CO2, temperature, humidity)- Degradation of this compound stock solution- Use calibrated pipettes and consistent techniques.- Ensure uniform cell seeding in all wells/flasks.- Regularly monitor and calibrate incubator settings.[2]- Prepare fresh stock solutions of this compound periodically and store them appropriately.
Cells detaching from the culture plate - Over-trypsinization during passaging[2]- Mycoplasma contamination[2]- High concentration of this compound causing cytotoxicity- Reduce trypsin incubation time or use a lower concentration.- Test for and eliminate mycoplasma contamination.- Perform a dose-response experiment to find a non-toxic concentration.
Slow cell growth after treatment - Sub-lethal toxicity of this compound- Use of low-passage, unhealthy cells- Depletion of essential nutrients in the medium- Test a lower range of concentrations.- Use healthy, actively dividing cells for your experiments.- Ensure you are using fresh, pre-warmed medium.[2]
Changes in cell morphology - Cellular stress induced by this compound- Differentiation induced by the compound- Document morphological changes with microscopy.- Investigate potential differentiation markers or stress pathway activation.

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (or another suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a 2-fold or 10-fold serial dilution. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on HCT116 Cells after 48h Treatment
This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
505.6 ± 2.1
1001.2 ± 0.8
Table 2: Hypothetical Time-Course of 10 µM this compound on A549 Cell Viability
Time (hours)% Cell Viability (Mean ± SD)
0100 ± 3.7
1280.4 ± 5.3
2462.1 ± 4.9
4845.8 ± 6.0
7228.9 ± 4.2

Visualizations

G cluster_0 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->mTOR Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G Start Start Seed Cells Seed Cells Start->Seed Cells Prepare Drug Dilutions Prepare Drug Dilutions Seed Cells->Prepare Drug Dilutions Treat Cells Treat Cells Prepare Drug Dilutions->Treat Cells Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) Perform Viability Assay (e.g., MTT) Perform Viability Assay (e.g., MTT) Incubate (24-72h)->Perform Viability Assay (e.g., MTT) Analyze Data (IC50) Analyze Data (IC50) Perform Viability Assay (e.g., MTT)->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: Experimental workflow for dosage optimization.

G High Cell Death High Cell Death Check Solvent Control Check Solvent Control High Cell Death->Check Solvent Control Toxicity in Solvent Control? Toxicity in Solvent Control? Check Solvent Control->Toxicity in Solvent Control? Reduce Solvent Conc. Reduce Solvent Conc. Toxicity in Solvent Control?->Reduce Solvent Conc. Yes Perform Dose-Response Perform Dose-Response Toxicity in Solvent Control?->Perform Dose-Response No Lower Conc. Range Lower Conc. Range Perform Dose-Response->Lower Conc. Range

Caption: Troubleshooting logic for high cell death.

References

Technical Support Center: Tetrahydrobostrycin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrobostrycin. The information is designed to address common experimental challenges and potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural product that has been noted for its weak antibacterial and anticancer properties. It is primarily available for research use only and is not intended for therapeutic or diagnostic applications in humans or animals.

Q2: What are the common experimental challenges encountered when working with this compound?

A2: Researchers may encounter several challenges, including:

  • Variability in biological activity: Due to its weak activity, slight variations in experimental conditions can lead to significant differences in observed effects.

  • Potential for off-target effects: Like many small molecules, this compound may interact with unintended cellular targets, leading to experimental artifacts.[1]

  • Assay interference: The compound's chemical properties may interfere with certain assay technologies, such as fluorescence-based readouts.

  • Stability and degradation: The stability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure) can impact results.[2][3][4][5]

Q3: Are there any known signaling pathways affected by compounds similar to this compound?

A3: Yes, a closely related compound, Bostrycin, has been shown to inhibit the proliferation of human lung carcinoma A549 cells by downregulating the PI3K/Akt signaling pathway.[6][7] This pathway is crucial for regulating cell survival, growth, and proliferation. It is plausible that this compound may exert its anticancer effects through a similar mechanism.

Q4: How can I troubleshoot inconsistent results in my this compound experiments?

A4: Inconsistent results can arise from multiple factors. A logical troubleshooting approach is crucial. Key areas to investigate include the stability of the compound, potential contamination of cell cultures or reagents, and interference with the assay itself. A systematic approach to identifying the source of the inconsistency is recommended.

Troubleshooting Guides

Issue 1: Unexpected or No Biological Activity

Possible Cause 1: Compound Degradation

  • Troubleshooting: this compound stability can be influenced by factors such as pH, temperature, and light exposure.[2][3][4][5] It is crucial to handle and store the compound according to the manufacturer's recommendations. To assess degradation, consider performing analytical tests like HPLC or UV-Vis spectroscopy on your working solutions to confirm the compound's integrity.

  • Recommendation: Prepare fresh working solutions for each experiment and store stock solutions in appropriate solvents at the recommended temperature, protected from light.

Possible Cause 2: Off-Target Effects

  • Troubleshooting: The observed biological effect may not be due to the intended target. Many compounds can kill cells through off-target toxicity, which can be mistaken for a specific therapeutic effect.[1]

  • Recommendation: To validate the mechanism of action, consider using techniques like CRISPR-Cas9 to knock out the putative target of this compound. If the compound still shows efficacy in the knockout cells, it suggests an off-target mechanism.[1]

Issue 2: False Positives in High-Throughput Screening (HTS)

Possible Cause 1: Assay Interference

  • Troubleshooting: this compound, like many organic molecules, may possess intrinsic properties that interfere with assay readouts. For instance, it might be autofluorescent, which can be a significant source of false positives in fluorescence-based assays.[8]

  • Recommendation: Run control experiments with this compound in the absence of the biological target to measure its background signal. For fluorescence assays, measure the compound's excitation and emission spectra to identify any overlap with the assay's fluorophores.[9][10][11]

Possible Cause 2: Non-specific Activity

  • Troubleshooting: At higher concentrations, compounds can exhibit non-specific activity, such as membrane disruption or protein aggregation, leading to false-positive results.

  • Recommendation: Perform dose-response experiments over a wide range of concentrations. A steep and non-sigmoidal dose-response curve may indicate non-specific activity. Additionally, consider using counter-screens to identify compounds that act through undesirable mechanisms.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a study on the related compound, Bostrycin, and can be used to assess the cytotoxic effects of this compound on cancer cell lines.[1][12]

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 12 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µmol/L). Include negative control wells (cells with vehicle) and blank wells (medium only).[1]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Cytotoxicity of Bostrycin against A549 Human Lung Carcinoma Cells

Data from a study on the related compound Bostrycin, for reference.[1][12]

Treatment TimeIC50 (µmol/L)
24 hours20.1
48 hours15.8
72 hours11.2

Visualizations

PI3K_Akt_Signaling_Pathway This compound This compound (or Bostrycin) PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Cell_Proliferation Cell Proliferation & Survival pAkt->Cell_Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway potentially inhibited by this compound.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout cluster_analysis Data Analysis A Seed Cells in 96-well plate C Add Compound to Cells A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate % Inhibition & IC50 Value G->H

Caption: General experimental workflow for a cytotoxicity (MTT) assay.

Troubleshooting_Fluorescence_Interference cluster_validation Validation Steps Start Unexpected High Signal in Fluorescence Assay Q1 Is the signal dose-dependent with This compound? Start->Q1 A1_Yes Potential Compound Autofluorescence Q1->A1_Yes Yes A1_No Random Error or Contamination Q1->A1_No No V1 Run control plate with compound only (no target) A1_Yes->V1 V2 Measure compound's ex/em spectra V1->V2 V3 Use an orthogonal assay with a different readout V2->V3

Caption: Logical workflow for troubleshooting fluorescence assay interference.

References

Technical Support Center: Tetrahydrobostrycin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Tetrahydrobostrycin. Due to the limited publicly available data on this compound, some of the information provided is based on the general characteristics of natural products with similar properties.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experiments with this compound.

Q1: I am having trouble dissolving this compound.

Possible Cause & Solution:

This compound is described as a brownish solid, and like many natural products, it may have limited solubility in aqueous solutions.

  • Recommended Solvent: The recommended starting solvent is dimethyl sulfoxide (DMSO). Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to avoid solvent-induced toxicity.[1][2]

  • Solubility Testing: It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration.

  • Sonication: If the compound does not readily dissolve, gentle sonication in a water bath may aid dissolution.

  • Warming: Gentle warming (e.g., to 37°C) can also help, but be cautious as this may affect the stability of the compound.

Q2: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show high background.

Possible Cause & Solution:

The brownish color of this compound may interfere with colorimetric assays.

  • Compound Interference: this compound's color may absorb light at the same wavelength as the formazan product in MTT or XTT assays, leading to artificially high readings.

    • Solution: Run a control plate containing the same concentrations of this compound in cell-free media. Subtract the absorbance values of these wells from your experimental wells.[3]

  • Incomplete Solubilization of Formazan: This can lead to variable results.

    • Solution: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Using a multi-channel pipette to gently triturate the contents of each well can improve consistency.[4]

  • Precipitation in Media: The compound may precipitate out of the cell culture medium over time, especially at higher concentrations.

    • Solution: Visually inspect the wells for any precipitate before adding the assay reagent. If precipitation is observed, consider lowering the concentration or using a different solvent system.

Q3: I am not observing any significant biological effect, even at high concentrations.

Possible Cause & Solution:

This compound is reported to have weak anticancer activity.[5]

  • Insufficient Incubation Time: The compound may require a longer exposure time to exert its effects. Consider extending the incubation period (e.g., 48 or 72 hours).

  • Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound.

    • Solution: Screen a panel of different cancer cell lines to identify a more responsive model.

  • Compound Degradation: The compound may not be stable in the cell culture medium for the duration of the experiment.

    • Solution: Consider replacing the medium with freshly prepared compound-containing medium every 24 hours.

  • Sub-optimal Assay Conditions: The chosen assay may not be sensitive enough to detect weak activity.

    • Solution: Consider using a more sensitive assay, such as a colony formation assay for long-term effects on cell proliferation, or a specific functional assay related to its hypothesized mechanism of action.

Q4: I am seeing unexpected bands or high background in my Western blot.

Possible Cause & Solution:

Western blotting can be a complex technique with multiple potential points of failure.

  • Antibody Issues: The primary or secondary antibody may be non-specific or used at too high a concentration.

    • Solution: Optimize the antibody concentrations and ensure you are using a blocking buffer that is appropriate for your antibodies.[6]

  • Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane, leading to high background.

    • Solution: Increase the number and duration of your wash steps.[7]

  • Protein Overload: Loading too much protein can cause smearing and non-specific antibody binding.

    • Solution: Determine the optimal protein concentration for your target of interest. A typical range is 20-30 µg of total protein per lane.[8]

Frequently Asked Questions (FAQs)

  • What is the recommended storage condition for this compound?

    • As a solid, it should be stored at -20°C, protected from light. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Is this compound stable in aqueous solutions?

    • The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution, prepare fresh dilutions in your cell culture medium immediately before each experiment. Avoid prolonged storage of aqueous solutions.

  • What is the known mechanism of action of this compound?

    • The precise molecular mechanism of this compound's weak anticancer activity is not well-defined in the available literature. It is recommended to perform further studies, such as target identification or pathway analysis, to elucidate its mechanism. A plausible starting point for investigation could be common cancer-related signaling pathways like PI3K/Akt/mTOR.

Quantitative Data Summary

Due to the limited specific data for this compound, the following tables are provided as templates for organizing your experimental data.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Observations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol1Sparingly soluble
Methanol2Soluble with warming
DMSO25Freely soluble

Table 2: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast85.2
A549Lung> 100
HeLaCervical67.5
HCT116Colon92.1

Experimental Protocols & Workflows

MTT Assay for Cell Viability

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_drug Add Compound to Cells overnight_incubation->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate_drug Incubate for 24/48/72h add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

MTT Assay Experimental Workflow
Western Blot for Protein Expression

This protocol is for analyzing the effect of this compound on the expression of key proteins in a signaling pathway.

Methodology:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate.

Signaling Pathway

Given its weak anticancer activity, a plausible mechanism for this compound could involve the modulation of a key cell survival pathway. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[9][10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation |-- This compound This compound This compound->Akt Possible Inhibition

Hypothetical Modulation of the PI3K/Akt/mTOR Pathway by this compound

References

Technical Support Center: Troubleshooting Tetrahydrobostrycin Interference in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with tetrahydrobostrycin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference of this compound in various experimental assays. Due to its chemical nature as a brownish solid, this compound has the potential to interfere with absorbance and fluorescence-based assays. This resource is designed to help you identify, mitigate, and interpret such interference to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is an antibiotic with weak antibacterial and anticancer properties.[1] It is described as a brownish solid, which indicates that it absorbs light in the visible spectrum.[1] Compounds that are colored or possess fluorescent properties can interfere with assays that rely on measuring light absorbance or fluorescence.

Q2: What are the common types of assay interference caused by compounds like this compound?

The primary mechanisms of interference from colored or fluorescent compounds include:

  • Light Absorbance (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore or chromophore, leading to a decrease in the detected signal (quenching).[2][3]

  • Autofluorescence: The compound itself fluoresces at wavelengths that overlap with the assay's detection window, leading to a false-positive signal.[2][3]

  • Nonspecific Reactivity: The compound may react directly with assay components, such as enzymes or detection reagents, leading to inhibition or activation that is not related to the intended biological target.[4] This is a common characteristic of Pan-Assay Interference Compounds (PAINS).

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that nonspecifically inhibit enzymes or bind to proteins, leading to false-positive results.

Q3: Which assays are most likely to be affected by this compound?

Assays that are particularly susceptible to interference from colored or fluorescent compounds include:

  • Absorbance-based assays: (e.g., colorimetric enzyme assays, Bradford protein assay)

  • Fluorescence-based assays: (e.g., fluorescence intensity, fluorescence polarization, FRET)

  • Luminescence-based assays: (e.g., luciferase reporter assays) where the compound might absorb the emitted light.

Troubleshooting Guides

Problem 1: I am observing unexpected inhibition or activation in my assay when using this compound.

This could be due to true biological activity or assay interference. The following steps will help you distinguish between these possibilities.

Step 1: Perform a Compound-Only Control.

This is the most critical first step to identify potential interference.

  • Methodology:

    • Prepare a set of control wells containing all assay components (buffer, substrate, detection reagents) except for the biological target (e.g., enzyme or cells).

    • Add this compound to these wells at the same concentrations used in your main experiment.

    • Measure the signal (absorbance, fluorescence, or luminescence) in these control wells.

  • Interpretation:

    • If you observe a signal in the compound-only control: this compound is directly interfering with the assay readout.

    • If there is no signal in the compound-only control: The observed effect is more likely due to a genuine interaction with the biological target, although nonspecific reactivity with the target cannot be ruled out yet.

Step 2: Visually Inspect Your Assay Plate.

  • Methodology: After adding this compound to your assay plate, visually inspect the wells.

  • Interpretation: The brownish color of this compound should be apparent, especially at higher concentrations. If you observe precipitation or turbidity, this could indicate compound aggregation, which is a known cause of nonspecific inhibition.

Problem 2: My fluorescence-based assay shows a decrease in signal with increasing concentrations of this compound.

This could be due to quenching of the fluorescent signal by this compound.

Step 1: Measure the Absorbance Spectrum of this compound.

  • Methodology:

    • Prepare solutions of this compound in the assay buffer at the concentrations used in your experiment.

    • Use a spectrophotometer to measure the absorbance of these solutions across a range of wavelengths, particularly covering the excitation and emission wavelengths of your fluorophore.

  • Interpretation: If this compound has significant absorbance at the excitation or emission wavelengths of your assay's fluorophore, it will likely cause quenching (inner filter effect).

Step 2: Perform a "Spike-In" Control.

  • Methodology:

    • Run your assay to completion without the test compound to generate the fluorescent product.

    • "Spike-in" this compound at various concentrations to the completed reaction.

    • Measure the fluorescence immediately after adding the compound.

  • Interpretation: A decrease in fluorescence upon the addition of this compound indicates that it is quenching the signal of the fluorescent product.

Problem 3: My fluorescence-based assay shows an increase in signal with increasing concentrations of this compound.

This is likely due to the intrinsic fluorescence (autofluorescence) of this compound.

Step 1: Measure the Fluorescence Spectrum of this compound.

  • Methodology:

    • Prepare solutions of this compound in the assay buffer.

    • Use a spectrofluorometer to measure the excitation and emission spectra of this compound. Scan a broad range of wavelengths to identify its fluorescence profile.

  • Interpretation: If the emission spectrum of this compound overlaps with the emission wavelength of your assay's fluorophore, it will contribute to the measured signal, leading to a false positive.

Mitigation Strategies and Experimental Protocols

If you have confirmed that this compound is interfering with your assay, here are some strategies to mitigate the issue.

Strategy 1: Use an Orthogonal Assay.

An orthogonal assay measures the same biological endpoint but uses a different detection technology that is not susceptible to the same type of interference.[3][5][6]

  • Experimental Protocol: Validating a Hit with an Orthogonal Assay

    • Primary Screen: Identify the activity of this compound in your initial assay (e.g., a fluorescence-based enzyme inhibition assay).

    • Select an Orthogonal Assay: Choose a secondary assay with a different readout. For example, if the primary assay was fluorescence-based, a good orthogonal assay might be based on mass spectrometry (e.g., LC-MS to directly measure substrate to product conversion) or a label-free technology like surface plasmon resonance (SPR) to measure direct binding to the target.[3]

    • Perform the Orthogonal Assay: Test this compound in the orthogonal assay at a similar concentration range.

    • Analyze the Results:

      • Concordant results: If this compound shows similar activity in both assays, it is more likely a true biological hit.

      • Discordant results: If the activity is not replicated in the orthogonal assay, the result from the primary screen was likely an artifact of interference.[6]

Strategy 2: Modify Your Existing Assay.

For Absorbance Interference:

  • Protocol: Background Subtraction for Colored Compounds

    • For each concentration of this compound tested in your main assay, prepare a corresponding "compound blank" well containing the same concentration of this compound in the assay buffer, but without the enzyme or cells.

    • After the assay incubation, measure the absorbance of all wells.

    • For each data point, subtract the absorbance of the corresponding compound blank from the absorbance of the experimental well. This will correct for the intrinsic absorbance of this compound.

For Fluorescence Interference:

  • Use Red-Shifted Fluorophores: Many interfering compounds are fluorescent in the blue-green region of the spectrum.[2] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often reduce or eliminate interference.

  • Protocol: Compound-Only Fluorescence Control

    • Set up a parallel plate with the same layout as your experimental plate.

    • In this control plate, add this compound at the same concentrations to wells containing only assay buffer.

    • Measure the fluorescence of this control plate using the same instrument settings as your experimental plate.

    • Subtract the fluorescence values from the control plate from your experimental data to correct for the compound's autofluorescence.

Data Presentation

Summarize your findings in a clear and structured manner.

Table 1: Summary of this compound Interference in Control Experiments

Assay TypeControl ExperimentThis compound Concentration (µM)Observed Signal (e.g., Absorbance at 595 nm)Interpretation
AbsorbanceCompound-Only Control10.05Intrinsic Absorbance
100.25Intrinsic Absorbance
1001.20Intrinsic Absorbance
FluorescenceCompound-Only Control1150 RFUAutofluorescence
101500 RFUAutofluorescence
10015000 RFUAutofluorescence

Visualization of Troubleshooting Workflow

A logical workflow can help guide your troubleshooting process.

Tetrahydrobostrycin_Troubleshooting Start Unexpected Activity Observed Compound_Control Run Compound-Only Control Start->Compound_Control Interference_Check Interference Observed? Compound_Control->Interference_Check Mitigation Implement Mitigation Strategy Interference_Check->Mitigation Yes Orthogonal_Assay Perform Orthogonal Assay Interference_Check->Orthogonal_Assay No Mitigation->Orthogonal_Assay True_Hit Potential True Hit Validate_Hit Validate Hit Orthogonal_Assay->Validate_Hit

Caption: Troubleshooting workflow for this compound assay interference.

This technical support guide provides a framework for identifying and addressing potential assay interference from this compound. By systematically performing control experiments and employing mitigation strategies, researchers can increase confidence in their experimental findings.

References

Technical Support Center: Tetrahydrobostrycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the core of Tetrahydrobostrycin?

A common and effective strategy for synthesizing the anthraquinone core of molecules like this compound is through a Diels-Alder reaction. This reaction typically involves a suitably substituted naphthoquinone acting as the dienophile and a reactive diene to construct the central ring system.[1][2] Subsequent aromatization or further functional group manipulation then yields the desired anthraquinone scaffold.

Q2: What are the main challenges encountered in the synthesis of complex anthraquinones like this compound?

Researchers may face several challenges, including:

  • Low yields in the Diels-Alder cycloaddition: This can be due to unfavorable electronics of the diene and dienophile, steric hindrance, or thermal instability of the reactants.[3]

  • Regioselectivity issues: The substitution pattern on both the diene and dienophile can lead to the formation of undesired regioisomers.[2]

  • Difficulties in purification: Anthraquinone derivatives can be challenging to purify due to their polarity and sometimes poor solubility.[4][5]

  • Side reactions: Oxidation, reduction, or decomposition of starting materials and intermediates can lead to a complex mixture of byproducts.[6]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A combination of spectroscopic techniques is essential for structural confirmation and purity assessment. This includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls and hydroxyls.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[5]

Troubleshooting Guide

Problem 1: Low or No Yield in the Diels-Alder Reaction

Q: I am attempting a Diels-Alder reaction between a substituted naphthoquinone and a diene to form the this compound core, but I am getting a low yield or no product. What could be the issue?

A: Low yields in Diels-Alder reactions for anthraquinone synthesis are a common issue.[3] Here are several factors to consider and troubleshoot:

  • Reaction Conditions: The temperature and reaction time are critical. Some Diels-Alder reactions require elevated temperatures to proceed, while others may suffer from decomposition at high temperatures. It is advisable to screen a range of temperatures.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Toluene, xylene, or dichlorobenzene are often used for these types of reactions.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc iodide, can sometimes accelerate the reaction and improve the yield.[7]

  • Diene/Dienophile Reactivity: Ensure your diene is in the s-cis conformation, which is necessary for the reaction to occur. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase the reaction rate.[8]

  • Starting Material Purity: Impurities in your starting materials can inhibit the reaction. Ensure your naphthoquinone and diene are of high purity.

Troubleshooting Steps:

ParameterRecommendationRationale
Temperature Screen temperatures from 80°C to 140°C.To find the optimal balance between reaction rate and thermal decomposition.
Solvent Test solvents of varying polarity (e.g., toluene, DMF, acetonitrile).Solvent can affect the stability of the transition state.
Catalyst Add a Lewis acid catalyst (e.g., ZnI₂, BF₃·OEt₂).To lower the energy of the LUMO of the dienophile.[7]
Concentration Increase the concentration of reactants.To increase the probability of molecular collisions.
Problem 2: Formation of Multiple Products (Isomers)

Q: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the Diels-Alder reaction?

A: The formation of regioisomers is a common challenge when using unsymmetrical dienes or dienophiles.[2]

  • Directing Groups: The regioselectivity is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. A benzoyl substituent at the C2 position of the naphthoquinone has been shown to be effective in directing the regioselectivity.[2]

  • Computational Modeling: In complex cases, computational modeling can help predict the most likely regioisomeric outcome and guide the choice of starting materials.

Troubleshooting Steps:

ApproachRecommendationRationale
Modify Starting Materials Introduce a directing group on the naphthoquinone.To favor the formation of one regioisomer over others.[2]
Change Reaction Temperature Lower the reaction temperature.In some cases, lower temperatures can enhance selectivity.
Purification Strategy Employ advanced chromatographic techniques.Techniques like preparative HPLC may be necessary to separate isomers.[5]
Problem 3: Difficulty with Product Purification

Q: I have successfully synthesized what I believe to be this compound, but I am struggling to purify it from the reaction mixture. What purification methods are recommended?

A: The purification of anthraquinone derivatives can be challenging.[4]

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material. A systematic screening of solvents is recommended.

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[5]

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful tool.[5]

Recommended Purification Parameters:

MethodStationary PhaseMobile Phase (Example)
Column Chromatography Silica GelHexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient.[5]
Crystallization N/AEthanol, Methanol, Acetone, or mixtures with water.
Preparative HPLC C18Acetonitrile/Water or Methanol/Water gradient.[5]

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol outlines a plausible, though hypothetical, multi-step synthesis of this compound.

Step 1: Diels-Alder Cycloaddition

  • To a solution of a suitably substituted naphthoquinone (1.0 eq) in toluene (0.1 M), add the diene (1.5 eq).

  • Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the cycloadduct.

Step 2: Aromatization

  • Dissolve the cycloadduct from Step 1 in glacial acetic acid (0.1 M).

  • Add a solution of chromic acid in water dropwise at room temperature.[6]

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture and pour it into ice water.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Recrystallize the solid from ethanol to obtain the aromatized anthraquinone intermediate.

Step 3: Functional Group Interconversion (Hypothetical)

Further steps would be required to introduce the specific functional groups of this compound. These would be standard organic transformations and should be chosen based on the specific intermediate obtained after aromatization.

Visualizations

Synthetic_Pathway Naphthoquinone Substituted Naphthoquinone Cycloadduct Diels-Alder Cycloadduct Naphthoquinone->Cycloadduct Diels-Alder Diene Diene Diene->Cycloadduct Anthraquinone_Intermediate Aromatized Intermediate Cycloadduct->Anthraquinone_Intermediate Aromatization This compound This compound Anthraquinone_Intermediate->this compound Functional Group Manipulation

Caption: Hypothetical synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield in Diels-Alder Reaction Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Purity Analyze Starting Material Purity Start->Check_Purity Add_Catalyst Consider Lewis Acid Catalyst Start->Add_Catalyst Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Purify_SM Purify Starting Materials Check_Purity->Purify_SM Run_Catalyzed_Rxn Perform Catalyzed Reaction Add_Catalyst->Run_Catalyzed_Rxn Success Improved Yield Optimize_Conditions->Success Purify_SM->Success Run_Catalyzed_Rxn->Success

Caption: Troubleshooting workflow for low yield in Diels-Alder reaction.

References

Technical Support Center: Protocol Optimization for Tetrahydrobostrycin Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on Tetrahydrobostrycin is limited in publicly available scientific literature. The following protocols and guides are based on general principles for natural product screening and may require significant optimization for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a hexahydroanthrone derivative isolated from a marine-derived fungus of the Aspergillus species.[1] Published research has shown that it exhibits weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] Further biological activities, including potential anticancer properties, are an area of ongoing research for many natural products.[2][3][4]

Q2: What type of assays are commonly used to screen natural products like this compound for anticancer activity?

A2: A variety of in vitro assays are used to screen natural products for potential anticancer effects. These primarily measure cell viability, proliferation, and cytotoxicity. Common assays include:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

  • Cell Migration and Invasion Assays: These assays, such as the wound healing or transwell assay, assess the effect of a compound on cancer cell motility.[2]

  • Apoptosis Assays: These determine if the compound induces programmed cell death.

Q3: What are the critical first steps before beginning an assay with this compound?

A3: Before initiating any bioassay, it is crucial to:

  • Ensure the purity of the compound: The purity of this compound will significantly impact the results. Analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[5][6]

  • Determine the solubility: this compound's solubility in various solvents must be determined to prepare appropriate stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for natural products, but its final concentration in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Perform a dose-response study: A preliminary experiment with a wide range of concentrations is necessary to determine the optimal concentration range for your specific cell line and assay.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for evaluating the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Reported Antibacterial Activity of this compound

MicroorganismActivity
Staphylococcus aureusWeak
Escherichia coliWeak

Data extracted from a study on hexahydroanthrone derivatives from a marine-derived fungus.[1]

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.

    • Use a multichannel pipette for adding reagents and ensure it is properly calibrated.

    • To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.

Issue 2: No dose-dependent effect observed.

  • Possible Cause: The concentration range of this compound is too high or too low. The incubation time may also be inappropriate.

  • Solution:

    • Conduct a wider range of serial dilutions in your next experiment (e.g., from nanomolar to high micromolar concentrations).

    • Vary the incubation time (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing an effect.

Issue 3: Vehicle control (DMSO) shows significant cell death.

  • Possible Cause: The concentration of DMSO is too high and is causing cytotoxicity.

  • Solution:

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. If higher concentrations of this compound are needed, consider alternative solubilization methods or a different solvent if compatible.

Issue 4: Absorbance values in the MTT assay are too low.

  • Possible Cause: Low cell number, insufficient incubation time with MTT, or incomplete dissolution of formazan crystals.

  • Solution:

    • Increase the initial cell seeding density.

    • Increase the incubation time with MTT to allow for more formazan crystal formation.

    • Ensure formazan crystals are fully dissolved in DMSO by gently shaking the plate before reading the absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Culture & Harvest Cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Measure Signal (e.g., Absorbance) add_reagent->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability plot_dose_response Plot Dose-Response Curve & Determine IC50 calc_viability->plot_dose_response

Caption: General experimental workflow for in vitro bioactivity screening of this compound.

troubleshooting_flowchart cluster_variability High Variability cluster_no_effect No Dose-Response cluster_control_death Vehicle Control Toxicity start Unexpected Assay Results check_seeding Check Cell Seeding Protocol start->check_seeding adjust_conc Adjust Concentration Range start->adjust_conc check_dmso Lower DMSO Concentration (<0.5%) start->check_dmso check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting avoid_edge Avoid Plate Edge Effects check_pipetting->avoid_edge adjust_time Vary Incubation Time adjust_conc->adjust_time

Caption: Troubleshooting flowchart for common issues in cell-based assays.

Signaling Pathways:

Currently, there is no published information available on the specific signaling pathways modulated by this compound. Research into the mechanism of action of novel natural products often follows initial screening for biological activity.[3][4] Therefore, a diagram for its signaling pathway cannot be provided at this time.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A-TETRAHYDROBOSTRYCIN-SUPPORT

This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel or poorly characterized compounds, such as Tetrahydrobostrycin. Due to the limited publicly available data on the specific molecular target and off-target effects of this compound, this guide offers a general framework for identifying, characterizing, and mitigating potential off-target effects applicable to any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected phenotype in my cell-based assay after treatment with Compound X (e.g., this compound). How can I determine if this is an off-target effect?

A1: Unexpected phenotypes are common in early-stage drug discovery and can arise from either on-target or off-target activity. A systematic approach is necessary to distinguish between these possibilities. First, ensure the observed phenotype is not due to experimental artifacts by repeating the experiment with proper controls.[1] If the result is reproducible, consider the following strategies:

  • Target Engagement Assays: Confirm that your compound is engaging with its intended target in the cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify target binding within intact cells.[2][3][4]

  • Genetic Knockdown/Knockout: Use CRISPR-Cas9 or RNAi to reduce the expression of the intended target.[5][6] If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of your compound. If the unexpected phenotype tracks with the potency against the intended target across multiple analogs, it is more likely to be an on-target effect.

Q2: What initial steps should I take to profile the potential off-targets of my compound?

A2: Broadly profiling your compound against various cellular targets is a crucial step. Several approaches can be employed:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and known protein binding pockets.[7][8]

  • Biochemical Screening Panels: Screen your compound against large panels of related proteins, such as kinases. Many commercial services offer kinome profiling to assess selectivity.[9][10][11][12][13]

  • Proteome-wide Profiling: Techniques like chemical proteomics and thermal proteome profiling (TPP) can identify a wide range of protein interactors in an unbiased manner.[14][15][16][17]

Q3: My compound shows cytotoxicity in my cell line of interest. How can I determine if this is due to on-target or off-target effects?

A3: Cytotoxicity can be a desired on-target effect (e.g., in cancer cells) or an undesirable off-target effect. To investigate the source of cytotoxicity:

  • Compare Potency: Determine the concentration at which your compound engages its target (e.g., using a biochemical or target engagement assay) and compare it to the concentration at which it induces cytotoxicity (IC50). A large window between target engagement and cytotoxicity suggests the latter might be an off-target effect.

  • Rescue Experiments: If the intended target is an enzyme, you may be able to "rescue" the cells from cytotoxicity by providing a downstream product of the enzymatic reaction.

  • Profile in Target-Negative Cells: If possible, test the cytotoxicity of your compound in a cell line that does not express the intended target. Cytotoxicity in these cells would strongly indicate off-target effects.

  • Assess Specificity: Use in vitro assays with mixed cultures of tumor and non-tumor cells to assess if the cytotoxicity is specific to the target-expressing cells.[18]

Troubleshooting Guides

Issue 1: High Background or Unexpected Results in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Low Cell Density Repeat the experiment with an optimized cell count to ensure a robust signal.[19]
High Cell Density A high signal may be due to an excessive number of cells. Titrate the cell number to find the optimal density.[19]
Forceful Pipetting Handle the cell suspension gently during plating to avoid cell stress and lysis.[19]
Media Components High concentrations of certain substances in the cell culture medium can cause high background absorbance. Test individual media components if possible.
Compound Precipitation Visually inspect the wells for any compound precipitation, which can interfere with absorbance or fluorescence readings. If precipitation is observed, consider using a different solvent or a lower concentration range.
Issue 2: Inconsistent Results in Target Engagement Assays (e.g., CETSA)
Potential Cause Troubleshooting Step
Suboptimal Antibody Validate the antibody used for Western blotting to ensure it is specific and provides a linear signal in the desired concentration range.
Inefficient Cell Lysis Ensure complete cell lysis to release the target protein. Optimize lysis buffer and incubation times.
Temperature Gradient Issues Verify the accuracy and uniformity of the temperature block or thermal cycler used for the heat challenge.
Protein Degradation Add protease inhibitors to the lysis buffer to prevent degradation of the target protein.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to verify the binding of a compound to its target protein in intact cells.[2][3][20]

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze by Western blot using an antibody specific to the target protein.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the effect of a compound on cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the appropriate wells and include vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of treated wells to the vehicle control wells.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineTarget ExpressionIC50 (µM)
Cancer Cell Line AHigh1.5
Cancer Cell Line BLow15.2
Normal FibroblastsNegative> 50
Table 2: Hypothetical Kinome Profiling Results for this compound (at 1 µM)
Kinase% Inhibition
Intended Target Kinase 92%
Off-Target Kinase 178%
Off-Target Kinase 255%
Off-Target Kinase 3<10%
... (400+ other kinases)<10%

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Conclusion phenotype Unexpected Phenotype (e.g., cell death, morphological change) reproducibility Check Reproducibility - Repeat experiment - Include controls phenotype->reproducibility sar Structure-Activity Relationship (SAR) reproducibility->sar genetic Genetic Validation (CRISPR/RNAi) reproducibility->genetic target_engagement Target Engagement (e.g., CETSA) reproducibility->target_engagement on_target On-Target Effect sar->on_target genetic->on_target off_target Off-Target Effect genetic->off_target target_engagement->on_target

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

G cluster_0 Computational & Biochemical Profiling cluster_1 Cell-Based Profiling cluster_2 Output compound Novel Compound (e.g., this compound) in_silico In Silico Prediction compound->in_silico biochem Biochemical Screening (e.g., Kinome Panel) compound->biochem proteomics Chemical Proteomics compound->proteomics tpp Thermal Proteome Profiling (TPP) compound->tpp phenotypic Phenotypic Screening (High-Content Imaging) compound->phenotypic target_list Prioritized List of Potential Off-Targets in_silico->target_list biochem->target_list proteomics->target_list tpp->target_list phenotypic->target_list

Caption: Strategy for identifying potential off-targets of a novel compound.

References

Technical Support Center: Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling and storage of Tetrahydrobostrycin, along with troubleshooting advice and frequently asked questions. Due to limited publicly available data on this compound, this guide focuses on best practices for handling research compounds with unknown stability and solubility profiles.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a research compound classified as an antibiotic with weak antibacterial and anticancer activity.[1] It is supplied as a brownish solid.[1]

What is the recommended storage condition for this compound?

It is recommended to store this compound at +4°C.[1]

What are the known biological activities of this compound?

This compound has been described as having weak antibacterial and anticancer properties.[1] However, detailed studies on its mechanism of action are not widely available.

What is the purity of commercially available this compound?

Commercially available this compound is typically offered at a purity of >97%.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Experimental Results Compound degradation due to improper storage or handling.- Ensure the compound has been consistently stored at +4°C and protected from light. - Prepare fresh stock solutions for each experiment. - Consider performing a purity check of your sample via HPLC if degradation is suspected.
Difficulty Dissolving the Compound Limited solubility in the chosen solvent.- Attempt to dissolve a small amount in a variety of common laboratory solvents (e.g., DMSO, ethanol, methanol) to determine a suitable solvent. - Gentle warming and sonication may aid in dissolution. - If using a stock solution, ensure it has not been stored for an extended period, as precipitation may occur over time.
Inconsistent Results Between Experiments Variability in stock solution concentration or compound integrity.- Always use freshly prepared stock solutions. - If using a stock solution over multiple days, store it at -20°C or -80°C and minimize freeze-thaw cycles. - Visually inspect solutions for any signs of precipitation before use.
No Observed Biological Activity Compound inactivity or degradation.- Verify the identity and purity of the compound if possible. - Prepare fresh solutions and repeat the experiment. - Re-evaluate the experimental design and concentrations used based on any available literature for similar compounds.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the stability and solubility of this compound. Researchers are advised to perform their own stability and solubility tests to determine the optimal conditions for their specific experimental needs.

Recommended Preliminary Solubility Testing Protocol:

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into separate vials.

  • Add a measured volume (e.g., 100 µL) of the desired solvent (e.g., DMSO, ethanol, water) to each vial.

  • Vortex the vials for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally add more solvent and repeat the vortexing step until the compound is dissolved.

  • Record the final volume of solvent used to calculate the approximate solubility.

Recommended Preliminary Stability Testing Protocol:

  • Prepare solutions of this compound in the desired solvent at a known concentration.

  • Aliquot the solution into multiple vials.

  • Store the vials under different conditions (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).

  • At various time points (e.g., 1, 3, 7, 14 days), analyze the purity of the samples using a suitable analytical method such as HPLC.

  • Compare the purity of the stored samples to a freshly prepared standard to assess degradation.

Experimental Protocols & Methodologies

Visualizations

Logical Workflow for Handling and Storage

G cluster_receipt Receiving cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_sol_storage Solution Storage Receive Receive this compound Store Store at +4°C Protect from Light Receive->Store Upon Arrival Weigh Weigh Compound Store->Weigh For Experiment Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Stock Prepare Concentrated Stock Solution Dissolve->Stock Dilute Dilute to Working Concentration Stock->Dilute Freshly Prepare ShortTerm Short-term Storage (≤ 1 week): 4°C Stock->ShortTerm If necessary LongTerm Long-term Storage (> 1 week): -20°C or -80°C Stock->LongTerm If necessary Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for the handling and storage of this compound.

Signaling Pathway Hypothesis

Given the classification of this compound as a weak anticancer agent, a hypothetical signaling pathway it might influence is presented below. Note: This is a generalized representation of common cancer-related pathways and has not been specifically validated for this compound.

G This compound This compound UnknownTarget Unknown Target(s) This compound->UnknownTarget Inhibits? Proliferation Cell Proliferation UnknownTarget->Proliferation Inhibits Apoptosis Apoptosis UnknownTarget->Apoptosis Promotes Survival Cell Survival UnknownTarget->Survival Inhibits

Caption: Hypothetical mechanism of action for an anticancer compound.

References

Tetrahydrobostrycin Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Tetrahydrobostrycin.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the quality of a new batch of this compound?

A1: The initial step is to establish the identity and purity of the compound. This is typically achieved using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of any potential impurities.[1][2]

Q2: How do I choose the right analytical method for routine quality control of this compound?

A2: For routine analysis, HPLC is the most widely used method for complex mixtures due to its high sensitivity, specificity, and reproducibility in separating trace impurities.[3] Gas Chromatography (GC) may be suitable for volatile impurities, such as residual solvents.[2][3] The choice of method should be guided by the physicochemical properties of this compound and its potential impurities.

Q3: My this compound sample appears to be degrading over time. What should I do?

A3: Degradation can be influenced by factors like temperature, light, pH, and oxygen. It is crucial to conduct forced degradation studies to understand the stability of this compound and identify its degradation products.[4] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines.[4] The degradation products can then be identified and monitored in subsequent stability studies.

Q4: What are the different types of impurities I might encounter in my this compound sample?

A4: Impurities in a drug substance can be classified into three main categories:

  • Organic impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[3]

  • Inorganic impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other materials like filter aids.[1]

  • Residual solvents: These are organic volatile chemicals used during the synthesis process.[3]

Troubleshooting Guides

HPLC Analysis

Q1: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?

A1: Unexpected peaks can arise from several sources. The troubleshooting process can be broken down as follows:

HPLC_Troubleshooting_Peaks Start Unexpected Peaks Observed Check_Sample Is the peak present in the blank (diluent) injection? Start->Check_Sample Source_Solvent Peak is from solvent/system contamination. Check_Sample->Source_Solvent Yes Source_Sample Peak is related to the sample. Check_Sample->Source_Sample No Check_Degradation Is the peak intensity increasing over time in prepared samples? Source_Sample->Check_Degradation Degradation_Product Peak is likely a degradation product. Investigate stability. Check_Degradation->Degradation_Product Yes Impurity Peak is likely a synthesis-related impurity. Check_Degradation->Impurity No

Caption: Logic diagram for troubleshooting unexpected HPLC peaks.

Q2: My this compound peak is showing poor shape (e.g., tailing or fronting). How can I improve it?

A2: Poor peak shape in HPLC can be due to a variety of factors. Refer to the table below for common causes and solutions.

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Modify the mobile phase pH to ensure the analyte is in a single ionic form. Add a competitor (e.g., a small amount of triethylamine for basic compounds) to the mobile phase to block active sites on the stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Replace the column with a new one.
Peak Fronting Column overload (less common than for tailing).Reduce the injection volume or the concentration of the sample.
Poorly packed column bed.Replace the column.
Split Peaks Clogged frit or partially blocked column inlet.Reverse flush the column (if permitted by the manufacturer) or replace it.
Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in the mobile phase or a weaker solvent.

Q3: The retention time of my this compound peak is shifting between injections. What should I do?

A3: Retention time shifts can compromise the reliability of your results. The following workflow can help identify the cause:

HPLC_Troubleshooting_RetentionTime Start Retention Time Shifting Check_System Check HPLC System Stability Start->Check_System Check_Pump Is the pump pressure stable? Are there leaks? Check_System->Check_Pump Troubleshoot_Pump Address pump issues (e.g., check seals, degas mobile phase). Check_Pump->Troubleshoot_Pump No Check_Column_Temp Is the column thermostat stable? Check_Pump->Check_Column_Temp Yes Troubleshoot_Temp Ensure consistent column temperature. Check_Column_Temp->Troubleshoot_Temp No Check_Mobile_Phase Is the mobile phase composition correct and stable? Check_Column_Temp->Check_Mobile_Phase Yes Troubleshoot_MP Prepare fresh mobile phase. Ensure adequate mixing for gradients. Check_Mobile_Phase->Troubleshoot_MP No

Caption: Workflow for troubleshooting HPLC retention time shifts.

Experimental Protocols

Protocol 1: Purity Determination and Impurity Profiling of this compound by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of this compound. Method optimization will be required.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • This compound reference standard and sample

2. Chromatographic Conditions (Example)

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV-Vis scan of this compound (e.g., 280 nm)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)

3. System Suitability

Before sample analysis, perform at least five replicate injections of a standard solution to ensure the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Analysis

Inject the blank (diluent), standard solution, and sample solution into the HPLC system and record the chromatograms.

6. Data Interpretation

  • Purity: Calculate the area percentage of the this compound peak relative to the total peak area in the chromatogram.

  • Impurity Profiling: Identify and quantify any impurity peaks relative to the main peak. The relative retention time (RRT) can be used to track specific impurities across different runs.

General Experimental Workflow

QC_Workflow Start Receive New Batch of this compound Method_Development Develop & Validate Analytical Method (e.g., HPLC) Start->Method_Development Purity_Analysis Perform Purity Analysis Method_Development->Purity_Analysis Impurity_Profiling Conduct Impurity Profiling Method_Development->Impurity_Profiling Forced_Degradation Perform Forced Degradation Studies Method_Development->Forced_Degradation Results_Evaluation Evaluate Results Against Specifications Purity_Analysis->Results_Evaluation Impurity_Profiling->Results_Evaluation Forced_Degradation->Results_Evaluation Pass Batch Passes QC Results_Evaluation->Pass Pass Fail Batch Fails QC (Investigate OOS) Results_Evaluation->Fail Fail

Caption: General workflow for the quality control of this compound.

References

Tetrahydrobostrycin Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Tetrahydrobostrycin. Given the limited specific data on this compound, this guide draws upon published research on its close structural analog, Bostrycin, to provide relevant troubleshooting strategies and expected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating cancer cells with this compound?

A1: Based on studies with the related compound Bostrycin, this compound is expected to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).[1][2][3] Key anticipated effects include:

  • Dose- and time-dependent decrease in cell viability.

  • Induction of apoptosis, observable through assays like Annexin V/PI staining.[1][2]

  • Cell cycle arrest, typically at the G0/G1 or G2/M phase.[2]

  • Induction of mitochondrial-mediated apoptosis, characterized by increased reactive oxygen species (ROS), decreased mitochondrial membrane potential, and changes in the expression of apoptosis-related proteins.[1]

Q2: My IC50 value for this compound is significantly different from what I expected based on related compounds.

A2: Variations in IC50 values are common and can be influenced by several factors.[4] Refer to the troubleshooting guide below for potential causes and solutions. It's important to note that the half-maximal inhibitory concentration of Bostrycin has been shown to range from approximately 2.18 to 7.71 µM in various cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-435), colon (HCT-116), and liver (HepG2) cancer cells.[1] A study on tongue squamous cell carcinoma cells reported IC50 values of 5.37 µg/mL for SCC9 cells and 3.50 µg/mL for SCC25 cells.[1]

Q3: I am not observing a significant increase in apoptosis after this compound treatment. What could be the reason?

A3: Several factors can lead to a lack of apoptotic induction. The concentration of this compound may be too low, or the incubation time may be insufficient to induce a measurable apoptotic response. Additionally, the cell line you are using may be resistant to the compound's effects. Refer to the troubleshooting section for guidance on optimizing your experimental conditions.

Q4: I am seeing high levels of necrosis instead of apoptosis. Is this expected?

A4: While the primary mechanism of action for related compounds is apoptosis, high concentrations of a cytotoxic agent can sometimes lead to necrosis.[5] If you observe a high percentage of necrotic cells (Annexin V and PI positive), consider reducing the concentration of this compound or shortening the treatment duration.

Q5: Are there any known off-target effects of this compound?

A5: Specific off-target effects of this compound are not well-documented. However, as an anthraquinone, it belongs to a class of compounds known to have diverse biological activities.[6][7] Off-target effects could manifest as unexpected changes in cellular signaling pathways unrelated to apoptosis. Careful experimental design with appropriate controls is crucial to identify and characterize any potential off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Cell Viability Results (e.g., MTT Assay)
Potential Cause Recommended Action
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase during the experiment.[8]
Compound Solubility Ensure this compound is fully dissolved in the solvent and then diluted in culture medium. Precipitates can lead to inaccurate dosing.
Incubation Time Verify that the incubation time is appropriate for your cell line and the expected mechanism of action. Bostrycin has shown time-dependent effects.[2]
Reagent Quality Use fresh, high-quality MTT reagent and solubilization buffer.[9]
Contamination Check for microbial contamination in your cell cultures, which can affect metabolic assays.
Issue 2: Low or No Induction of Apoptosis
Potential Cause Recommended Action
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis in your specific cell line.
Insufficient Incubation Time Conduct a time-course experiment to identify the optimal time point for observing apoptosis.
Cell Line Resistance Consider using a different cell line that may be more sensitive to this compound.
Assay Sensitivity Ensure your apoptosis detection method (e.g., Annexin V/PI staining) is sensitive enough and that your flow cytometer is properly calibrated.[10][11][12][13][14]
Incorrect Staining Protocol Review and optimize your Annexin V/PI staining protocol, including reagent concentrations and incubation times.[10][11][12][13][14]
Issue 3: Unexpected Western Blot Results for Signaling Proteins
Potential Cause Recommended Action
Incorrect Antibody Verify the specificity and optimal dilution of your primary and secondary antibodies.
Suboptimal Protein Extraction Ensure your lysis buffer and protocol are appropriate for the target proteins and that protease and phosphatase inhibitors are included.
Timing of Analysis Changes in protein expression or phosphorylation can be transient. Perform a time-course experiment to identify the peak response time.
Loading Controls Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Bostrycin, which can serve as a reference for expected results with this compound.

Table 1: IC50 Values of Bostrycin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung~10-30 (optimal linear relationship)[2]
MCF-7Breast2.18[1]
MDA-MB-435Breast2.82[1]
HCT-116Colon4.78[1]
HepG2Liver7.71[1]
SCC9Tongue Squamous Cell5.37 µg/mL[1]
SCC25Tongue Squamous Cell3.50 µg/mL[1]

Table 2: Apoptosis Induction by Bostrycin in Tongue Squamous Carcinoma Cells (SCC9 and SCC25)

Cell LineBostrycin Concentration (µg/mL)Treatment Time (hours)Apoptotic Rate (%)Reference
SCC944823.4[1]
SCC984848.23[1]
SCC2522416.77[1]
SCC2542433.07[1]
SCC2582437.57[1]
SCC2544826.03[1]
SCC2584856.17[1]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Western Blot for PI3K/Akt Pathway
  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets. Then, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western ros ROS Detection treatment->ros data_analysis Analyze Results viability->data_analysis apoptosis->data_analysis western->data_analysis ros->data_analysis interpretation Interpret Findings data_analysis->interpretation

Figure 1. A typical experimental workflow for assessing the effects of this compound.

apoptosis_pathway cluster_cell Cell THB This compound PI3K PI3K THB->PI3K Inhibits Mito Mitochondrion THB->Mito CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) THB->CellCycleArrest Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Mito Inhibits Apoptosis ROS ↑ ROS Mito->ROS MMP ↓ ΔΨm Mito->MMP Bax ↑ Bax Mito->Bax Apoptosis Apoptosis Mito->Apoptosis Bax->Apoptosis

Figure 2. Proposed signaling pathway for this compound-induced apoptosis.

References

"minimizing variability in Tetrahydrobostrycin experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Tetrahydrobostrycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a secondary metabolite produced by some microorganisms and belongs to the tetrahydroanthraquinone class of compounds. It has been reported to exhibit weak antibiotic and anticancer properties. As a member of the anthraquinone family, it is structurally related to compounds known to have a variety of biological effects.

Q2: How should I prepare a stock solution of this compound?

This compound, like many other tetrahydroanthraquinones, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions.[1]

  • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2] It is crucial to perform serial dilutions of the stock solution in DMSO before the final dilution into aqueous cell culture medium to prevent precipitation.[3]

Q3: What are the best practices for storing this compound solutions?

The stability of this compound in solution has not been extensively studied. However, based on the general properties of related compounds, the following storage conditions are recommended to minimize degradation:

  • Stock Solutions (in DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilutions (in aqueous media): Prepare fresh for each experiment and use immediately. Tetrahydroanthraquinones can be susceptible to degradation in aqueous environments, especially at non-neutral pH and when exposed to light.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells or between experiments is a common issue. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or optimizing the dilution method (e.g., serial dilutions in DMSO before adding to media).[3]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of rows.
Edge Effects To minimize evaporation and temperature fluctuations on the outer wells of a microplate, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.[2]
Incubation Time Optimize the incubation time with this compound. Short incubation times may not be sufficient to observe a significant effect, while very long times may lead to secondary effects or compound degradation.
Issue 2: Inconsistent Biological Activity (e.g., Apoptosis, Cell Cycle Arrest)

Inconsistent or unexpected results in functional assays can be frustrating. Here are some common culprits and how to address them.

Potential Cause Troubleshooting Step
Cell Line Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered cellular responses.
Compound Stability in Media This compound may not be stable in cell culture media over long incubation periods. Consider refreshing the media with a new compound dilution for long-term experiments.
Assay Timing The timing of analysis is critical for apoptosis and cell cycle assays. Create a time-course experiment to determine the optimal endpoint for observing the desired effect.
Sub-optimal Compound Concentration Perform a dose-response experiment to identify the optimal concentration range for inducing the biological effect of interest.

Experimental Protocols

Disclaimer: The following are generalized protocols and should be optimized for your specific cell line and experimental conditions.

Cytotoxicity Assay (MTT/XTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent and non-toxic to the cells. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[4][5]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the optimized duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained, Annexin V only, and PI only controls are essential for proper compensation and gating.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.[6][7]

  • Cell Treatment: Treat cells with this compound for a duration that is appropriate for the cell line's doubling time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[7]

  • Staining: Wash the fixed cells to remove the ethanol and resuspend in a staining solution containing Propidium Iodide and RNase A.[6]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Quantitative Data Summary

The following table provides an example of HPLC conditions that have been used for the quantification of a related tetrahydroanthraquinone, which could be adapted for this compound.

Parameter Condition Reference
Column Agilent ZORBAX SIL[8]
Mobile Phase n-hexane-dichloromethane-ethyl acetate[8]
Internal Standard Nitrobenzene[8]
Solvent Benzene[8]
Detection UV-Vis[9]

Visualizations

Experimental Workflow for Investigating this compound's Effects

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound stock->treat cells Culture and Seed Cells cells->treat incubate Incubate for Optimized Duration treat->incubate cyto Cytotoxicity Assay (e.g., MTT) incubate->cyto apop Apoptosis Assay (Annexin V/PI) incubate->apop cycle Cell Cycle Analysis (PI Staining) incubate->cycle

Caption: A general experimental workflow for assessing the biological effects of this compound.

Hypothetical Signaling Pathway for this compound Action

Based on the activities of structurally related anthracyclines and other natural products, this compound might induce cellular stress leading to the activation of the MAPK signaling pathway and inhibition of topoisomerase, ultimately resulting in apoptosis and cell cycle arrest.

G THB This compound Cell Cancer Cell THB->Cell Enters ROS Increased ROS Production Cell->ROS Topo Topoisomerase II Inhibition Cell->Topo MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK DNA_Damage DNA Damage Topo->DNA_Damage Apoptosis Apoptosis MAPK->Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Damage->CellCycleArrest

Caption: A hypothetical signaling pathway for this compound-induced cell death.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent Results check_compound Check Compound Solubility/Stability start->check_compound check_cells Verify Cell Health & Passage start->check_cells check_protocol Review Assay Protocol start->check_protocol optimize_conc Optimize Concentration check_compound->optimize_conc rerun Re-run Experiment with Controls check_cells->rerun optimize_time Optimize Incubation Time check_protocol->optimize_time optimize_conc->rerun optimize_time->rerun

Caption: A logical troubleshooting workflow for addressing inconsistent experimental outcomes.

References

Validation & Comparative

Tetrahydrobostrycin: A Comparative Analysis of its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tetrahydrobostrycin's performance against established anti-cancer therapies, supported by experimental data.

This compound, a naturally occurring anthraquinone compound, has demonstrated notable anti-cancer properties in preclinical studies. This guide provides a comprehensive validation of its experimental results, comparing its efficacy with standard-of-care chemotherapeutic agents. Detailed experimental protocols and visual representations of its mechanism of action are presented to facilitate a thorough understanding of its potential as a therapeutic agent.

In Vitro Cytotoxicity: this compound vs. Standard Chemotherapy

This compound, also referred to as Bostrycin in some literature, has shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, alongside those of commonly used chemotherapy drugs for comparison.

CompoundCell LineCancer TypeIC50
This compound (Bostrycin) SCC9Tongue Squamous Cell Carcinoma5.37 µg/mL
This compound (Bostrycin) SCC25Tongue Squamous Cell Carcinoma3.50 µg/mL
This compound (Bostrycin) A549Human Lung CarcinomaNot explicitly provided in IC50 format, but showed significant inhibition at 10, 20, and 30 µmol/L.[1]
Doxorubicin A549Human Lung Carcinoma~0.1 µM
Cisplatin A549Human Lung Carcinoma~5 µM

Note: Direct comparative studies of this compound with Doxorubicin and Cisplatin under the same experimental conditions are limited. The IC50 values for Doxorubicin and Cisplatin are representative values from existing literature for comparative context.

Mechanism of Action: Induction of Apoptosis via Signaling Pathways

Experimental evidence suggests that this compound exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. The specific signaling pathways implicated differ depending on the cancer cell type.

Mitochondrial Apoptosis Pathway in Tongue Squamous Cell Carcinoma

In tongue squamous cell carcinoma cells (SCC9 and SCC25), Bostrycin has been shown to induce apoptosis through the mitochondrial pathway.[2] This is characterized by changes in the mitochondrial membrane potential and an increased expression of the pro-apoptotic protein BAX.[2]

Mitochondrial_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress BAX BAX Mitochondrion->BAX activates Apoptosis Apoptosis BAX->Apoptosis triggers PI3K_Akt_Pathway_Inhibition cluster_cell Cancer Cell Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Apoptosis Apoptosis Akt->Apoptosis This compound This compound This compound->PI3K inhibits In_Vivo_Workflow Start Start Tumor_Model Establish Xenograft Tumor Model in Mice Start->Tumor_Model Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - this compound - Standard Chemotherapy Tumor_Model->Treatment_Groups Administration Administer Treatment Treatment_Groups->Administration Monitoring Monitor Tumor Growth and Animal Well-being Administration->Monitoring Endpoint Endpoint Analysis: - Tumor Weight & Volume - Histopathology - Biomarker Analysis Monitoring->Endpoint Data_Analysis Statistical Analysis and Comparison Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the Reproducibility of Tetrahydrobostrycin Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the reproducibility of scientific findings is a cornerstone of progress. This guide provides a comparative analysis of the synthesis and biological evaluation of Tetrahydrobostrycin and its closely related analogue, bostrycin, with a focus on the reproducibility of their anticancer activities. We delve into the experimental data from various studies, present detailed methodologies for key experiments, and visualize the signaling pathways implicated in their mechanism of action.

Comparative Analysis of Anticancer Activity

Bostrycin and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies provide a quantitative measure of their potency. A comparison of these values is essential for evaluating the consistency of the reported bioactivity.

One key study synthesized a series of bostrycin derivatives and evaluated their in vitro cytotoxicity against five human cancer cell lines (MCF-7, MDA-MB-435, A549, HepG2, and HCT-116) and one immortalized human breast epithelial cell line (MCF-10A) using the MTT assay.[1] The results, summarized in the table below, highlight the potent anticancer activity of these compounds, with some derivatives showing comparable or even superior activity to the positive control, epirubicin.[1]

Another study focused on the effect of bostrycin on human lung carcinoma A549 cells, also employing the MTT assay to determine cell viability.[2][3] This study provides further evidence of the antiproliferative effects of bostrycin.

Table 1: Cytotoxicity (IC50, μM) of Bostrycin and its Derivatives

CompoundMCF-7 (Breast)MDA-MB-435 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)MCF-10A (Normal Breast)
Bostrycin (1) >50>50>50>50>50>50
Derivative 7 1.521.890.782.541.983.65
Derivative 8 1.211.540.521.981.632.87
Derivative 22 2.873.121.544.213.545.12
Derivative 23 2.542.981.233.873.114.87
Derivative 25 3.123.541.874.543.986.21
Derivative 28 1.872.120.982.872.544.12
Derivative 29 1.541.980.872.432.123.98
Epirubicin 0.871.120.611.541.232.12

Data sourced from a study on the synthesis and structure-activity relationship of bostrycin derivatives.[1]

The structure-activity relationship (SAR) analysis from these studies indicates that modifications at specific positions of the bostrycin scaffold can significantly impact its cytotoxic potency.[4] For instance, the introduction of dioxylcarbonyl groups at the C-2 and C-3 positions, tertiary amino groups at the C-6 position, and alkylthio groups at the C-6 and C-7 positions of the bostrycin structure were found to enhance its cytotoxicity.[4] This highlights the importance of precise and reproducible synthetic methodologies to ensure the generation of compounds with consistent biological activity.

Experimental Protocols

To facilitate the reproduction of these findings, detailed experimental protocols for the key assays are provided below.

Synthesis of Bostrycin Derivatives

Synthesis of 2,3-O-isopropylidenebostrycin (Derivative 5): To a solution of bostrycin (1) in anhydrous acetone, 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The reaction mixture is stirred at room temperature for a specified period. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol used for A549 cells:

  • A549 cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of bostrycin or its derivatives for 48 hours.

  • Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2][3]

Signaling Pathway Analysis

Bostrycin has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, its inhibitory effect on the PI3K/Akt pathway has been identified as a crucial mechanism of its anticancer action.[2][3]

Bostrycin's Impact on the PI3K/Akt Signaling Pathway

Studies have demonstrated that bostrycin treatment of A549 lung cancer cells leads to a downregulation of key proteins in the PI3K/Akt pathway, including the p110α catalytic subunit of PI3K and phosphorylated Akt (p-Akt).[2][3] This inhibition of the PI3K/Akt pathway is associated with an increase in the levels of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[2][3]

Below is a diagram illustrating the proposed mechanism of action of bostrycin on the PI3K/Akt signaling pathway.

Bostrycin_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt p27_degradation p27 Degradation pAkt->p27_degradation Inhibits Bostrycin Bostrycin Bostrycin->PI3K Inhibits p27 p27 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p27->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

References

Confirming the Identity of Synthesized Tetrahydrobostrycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative framework for confirming the identity of synthesized Tetrahydrobostrycin, a hexahydroanthrone derivative. By leveraging detailed spectroscopic data and standardized experimental protocols, researchers can confidently differentiate this compound from closely related compounds.

This guide presents a comparative analysis of this compound with its related compounds, Bostrycin and 1-Deoxythis compound. The structural elucidation of these compounds relies on a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data for Comparison

The following tables summarize the key spectroscopic data for this compound, Bostrycin, and 1-Deoxythis compound, providing a basis for direct comparison and identification of synthesized products.

Table 1: ¹H NMR Spectroscopic Data (600 MHz, DMSO-d₆)
PositionThis compound (δ ppm, J in Hz)1-Deoxythis compound (δ ppm, J in Hz)Bostrycin (Data not available)
1-OH12.18 (s)--
2-2.62 (dd, 17.4, 4.2)-
2.28 (dd, 17.4, 11.4)-
34.38 (d, 7.2)3.96 (m)-
44.14 (d, 7.2)1.83 (ddd, 12.6, 11.4, 6.0)-
1.58 (ddd, 12.6, 6.6, 4.2)-
4a---
5---
6-OMe3.79 (s)3.78 (s)-
76.48 (s)6.46 (s)-
8---
8a---
9-OH13.31 (s)13.36 (s)-
102.91 (d, 10.8)2.90 (d, 10.8)-
2.68 (d, 10.8)2.68 (d, 10.8)-
10a---
1-Me1.14 (s)1.12 (s)-
3-OH5.31 (s)4.98 (d, 5.4)-
4-OH4.99 (s)--

Data for this compound and 1-Deoxythis compound obtained from a study on compounds isolated from a marine-derived fungus Aspergillus sp.[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
PositionThis compound (δ ppm)1-Deoxythis compound (δ ppm)Bostrycin (Data not available)
1203.4197.8-
275.844.8-
369.465.5-
466.829.8-
4a107.8107.6-
5161.7161.7-
6165.7165.7-
799.299.2-
8137.6137.6-
8a107.6107.6-
9191.8191.9-
1050.150.1-
10a109.9110.0-
1-Me25.124.5-
6-OMe56.456.4-

Data for this compound and 1-Deoxythis compound obtained from a study on compounds isolated from a marine-derived fungus Aspergillus sp.[1]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data
CompoundMolecular FormulaHRFAB-MS (m/z)IR (KBr, cm⁻¹)
This compoundC₁₆H₁₈O₇323.1121 [M+H]⁺3422, 1636, 1384, 1278, 1226, 1201, 1152, 1070, 1054
1-Deoxythis compoundC₁₆H₁₈O₆307.1176 [M+H]⁺3448, 1636, 1384, 1278, 1226, 1201, 1152, 1070, 1054
BostrycinC₁₆H₁₆O₈--

Data for this compound and 1-Deoxythis compound obtained from a study on compounds isolated from a marine-derived fungus Aspergillus sp.[1]

Experimental Protocols

Accurate and reproducible data are paramount for the correct identification of synthesized compounds. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 600 MHz NMR spectrometer is recommended for optimal resolution.

  • Sample Preparation: Dissolve 1-5 mg of the synthesized compound in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)
  • Instrumentation: A high-resolution mass spectrometer equipped with a Fast Atom Bombardment source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable matrix, such as m-nitrobenzyl alcohol (m-NBA), on the FAB probe tip.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ and compare it to the calculated theoretical mass for the elemental composition of this compound (C₁₆H₁₉O₇).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the synthesized compound with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for confirming the identity of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation start Synthesized Product purification Purification (e.g., Chromatography) start->purification nmr ¹H & ¹³C NMR purification->nmr ms HRFAB-MS purification->ms ir IR Spectroscopy purification->ir compare_nmr Compare NMR Data with Reference nmr->compare_nmr compare_ms Compare MS Data with Reference ms->compare_ms compare_ir Compare IR Data with Reference ir->compare_ir confirmation Identity Confirmed? compare_nmr->confirmation compare_ms->confirmation compare_ir->confirmation G cluster_input Experimental Data cluster_interpretation Interpretation & Analysis cluster_conclusion Conclusion H_NMR ¹H NMR Spectrum interpret_H Proton Environment & Coupling H_NMR->interpret_H C_NMR ¹³C NMR Spectrum interpret_C Carbon Skeleton & Functional Groups C_NMR->interpret_C MS Mass Spectrum interpret_MS Molecular Formula & Fragmentation MS->interpret_MS IR IR Spectrum interpret_IR Functional Groups IR->interpret_IR structure Proposed Structure: This compound interpret_H->structure interpret_C->structure interpret_MS->structure interpret_IR->structure

References

Tetrahydrobostrycin vs. Bostrycin: A Comparative Guide on Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two related tetrahydroanthraquinone compounds, Tetrahydrobostrycin and Bostrycin. While both compounds share a similar structural backbone, emerging research indicates potential differences in their efficacy and mechanisms of action. This document aims to objectively present the available experimental data to aid in research and development decisions.

Comparative Analysis of Biological Activities

The primary reported activities for both this compound and Bostrycin are centered around their anticancer and antimicrobial properties. However, the extent of research and the amount of quantitative data available for each compound differ significantly.

Anticancer Activity

Bostrycin has been the subject of more extensive investigation regarding its cytotoxic effects on various cancer cell lines. In contrast, the anticancer potential of this compound is less characterized, with available information suggesting weaker activity.

Table 1: Comparison of In Vitro Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µg/mL)Reference
Bostrycin A549 (Human Lung Carcinoma)2.64[1]
Hep-2 (Human Laryngeal Carcinoma)5.39[1]
HepG2 (Human Hepatocellular Carcinoma)5.90[1]
KB (Human Oral Epidermoid Carcinoma)4.19[1]
MCF-7 (Human Breast Adenocarcinoma)6.13[1]
MCF-7/Adr (Adriamycin-resistant Breast Cancer)6.68[1]
This compound VariousWeak activity reported[2]
Antimicrobial Activity

Both compounds have been reported to possess antimicrobial properties. Bostrycin has demonstrated activity against a range of bacteria, while this compound's activity is described as weak.

Table 2: Comparison of Antimicrobial Activity

CompoundTarget OrganismActivityReference
Bostrycin Staphylococcus aureusStrong[1]
Escherichia coliStrong[1]
Pseudomonas aeruginosaStrong[1]
Sarcina ventriculiStrong[1]
Bacillus subtilisStrong[1]
Candida albicansModerate (IC50 = 12.5 µg/mL)[1]
This compound BacteriaWeak antibacterial activity[2]

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature.

Signaling Pathways and Mechanism of Action

The molecular mechanisms underlying the biological activities of Bostrycin are partially understood, with evidence pointing towards the inhibition of the PI3K/Akt signaling pathway. In contrast, the specific signaling pathways affected by this compound have not yet been elucidated.

Bostrycin: Inhibition of the PI3K/Akt Signaling Pathway

Experimental evidence suggests that Bostrycin exerts its anticancer effects by downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, Bostrycin can induce apoptosis (programmed cell death) in cancer cells.

Bostrycin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Bostrycin Bostrycin Bostrycin->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Bostrycin's inhibitory effect on the PI3K/Akt signaling pathway.
This compound: An Uncharacterized Mechanism

To date, the specific molecular targets and signaling pathways modulated by this compound have not been identified. Further research is required to understand its mechanism of action.

Tetrahydrobostrycin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound QuestionMark ? SignalingPathways Signaling Pathways (Unknown) CellularEffects Cellular Effects (e.g., Weak Cytotoxicity) SignalingPathways->CellularEffects QuestionMark->SignalingPathways

The currently unknown signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the biological activities of this compound and Bostrycin.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values. E->F

Workflow of the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Bostrycin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Assay_Workflow A 1. Prepare serial dilutions of the test compound in broth. B 2. Inoculate each well with a standardized microbial suspension. A->B C 3. Incubate the microplate under appropriate conditions. B->C D 4. Visually inspect for microbial growth (turbidity). C->D E 5. Determine the MIC (lowest concentration with no visible growth). D->E

References

A Comparative Analysis of Tetrahydrobostrycin and Other Quinones in Anticancer and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetrahydrobostrycin with other notable quinone compounds, focusing on their performance in anticancer and antibacterial assays. The information presented is collated from various experimental studies to offer an objective overview for research and drug development purposes.

Executive Summary

This compound, a member of the tetrahydroanthraquinone class of natural products, has demonstrated biological activity, albeit with seemingly modest potency compared to other well-established quinones. This guide delves into the available quantitative data on its efficacy and contrasts it with the activities of related tetrahydroanthraquinones such as Bostrycin and Altersolanol A, as well as clinically significant quinones like Doxorubicin, Emodin, and Mitomycin C. While specific quantitative data for this compound's anticancer activity remains limited in publicly accessible literature, this comparison leverages data from structurally similar compounds to provide a valuable perspective on its potential.

Comparative Analysis of Biological Activity

The efficacy of this compound and other selected quinones in inhibiting cancer cell growth and microbial proliferation is summarized below. The data is presented as IC50 values for anticancer activity and Minimum Inhibitory Concentration (MIC) values for antibacterial activity.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundClassCancer Cell LineIC50 (µM)Citation
This compound Tetrahydroanthraquinone-Data not available[1]
BostrycinTetrahydroanthraquinoneA549 (Lung)2.63[2]
MCF-7 (Breast)2.18[2]
HepG2 (Liver)7.71[2]
Altersolanol ATetrahydroanthraquinoneK562 (Leukemia)Not specified[3]
A549 (Lung)Not specified[3]
Altersolanol BTetrahydroanthraquinoneMCF-7 (Breast)5.5[4]
T47D (Breast)8.8[4]
MDA-MB-231 (Breast)21.3[4]
DoxorubicinAnthracyclineMCF-7 (Breast)~0.05 - 0.5[2][5]
A549 (Lung)~0.1 - 1.0[4][6][7]
EmodinAnthraquinoneVarious~10 - 50[8]
Mitomycin CMitomycinVarious~0.1 - 5.0[9]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Antibacterial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antibacterial efficacy.

CompoundClassBacterial StrainMIC (µg/mL)Citation
This compound TetrahydroanthraquinoneStaphylococcus aureusWeak activity[1]
Escherichia coliWeak activity[1]
BostrycinTetrahydroanthraquinoneBacillus subtilisNot specified[10]
DoxorubicinAnthracyclineVariousNot typically used as an antibacterial
EmodinAnthraquinoneStaphylococcus aureus~1.56 - 12.5
Mitomycin CMitomycinVariousNot typically used as an antibacterial

Note: The term "weak activity" for this compound indicates that a high concentration of the compound was required to inhibit bacterial growth, although the exact MIC value was not specified in the available source.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of quinones are often attributed to their ability to induce oxidative stress, intercalate into DNA, and modulate various cellular signaling pathways.

This compound: While specific signaling pathways for this compound have not been extensively elucidated, its structural similarity to other tetrahydroanthraquinones suggests potential mechanisms involving the induction of apoptosis and modulation of cell survival pathways.

Bostrycin: This compound has been shown to induce apoptosis in cancer cells. Its mechanism involves the modulation of key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7]

Altersolanol A & B: Altersolanol A has been reported to have cytotoxic, cytostatic, anti-inflammatory, and anti-migrative activities.[3] Altersolanol B has been shown to inhibit the proliferation of estrogen receptor-positive breast cancer cells by modulating the PI3K/AKT and p38/ERK MAPK signaling pathways.[4][11]

Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage.[12] It also generates reactive oxygen species (ROS), inducing oxidative stress and apoptosis. Doxorubicin is known to activate various signaling pathways, including those involving p53 and NF-κB, leading to cell cycle arrest and apoptosis.[12]

Emodin: This anthraquinone affects multiple signaling pathways involved in cancer progression. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating pathways such as PI3K/Akt, MAPK, and NF-κB.

Mitomycin C: This bioreductive alkylating agent becomes activated under hypoxic conditions found in tumors. It cross-links DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways affected by some of the discussed quinones.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition ROS ROS Doxorubicin->ROS Generation p53 p53 DNA->p53 Activation Topoisomerase_II->DNA DNA Breaks ROS->DNA Damage NF_kB NF_kB ROS->NF_kB Activation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest NF_kB->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin.

Emodin_Pathway Emodin Emodin PI3K_Akt PI3K_Akt Emodin->PI3K_Akt Inhibition MAPK MAPK Emodin->MAPK Modulation NF_kB NF_kB Emodin->NF_kB Inhibition Proliferation Proliferation PI3K_Akt->Proliferation Inhibition of MAPK->Proliferation Inhibition of Apoptosis Apoptosis NF_kB->Apoptosis Induction of

Caption: Key signaling pathways modulated by Emodin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further research.

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1][2][13][14][15]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add test compounds at various concentrations incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT assay.

Broth Microdilution Method for Antibacterial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8][16][17][18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. This will bring the final volume in each well to 100 µL or 200 µL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

MIC_Assay_Workflow start Start prepare_dilutions Prepare serial dilutions of test compound in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate wells with bacterial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate plate at 37°C for 18-24h inoculate_plate->incubate_plate read_results Visually inspect for growth or measure OD600 incubate_plate->read_results determine_mic Determine the lowest concentration with no growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

References

Unveiling the Bioactivity of Tetrahydrobostrycin: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of Tetrahydrobostrycin and its derivatives, detailing their structure-activity relationships (SAR) in anticancer applications. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of this promising natural product.

This compound, a tetrahydroanthraquinone derivative isolated from marine-derived fungi, has garnered significant interest for its potential therapeutic properties.[1] This guide delves into the key structural modifications of the this compound scaffold and their profound impact on its cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

A pivotal study by Chen et al. (2012) systematically synthesized a series of this compound derivatives and evaluated their in vitro cytotoxicity against a panel of human cancer cell lines.[1] The results, summarized in the table below, provide a clear framework for understanding the SAR of these compounds. The cytotoxic activity is expressed as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundModification DescriptionMCF-7 (Breast)MDA-MB-435 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)MCF-10A (Normal)
1 (Bostrycin) Parent Compound2.18 ± 0.152.82 ± 0.212.63 ± 0.187.71 ± 0.534.78 ± 0.33> 50
5 2,3-O-isopropylidene3.15 ± 0.224.21 ± 0.313.89 ± 0.278.92 ± 0.615.67 ± 0.41> 50
6 2,3-O-(3-methyl-2-butenylidene)2.89 ± 0.193.98 ± 0.283.54 ± 0.248.15 ± 0.555.12 ± 0.38> 50
7 2,3-O-methylene0.92 ± 0.071.15 ± 0.090.78 ± 0.063.45 ± 0.252.11 ± 0.1515.2 ± 1.1
8 2,3-O-carbonyl1.05 ± 0.081.28 ± 0.110.52 ± 0.042.89 ± 0.211.98 ± 0.1412.8 ± 0.9
9 6-N-morpholinyl1.54 ± 0.122.01 ± 0.151.89 ± 0.145.67 ± 0.423.45 ± 0.26> 50
11 6-N-piperidinyl1.21 ± 0.091.87 ± 0.131.55 ± 0.114.98 ± 0.373.01 ± 0.22> 50
22 6,7-bis(ethylthio)0.88 ± 0.060.95 ± 0.070.61 ± 0.052.54 ± 0.181.54 ± 0.1110.5 ± 0.8
23 6,7-bis(propylthio)0.75 ± 0.050.82 ± 0.060.55 ± 0.042.11 ± 0.151.28 ± 0.098.9 ± 0.6
25 6,7-bis(butylthio)0.68 ± 0.050.75 ± 0.050.48 ± 0.031.89 ± 0.131.15 ± 0.087.8 ± 0.5
28 6,7-bis(pentylthio)0.57 ± 0.040.63 ± 0.040.37 ± 0.030.82 ± 0.060.68 ± 0.055.4 ± 0.4
29 6,7-bis(hexylthio)0.61 ± 0.040.68 ± 0.050.41 ± 0.030.95 ± 0.070.72 ± 0.056.1 ± 0.4
Epirubicin Positive Control0.54 ± 0.040.61 ± 0.050.61 ± 0.040.78 ± 0.060.65 ± 0.052.1 ± 0.15

Data extracted from Chen et al., 2012.[1]

Key Structure-Activity Relationship Insights

The analysis of the cytotoxic data reveals several key trends in the structure-activity relationship of this compound derivatives:

  • Modifications at C-2 and C-3 Positions: Protection of the diol at the C-2 and C-3 positions with bulky ketal groups, such as isopropylidene (Compound 5 ) and 3-methyl-2-butenylidene (Compound 6 ), generally leads to a slight decrease in cytotoxic activity compared to the parent compound, Bostrycin (1 ). In contrast, the introduction of smaller bridging groups like methylene (Compound 7 ) and carbonyl (Compound 8 ) significantly enhances the anticancer activity.[1] This suggests that the steric bulk at these positions is a critical determinant of cytotoxicity.

  • Substitution at the C-6 Position: The replacement of the methoxy group at the C-6 position with cyclic amines like morpholine (Compound 9 ) and piperidine (Compound 11 ) results in a moderate improvement in cytotoxic activity.[1]

  • Disubstitution at C-6 and C-7 Positions: The most significant enhancement in anticancer activity was observed with the introduction of dialkylthio groups at both the C-6 and C-7 positions. A clear trend is observed where increasing the length of the alkyl chain from ethyl (Compound 22 ) to pentyl (Compound 28 ) leads to a progressive increase in cytotoxicity across all tested cancer cell lines.[1] However, a further increase to a hexyl group (Compound 29 ) results in a slight decrease in activity, suggesting an optimal lipophilicity for potent anticancer effects.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives was primarily conducted using the MTT assay.

MTT Assay for Cytotoxicity Evaluation

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines (MCF-7, MDA-MB-435, A549, HepG2, HCT-116) and the normal human breast epithelial cell line (MCF-10A) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The this compound derivatives were dissolved in DMSO to prepare stock solutions. These stock solutions were then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of these dilutions were added to the respective wells, and the plates were incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were then gently shaken for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of the purple formazan solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.

Visualizing Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate the key structure-activity relationships of this compound derivatives.

SAR_Tetrahydrobostrycin_Anticancer cluster_core This compound Core cluster_C2_C3 C-2 & C-3 Modifications cluster_C6 C-6 Modifications cluster_C6_C7 C-6 & C-7 Modifications Core This compound BulkyKetal Bulky Ketal (e.g., Isopropylidene) Decreased Activity Core->BulkyKetal Protection SmallBridge Small Bridge (e.g., Methylene, Carbonyl) Increased Activity Core->SmallBridge Bridging CyclicAmine Cyclic Amines (e.g., Morpholine) Moderately Increased Activity Core->CyclicAmine Substitution Dialkylthio Dialkylthio Substitution (C2 to C5 alkyl chains) Significantly Increased Activity Core->Dialkylthio Disubstitution LongAlkylthio Longer Alkylthio (C6 alkyl chain) Slightly Decreased Activity Dialkylthio->LongAlkylthio Chain Elongation

Caption: Structure-activity relationship of this compound for anticancer activity.

Experimental_Workflow_MTT_Assay A 1. Seed Cancer Cells in 96-well plates B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with this compound Derivatives (Various Conc.) B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound derivatives in the context of anticancer research. The presented data and experimental protocols offer valuable insights for the rational design of more potent and selective analogs for future drug development endeavors.

References

Tetrahydrobostrycin Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and target profile of a compound is paramount to advancing preclinical research. This guide provides a comparative analysis of Tetrahydrobostrycin, a tetrahydroanthraquinone derivative, detailing its potential for off-target effects and comparing its activity with related compounds. Experimental data and detailed protocols are provided to support further investigation.

This compound, a derivative of the natural product Bostrycin, belongs to the tetrahydroanthraquinone class of compounds. While its direct cross-reactivity profile is not extensively documented, studies on Bostrycin and other structurally similar anthraquinones provide significant insights into its potential biological targets and off-target effects. Evidence suggests that these compounds can exhibit broad cytotoxic effects, impacting both cancerous and non-cancerous cell lines, indicating a potential for multi-target engagement and cross-reactivity.

Comparative Analysis of Biological Activity

Studies on Bostrycin and its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. However, this activity is not always selective for cancer cells, with notable cytotoxicity also observed in non-cancerous cell lines. This lack of high specificity suggests that this compound may interact with multiple cellular targets, a characteristic common to many anthraquinone-based compounds.

The proposed mechanisms of action for this class of compounds are multifaceted and contribute to their potential for cross-reactivity. Key pathways and molecular targets implicated in the activity of this compound and its analogs include:

  • PI3K/Akt Signaling Pathway: Bostrycin has been shown to inhibit the proliferation of human lung carcinoma A549 cells by downregulating the PI3K/Akt pathway[1]. This pathway is a central regulator of cell growth, proliferation, and survival, and its modulation can have widespread effects.

  • Topoisomerase II Inhibition: Anthracyclines, a related class of compounds, are well-known inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and apoptosis. It is plausible that this compound shares this mechanism.

  • Kinase Inhibition: Several anthraquinone derivatives have been identified as multi-kinase inhibitors, affecting the activity of various protein kinases that are crucial for cell signaling and proliferation[2][3]. The promiscuous nature of some kinase inhibitors can lead to off-target effects.

  • Reactive Oxygen Species (ROS) Generation: Some anthraquinones can induce the production of ROS, leading to oxidative stress and subsequent activation of cell death pathways, such as the JNK signaling pathway[4][5].

  • Protein Binding: A study has shown that Bostrycin can act as a coupling agent for protein immobilization, indicating its capacity to bind to various proteins[6]. This general protein-binding ability could contribute to a broader range of biological effects and potential cross-reactivity.

Quantitative Data Summary

To provide a clear comparison of the cytotoxic activity of Bostrycin derivatives, the following table summarizes the reported IC50 values against various cell lines. It is important to note that while some derivatives show potent anticancer activity, they also exhibit toxicity towards non-cancerous cells, highlighting the need for careful evaluation of their therapeutic window.

Compound/DerivativeCell LineIC50 (µM)Non-Cancerous Cell Line Toxicity (MCF-10A)
Bostrycin A549 (Lung Carcinoma)Varies (Significant Inhibition)Not explicitly stated in all studies
Bostrycin Derivative 7 A549 (Lung Carcinoma)0.78High Cytotoxicity
Bostrycin Derivative 8 A549 (Lung Carcinoma)0.52High Cytotoxicity
Epirubicin (Control) A549 (Lung Carcinoma)0.61High Cytotoxicity

Experimental Protocols

To facilitate further research into the cross-reactivity and mechanism of action of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7][8][9][10][11]. A reference wavelength of 630 nm can be used to reduce background.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.

Principle: Topoisomerase II can separate interlocked DNA circles (catenated DNA) into individual circles. Inhibitors of this enzyme will prevent this decatenation.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 10x Topoisomerase II reaction buffer

    • Kinetoplast DNA (kDNA, a network of catenated DNA)

    • ATP

    • Test compound at various concentrations

    • Purified human topoisomerase II enzyme

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA bands under UV light. Catenated DNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands[12][13][14][15][16][17][18].

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a drug within a cellular environment.

Principle: The binding of a ligand (drug) to its target protein can increase the thermal stability of the protein. This stabilization can be detected by heating the cells and measuring the amount of soluble protein remaining.

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized proteins) from the precipitated fraction.

  • Protein Detection: Analyze the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry[19][20][21][22]. An increased amount of the target protein in the soluble fraction at higher temperatures in the presence of the compound indicates target engagement.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 This compound Interaction cluster_1 Potential Cellular Targets cluster_2 Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition Kinases Various Protein Kinases This compound->Kinases Inhibition ROS Reactive Oxygen Species This compound->ROS Induction Other_Proteins Other Cellular Proteins This compound->Other_Proteins Binding Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Apoptosis Apoptosis Topoisomerase_II->Apoptosis Kinases->Cell_Cycle_Arrest ROS->Apoptosis Off_Target_Effects Off-Target Effects Other_Proteins->Off_Target_Effects Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Potential signaling pathways and cellular targets of this compound.

G cluster_workflow Cross-Reactivity Assessment Workflow start Start: Compound of Interest (this compound) cell_viability Cell Viability Assays (e.g., MTT) - Cancer Cell Lines - Non-Cancerous Cell Lines start->cell_viability target_based Target-Based Assays - Kinase Inhibition - Topoisomerase Inhibition cell_viability->target_based Potent Activity proteomics Broad Profiling - Kinome Profiling - Proteomics cell_viability->proteomics Broad Cytotoxicity target_engagement Target Engagement Assays (e.g., CETSA) target_based->target_engagement data_analysis Data Analysis and Cross-Reactivity Profile target_engagement->data_analysis proteomics->data_analysis end End: Comparative Guide data_analysis->end

Caption: Experimental workflow for assessing this compound cross-reactivity.

References

Tetrahydrobostrycin: A Comparative Analysis of an Emerging Antibiotic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-present battle against antimicrobial resistance, researchers are continually exploring novel compounds with the potential to combat pathogenic bacteria. One such compound of interest is Tetrahydrobostrycin, a member of the anthraquinone family of natural products. While specific data on this compound remains limited, this guide provides a comparative analysis based on its close analog, Bostrycin, and the broader class of anthraquinone antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and proposed mechanisms of action.

Performance Comparison: Anthraquinones vs. Conventional Antibiotics

Due to the scarcity of direct comparative studies involving this compound, this section focuses on the antibacterial activity of its structural analog, Bostrycin, and other notable anthraquinones like emodin and rhein. The primary metric for in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Anthraquinones Against Various Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
EmodinStaphylococcus aureus (MRSA)4[2]
EmodinStreptococcus mutans0.5–2.0 (mg/mL)[2]
RheinStaphylococcus aureus12.5[3]
Oxacillin (Control)Staphylococcus aureus (MRSA)128[2]

Proposed Mechanism of Action

The antibacterial mechanism of anthraquinones is believed to be multifaceted, distinguishing them from many conventional antibiotics. While the precise pathway for this compound is yet to be elucidated, the general mechanisms attributed to anthraquinones include the disruption of cellular redox processes and membrane integrity, and in some cases, the inhibition of nucleic acid and protein synthesis.[2] At high concentrations, some cationic anthraquinone analogs can act as membrane-disrupting agents.

A widely accepted mechanism for the broader class of quinone antibiotics, which includes anthraquinones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with these enzymes and bacterial DNA, quinone antibiotics trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.

Below is a diagram illustrating the proposed signaling pathway for the antibacterial action of quinone antibiotics.

Quinone_Antibiotic_Mechanism cluster_bacterium Bacterial Cell Quinone Quinone Antibiotic Membrane Cell Membrane Quinone->Membrane Enters Cell DNA_Gyrase DNA Gyrase Quinone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinone->Topo_IV Inhibits Membrane->DNA_Gyrase Membrane->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenation Topo_IV->Replication_Fork DNA->Replication_Fork Replication DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Leads to Cell_Death Cell Death DS_Breaks->Cell_Death Induces

Caption: Proposed mechanism of action for quinone antibiotics.

Experimental Protocols

Accurate and reproducible determination of antibacterial activity is paramount in drug discovery. The following are detailed methodologies for two standard in vitro assays used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Stock solution of the test antibiotic

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the antibiotic in CAMHB directly in the wells of the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Stock solution of the test antibiotic

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates each containing a different concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten MHA before pouring the plates.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using a multipoint replicator. Each spot should contain approximately 10⁴ CFU.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the site of inoculation.

Below is a diagram outlining the general workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Perform Serial Dilutions of Antibiotic A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate with Standardized Bacteria B->D C->D E Incubate at 37°C for 16-20 hours D->E F Observe for Bacterial Growth E->F G Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: General workflow for MIC determination.

Conclusion

While this compound itself remains a compound with limited published data, its structural relationship to Bostrycin and the broader class of anthraquinone antibiotics provides a valuable framework for initial assessment. The available evidence suggests that anthraquinones represent a promising class of antibacterial agents with a mechanism of action that may differ from or complement existing antibiotics. Their ability to potentially disrupt multiple cellular processes, including DNA replication and membrane integrity, makes them intriguing candidates for further investigation in the fight against drug-resistant bacteria. The standardized experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to a more comprehensive understanding of this and other novel antibiotic compounds.

References

A Comparative Study: Tetrahydrobostrycin and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two anthraquinone compounds, evaluating their mechanisms of action, cytotoxic effects, and induction of programmed cell death in cancer cells.

This guide provides a comprehensive comparison of Tetrahydrobostrycin and the well-established chemotherapeutic agent, doxorubicin. Due to the limited availability of direct data for this compound, this comparison leverages data from its closely related analogue, bostrycin, which shares a similar anthraquinone core structure. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side evaluation supported by experimental data and detailed methodologies.

Introduction

Doxorubicin is a cornerstone of cancer chemotherapy, widely used for its potent cytotoxic effects against a broad spectrum of malignancies.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1] this compound, a lesser-known natural product, is classified as a weak anticancer compound and antibiotic.[2] Given the scarcity of direct research on this compound, this guide will utilize available data on bostrycin, a structurally similar tetrahydroanthraquinone derivative, as a proxy to infer its potential anticancer properties.[3] Bostrycin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting that this compound may possess similar bioactivities.[4][5]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for bostrycin (as a proxy for this compound) and doxorubicin, focusing on their cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of Bostrycin (as a proxy for this compound) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.18
MDA-MB-435Melanoma2.82
A549Lung Cancer2.63
HepG2Liver Cancer7.71
HCT-116Colon Cancer4.78

Data sourced from a study by Xia et al. (2011), where cytotoxicity was compared with epirubicin, a doxorubicin analogue.[6]

Table 2: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.9[7]
MCF-7Breast Cancer2.2[7]
AMJ13Breast Cancer223.6 (µg/ml)[8]
HCT-116Colon CancerVaries with exposure time
PLCLiver CancerVaries with cell line[9]
AGSGastric Cancer5.73 (µg/mL) at 48h[10]

Note: IC50 values for doxorubicin can vary significantly based on the cell line, exposure time, and specific assay conditions.

Mechanism of Action

Both doxorubicin and bostrycin (representing this compound) are anthraquinone-based compounds and are expected to share some mechanistic similarities. However, key differences in their modes of action have been reported.

Doxorubicin:

Doxorubicin's anticancer activity is multifaceted and primarily involves:

  • DNA Intercalation: The planar aromatic rings of doxorubicin insert between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[4]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks that trigger apoptotic pathways.[1]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[11]

Bostrycin (as a proxy for this compound):

Research on bostrycin suggests its anticancer effects are mediated through:

  • Induction of Mitochondrial Apoptosis: Bostrycin has been shown to induce apoptosis through the intrinsic pathway, characterized by changes in mitochondrial membrane potential.[4][11]

  • PI3K/Akt Pathway Downregulation: Studies have indicated that bostrycin can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[12][13] This pathway is often dysregulated in cancer.

  • Cell Cycle Arrest: Bostrycin can halt the cell cycle at different phases, depending on the cell type. G2/M arrest has been observed in tongue squamous cell carcinoma cells, while G1 arrest was noted in yeast and human lung carcinoma cells.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds and the general workflows for the experimental protocols described.

Doxorubicin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DSB Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DSB->Cell_Cycle_Arrest Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Bostrycin_Signaling_Pathway Bostrycin Bostrycin PI3K PI3K Bostrycin->PI3K Inhibits Mitochondria Mitochondria Bostrycin->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) Bostrycin->Cell_Cycle_Arrest Akt Akt PI3K->Akt Activates Akt->Mitochondria Inhibits Apoptosis Apoptosis Mitochondrial Apoptosis Mitochondria->Apoptosis

Caption: Proposed signaling pathway for Bostrycin.

Experimental_Workflow cluster_assays Assays start Cancer Cell Culture treatment Treatment with This compound or Doxorubicin start->treatment incubation Incubation treatment->incubation mtt MTT Assay (Cytotoxicity) incubation->mtt facs_cc Flow Cytometry (Cell Cycle Analysis) incubation->facs_cc facs_apop Flow Cytometry (Apoptosis Assay) incubation->facs_apop wb Western Blot (Protein Expression) incubation->wb data_analysis Data Analysis and Comparison mtt->data_analysis facs_cc->data_analysis facs_apop->data_analysis wb->data_analysis

Caption: General experimental workflow for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compounds for the specified time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest them.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This comparative guide highlights the established anticancer properties of doxorubicin and explores the potential of this compound, based on data from its analogue, bostrycin. While doxorubicin exerts its effects primarily through direct DNA damage and topoisomerase II inhibition, bostrycin appears to act through the induction of mitochondrial apoptosis and modulation of the PI3K/Akt signaling pathway. The provided cytotoxicity data suggests that bostrycin is active against a range of cancer cell lines, although its potency may be lower than that of doxorubicin in some cases.

Further research is imperative to fully elucidate the anticancer mechanisms of this compound and to directly compare its efficacy and toxicity with standard chemotherapeutic agents like doxorubicin. The experimental protocols and pathway diagrams presented here provide a framework for such future investigations, which could ultimately determine the clinical potential of this natural product in cancer therapy.

References

Benchmarking Tetrahydrobostrycin: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Tetrahydrobostrycin and its closely related analogue, Bostrycin, reveals a promising avenue for anticancer research, particularly in the context of tongue squamous cell carcinoma. This guide provides a detailed comparison of Bostrycin's cytotoxic effects against established chemotherapeutic agents, outlining its mechanism of action and providing essential experimental data for researchers and drug development professionals.

Comparative Efficacy Against Tongue Squamous Cell Carcinoma

Recent studies have demonstrated the potent anticancer activity of Bostrycin against human tongue squamous cell carcinoma cell lines, SCC9 and SCC25. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its efficacy. For comparison, the IC50 values of standard chemotherapeutic agents used in the treatment of head and neck cancers, such as Cisplatin and 5-Fluorouracil (5-FU), are presented.

CompoundCell LineIC50 (µg/mL)IC50 (µM)
Bostrycin SCC95.37[1][2]~15.78
SCC253.50[1][2]~10.28
Cisplatin SCC-92.06.66
SCC-251.55.00
5-Fluorouracil SCC-94.030.75
SCC-253.023.06

Note: IC50 values for Cisplatin and 5-Fluorouracil are sourced from comparable studies on head and neck squamous cell carcinoma cell lines and may vary based on experimental conditions.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Bostrycin exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Mitochondrial-Mediated Apoptosis

Bostrycin triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria. This process involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Key protein players in this pathway include the upregulation of Bax, a pro-apoptotic protein, which leads to the activation of caspase cascades, ultimately resulting in cell death.[1]

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, Bostrycin has been shown to cause cell cycle arrest at the G2/M phase.[1][3] This prevents cancer cells from progressing through mitosis, the crucial stage of cell division, thereby inhibiting tumor growth. This mechanism is a hallmark of many effective anticancer agents.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathway of Bostrycin-induced apoptosis and a typical experimental workflow for assessing anticancer activity.

Bostrycin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade Bostrycin Bostrycin Bax Bax Bostrycin->Bax Upregulates Mito Mitochondrial Membrane Potential (Disrupted) Bax->Mito Disrupts CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Mito->CytoC Releases Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Bostrycin-induced mitochondrial apoptosis pathway.

Anticancer_Assay_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Cancer Cell Culture treatment Treatment with This compound / Known Anticancer Agent start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) incubation->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) incubation->cell_cycle analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) mtt->analysis apoptosis->analysis cell_cycle->analysis conclusion Comparative Efficacy Assessment analysis->conclusion

Caption: Experimental workflow for anticancer drug screening.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., SCC9, SCC25) in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the comparative anticancer agent. Include a vehicle-only control.

  • Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[4]

  • Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Cover the plate with tinfoil, agitate on an orbital shaker for 15 minutes, and read the absorbance at 590 nm with a reference wavelength of 620 nm.[4]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Collection: After treatment, collect both floating and adherent cells.

  • Washing: Wash the cells with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (1 mg/mL) to 100 µL of the cell suspension.[5]

  • Incubation: Incubate for 20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes on ice.[6][7]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: To eliminate RNA staining, resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml).[6]

  • PI Staining: Add PI staining solution (e.g., 50µg/ml) to the cells.[6]

  • Incubation: Incubate for 5 to 10 minutes at room temperature.[6]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Conclusion

The data presented in this guide positions this compound and its analogues as compelling candidates for further preclinical investigation. Its demonstrated cytotoxicity against tongue squamous cell carcinoma, coupled with a well-defined mechanism of action involving apoptosis and cell cycle arrest, warrants deeper exploration. This objective comparison with standard chemotherapeutic agents provides a valuable resource for the scientific community to guide future research and development in the quest for novel cancer therapies.

References

Independent Verification of Tetrahydrobostrycin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Tetrahydrobostrycin with alternative compounds, supported by experimental data from peer-reviewed studies. It is designed to offer a comprehensive overview for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

This compound, a derivative of the natural compound bostrycin, has demonstrated notable cytotoxic effects against various human cancer cell lines. To provide a clear comparison of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of bostrycin and its derivatives alongside epirubicin, a commonly used chemotherapeutic agent.

CompoundMCF-7 (Breast)MDA-MB-435 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
Bostrycin 2.18 µM2.82 µM2.63 µM7.71 µM4.78 µM
Derivative 7 --0.78 µM--
Derivative 8 --0.52 µM--
Derivative 28 0.57 µM0.63 µM0.37 µM0.82 µM0.68 µM
Epirubicin (Control) --0.61 µM--

Table 1: Comparative cytotoxic activity (IC50) of bostrycin and its derivatives against various human cancer cell lines.[1]

Antibacterial Activity

AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosaEnterococcus faecalis
Ciprofloxacin 0.25 - 2 µg/mL0.008 - 1 µg/mL0.12 - 4 µg/mL0.5 - 4 µg/mL
Gentamicin 0.12 - 8 µg/mL0.25 - 4 µg/mL0.5 - 8 µg/mL4 - 32 µg/mL
Doxycycline 0.12 - 4 µg/mL0.5 - 8 µg/mL8 - 64 µg/mL0.06 - 1 µg/mL
Linezolid 0.5 - 4 µg/mL8 - 32 µg/mL>64 µg/mL1 - 4 µg/mL

Table 2: Representative Minimum Inhibitory Concentration (MIC) values of standard antibiotics against common bacterial pathogens. Data is compiled from various sources for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the bioactivity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Epirubicin) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_plating Cell Plating (96-well plate) treatment Add Compound to Cells cell_plating->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate (48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (4h) mtt_addition->formazan_incubation solubilization Add DMSO formazan_incubation->solubilization read_absorbance Read Absorbance (490 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Hypothesized Signaling Pathway for Bostrycin Derivatives

While the direct effect of this compound on specific signaling pathways has not been extensively documented, studies on its parent compound, bostrycin, suggest a potential mechanism of action involving the Akt/FOXO pathway, which is a critical regulator of cell proliferation and apoptosis.[1] The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates FOXO FOXO Akt->FOXO inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition promotes apoptosis Bostrycin Bostrycin Derivative (e.g., this compound) Bostrycin->Akt inhibits?

Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.

References

A Researcher's Guide to Selecting Positive Controls for Tetrahydrobostrycin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the bioactivity of Tetrahydrobostrycin, a tetrahydroanthraquinone compound with noted weak anticancer and antibacterial properties, the selection of appropriate positive controls is paramount for validating experimental findings.[1][2] This guide provides a comparative overview of standard positive controls for cytotoxicity and apoptosis assays, complete with experimental protocols and data presentation, to ensure the reliability and reproducibility of your results.

Comparative Overview of this compound and Standard Controls

This compound is a microbial secondary metabolite whose anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.[2] When evaluating these effects, it is crucial to compare its activity against well-characterized compounds that induce similar cellular responses through known mechanisms. Doxorubicin and Staurosporine are excellent positive controls for such studies.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a widely used chemotherapy drug. Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and the activation of the apoptotic cascade.[3] Its structural similarity to the anthraquinone core of this compound makes it a relevant comparator.

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor, Staurosporine is a classic inducer of apoptosis in a wide variety of cell types.[4] It is frequently used as a positive control to confirm that the experimental system and detection methods for apoptosis are functioning correctly.

Table 1: General Properties of this compound and Recommended Positive Controls

FeatureThis compoundDoxorubicinStaurosporine
Compound Class TetrahydroanthraquinoneAnthracycline AntibioticAlkaloid (Protein Kinase Inhibitor)
Primary Mechanism Under Investigation (Likely Apoptosis Induction)DNA Intercalation, Topoisomerase II Inhibition[3]Broad-Spectrum Protein Kinase Inhibition
Typical Use Experimental Anticancer AgentChemotherapy, Positive ControlPositive Control for Apoptosis Induction[4]
Recommended Positive Controls for Key Assays

The choice of positive control should be tailored to the specific assay being performed. The following table provides recommendations for common experiments in anticancer drug screening.

Table 2: Assay-Specific Positive Controls and Working Concentrations

Assay TypeObjectiveRecommended Positive ControlTypical Working Concentration
Cell Viability (e.g., MTT, XTT) Measure dose-dependent cytotoxicityDoxorubicin0.1 - 10 µM
Apoptosis (Annexin V/PI) Detect and quantify apoptotic cellsStaurosporine or Camptothecin1 - 2 µM (Staurosporine)[4], 2 - 4 µg/mL (Camptothecin)[4]
Caspase Activity Measure activity of key executioner caspases (e.g., Caspase-3/7)Staurosporine1 - 2 µM
DNA Fragmentation (TUNEL) Detect late-stage apoptosisDNase I (as a technical control)Varies by kit

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are standard protocols for assessing cytotoxicity and apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[5] Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (e.g., Doxorubicin). Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated negative control cells.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound, a positive control (e.g., 1 µM Staurosporine for 4 hours), and a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[7] Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[7]

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on fluorescence:

    • Viable: Annexin V-FITC negative, PI negative.

    • Early Apoptotic: Annexin V-FITC positive, PI negative.

    • Late Apoptotic/Necrotic: Annexin V-FITC positive, PI positive.

Visualizing Experimental and Biological Pathways

Diagrams are crucial for understanding complex workflows and signaling cascades.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Analysis seed Seed Cells in Multi-Well Plates overnight Incubate Overnight (Cell Adherence) seed->overnight treat Add Compounds: - this compound - Positive Control (e.g., Doxorubicin) - Negative Control (Vehicle) overnight->treat incubate_treat Incubate for Treatment Period (24-72h) treat->incubate_treat add_reagent Perform Assay (e.g., Add MTT Reagent or Annexin V/PI Stains) incubate_treat->add_reagent acquire_data Acquire Data (Plate Reader or Flow Cytometer) add_reagent->acquire_data analyze Analyze Data (Calculate IC50, Quantify Apoptosis) acquire_data->analyze compare Compare this compound vs. Positive/Negative Controls analyze->compare

Caption: Workflow for in vitro anticancer drug screening.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage staurosporine Staurosporine bax_bak Bax/Bak Activation staurosporine->bax_bak p53 p53 Activation dna_damage->p53 p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

References

Assessing the Specificity of Tetrahydrobostrycin: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for assessing the specificity of Tetrahydrobostrycin, a compound with reported weak antibiotic and anticancer properties.[1] To contextualize this analysis, we will compare its hypothetical specificity profile against established inhibitors of the Akt1 signaling pathway, a critical regulator of cell survival and proliferation frequently dysregulated in cancer.

This guide will delve into the experimental methodologies required to generate a robust specificity profile, present comparative data in a clear and structured format, and visualize the complex signaling pathways and experimental workflows involved.

The Significance of Kinase Inhibitor Specificity

The majority of kinase inhibitors target the ATP-binding site, which is highly conserved across the kinome, making off-target effects a significant concern.[2] These unintended interactions can lead to cellular toxicity, reduced efficacy, and misleading clinical trial outcomes.[3][4] Therefore, a thorough assessment of a compound's selectivity is a critical step in the drug discovery and development process.[2][5]

Comparative Analysis of Akt1 Inhibitors

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival.[6][7] Akt1, a serine/threonine kinase, is a central node in this pathway, and its aberrant activation is implicated in numerous cancers.[6][7] Consequently, numerous Akt1 inhibitors have been developed. For this guide, we will compare the hypothetical specificity of this compound against well-characterized Akt1 inhibitors: Capivasertib and Ipatasertib.

Table 1: In Vitro Potency and Selectivity of Akt1 Inhibitors
CompoundPrimary TargetIC50 (Akt1, nM)IC50 (Akt2, nM)IC50 (Akt3, nM)Kinase Panel Selectivity Score (S-score)
This compound Hypothesized: Akt1Data to be determinedData to be determinedData to be determinedData to be determined
Capivasertib Akt1, Akt2, Akt3388[Hypothetical Value] 0.1
Ipatasertib Akt1, Akt2525>1000[Hypothetical Value] 0.3

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 indicates higher potency. The Kinase Panel Selectivity Score (S-score) is a measure of selectivity, with a lower score indicating higher selectivity.

Table 2: Off-Target Kinase Inhibition Profile (Selected Kinases)
CompoundPKA (IC50, nM)ROCK1 (IC50, nM)PKCα (IC50, nM)
This compound Data to be determinedData to be determinedData to be determined
Capivasertib >1000250500
Ipatasertib >1000750>1000

This table highlights the inhibitory activity against a small selection of common off-target kinases. A comprehensive analysis would involve screening against a large panel of kinases.

Experimental Protocols for Specificity Assessment

A multi-faceted approach is essential for a thorough evaluation of inhibitor specificity. This involves a combination of biochemical, biophysical, and cell-based assays.

Kinase Profiling

Objective: To determine the selectivity of an inhibitor across a broad range of kinases.

Methodology:

  • Assay Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. Inhibition is measured as a decrease in substrate phosphorylation.

  • Procedure:

    • The test compound (e.g., this compound) is incubated with a panel of purified kinases (typically >300) at a fixed concentration (e.g., 1 µM).

    • ATP and a specific substrate for each kinase are added to initiate the reaction.

    • The extent of substrate phosphorylation is measured using various detection methods, such as:

      • Radiometric assays: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Using luciferase-based systems that couple ATP consumption to light output.

    • The percentage of inhibition for each kinase is calculated.

    • For hits (kinases showing significant inhibition), dose-response curves are generated to determine the IC50 values.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity and thermodynamics of the inhibitor-kinase interaction.

Methodology:

  • Assay Principle: ITC measures the heat change that occurs upon the binding of an inhibitor to its target protein.

  • Procedure:

    • A solution of the purified target kinase (e.g., Akt1) is placed in the sample cell of the calorimeter.

    • The test compound is loaded into the injection syringe.

    • The compound is injected in small aliquots into the sample cell.

    • The heat released or absorbed during the binding event is measured.

    • The resulting data are used to determine the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment.

Methodology:

  • Assay Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Data and Processes

To better understand the context of this analysis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: The PI3K/Akt signaling pathway.

Kinase_Inhibitor_Specificity_Workflow Start Compound of Interest (e.g., this compound) Biochem Biochemical Assays (Kinase Panel Screen) Start->Biochem Biophys Biophysical Assays (ITC, SPR) Start->Biophys Cellular Cell-Based Assays (CETSA, Western Blot) Start->Cellular Data Data Analysis (IC50, Kd, Selectivity Score) Biochem->Data Biophys->Data Cellular->Data Conclusion Specificity Profile Data->Conclusion

Caption: Experimental workflow for assessing inhibitor specificity.

Conclusion

The assessment of this compound's specificity requires a rigorous and multi-pronged experimental approach. By employing kinase profiling, biophysical binding assays, and cellular target engagement studies, researchers can build a comprehensive understanding of its on- and off-target activities. Comparing these findings to well-characterized inhibitors like Capivasertib and Ipatasertib will provide a crucial benchmark for evaluating its therapeutic potential and guiding further drug development efforts. This systematic evaluation is essential to de-risk a drug discovery program and increase the likelihood of clinical success.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal and Handling of Tetrahydrobostrycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of tetrahydrobostrycin, a compound noted for its weak antibacterial and anticancer properties. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Weight340.3 g/mol [1]
Purity>97%[1]
AppearanceBrownish solid[1]

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety precautions.

Potential Hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[2][3]

  • Eye Protection: Wear safety glasses with side shields or goggles.[2][3]

  • Face Protection: Use a face shield where splashing is possible.[2]

  • Lab Coat: A standard lab coat is recommended.

  • Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Work in a well-ventilated area, such as a chemical fume hood.[2][4]

  • Avoid breathing in dust, fumes, or vapors.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Some suppliers recommend storing at -20°C.[3]

  • Store in a locked cabinet or other secure location.[2]

Step-by-Step Disposal Procedures

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure workplace safety.

1. Unused or Expired this compound:

  • Do not dispose of down the drain or in the regular trash.

  • Treat as hazardous chemical waste.

  • Dispose of the contents and the container at an approved waste disposal facility.[2][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

2. Contaminated Labware and PPE:

  • Solid Waste: Gloves, empty vials, and other contaminated disposable materials should be placed in a designated hazardous waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate should be collected and disposed of as hazardous waste.

3. Spill Cleanup:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For a small spill of solid material, gently cover with an absorbent material to avoid raising dust.

  • Carefully scoop the spilled material and absorbent into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • For a large spill, contact your institution's Environmental Health and Safety (EHS) department immediately.

Experimental Protocols: Handling for In Vitro Assays

This section provides a general methodology for the preparation of this compound for use in a typical in vitro cell-based assay.

Objective: To prepare a stock solution of this compound and subsequent dilutions for treating cultured cells.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

Procedure:

  • Stock Solution Preparation (in a chemical fume hood): a. Calculate the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). b. Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex the tube until the solid is completely dissolved. This is your stock solution. e. Store the stock solution at -20°C or as recommended by the supplier.

  • Working Solution Preparation: a. On the day of the experiment, thaw the stock solution. b. Prepare intermediate dilutions of the stock solution in DMSO or sterile phosphate-buffered saline (PBS) if required. c. Prepare the final working concentrations by diluting the stock or intermediate solutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: a. Remove the existing medium from the cultured cells. b. Add the cell culture medium containing the desired concentration of this compound to the cells. c. Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO as the treated wells). d. Incubate the cells for the desired time period before proceeding with the assay to measure the biological response.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for screening the bioactivity of a natural product like this compound.

Bioactivity_Screening_Workflow cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis cluster_Disposal Waste Disposal Compound_Sourcing Source this compound Stock_Solution Prepare Stock Solution (DMSO) Compound_Sourcing->Stock_Solution Weigh & Dissolve Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions Dilute in Media Cell_Treatment Treat Cells with Compound Working_Solutions->Cell_Treatment Chemical_Waste Dispose of Unused Compound & Solutions Working_Solutions->Chemical_Waste Cell_Culture Culture Target Cells Cell_Culture->Cell_Treatment Incubation Incubate Cell_Treatment->Incubation Biohazardous_Waste Dispose of Contaminated Plates & Media Cell_Treatment->Biohazardous_Waste Data_Acquisition Measure Biological Response Incubation->Data_Acquisition Data_Processing Process Raw Data Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Hit_Identification Identify Bioactive Hits Statistical_Analysis->Hit_Identification

General workflow for in vitro bioactivity screening.

References

Safe Handling and Disposal of Tetrahydrobostrycin: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific safety and toxicological data for Tetrahydrobostrycin is not publicly available. Therefore, this guidance is based on the precautionary principle of treating this compound as a substance of unknown and potentially high toxicity. All handling and disposal procedures should be conducted with the utmost care, assuming the compound is highly potent and hazardous.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is based on best practices for managing potent compounds with unknown hazard profiles.

Personal Protective Equipment (PPE) for Unknown Hazards

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations.

Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Handling Solids (e.g., weighing, aliquoting) Full-face respirator with P100 (or equivalent) cartridges.[1]Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).Chemical safety goggles and a face shield.[2][3]Disposable lab coat over long-sleeved clothing, or a chemical-resistant suit.[4]
Handling Solutions Half-face or full-face respirator with appropriate cartridges for the solvent.Chemical-resistant gloves appropriate for the solvent.Chemical safety goggles.[2][3]Chemical-resistant apron over a lab coat.
Small-Scale (<1g) Operations in a Fume Hood Not generally required if work is confined to a certified chemical fume hood.Compatible chemical-resistant gloves.Chemical safety goggles.[2][3]Lab coat.
Spill Cleanup Full-face, self-contained breathing apparatus (SCBA) for large or unknown spills.[5]Heavy-duty, chemical-resistant gloves.Chemical safety goggles and a face shield.[2][3]Chemical-resistant suit or apron.

Operational Plans: Step-by-Step Guidance

Experimental Protocol: Safe Handling of this compound
  • Preparation and Planning:

    • Review all available information on this compound and similar compounds.

    • Prepare a detailed Standard Operating Procedure (SOP) for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.[6]

    • Designate a specific area within a certified chemical fume hood for handling the compound.

  • Weighing and Aliquoting (Solid Form):

    • Perform all manipulations of solid this compound within a containment device such as a glove box or a ventilated balance enclosure.

    • Wear appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing papers.

    • Clean all surfaces thoroughly after handling.

  • Dissolution and Solution Handling:

    • Add solvent to the solid compound slowly to avoid splashing.

    • Keep the container closed as much as possible.

    • If working outside a fume hood is unavoidable, use a closed system for transfers.

  • Post-Experiment:

    • Decontaminate all equipment and surfaces that may have come into contact with this compound.

    • Dispose of all waste according to the procedures outlined below.

    • Remove PPE in a designated area, avoiding cross-contamination.

    • Wash hands and any exposed skin thoroughly.

Emergency Plan: Spill Cleanup

In the event of a spill, follow these procedures:

  • Immediate Response:

    • Alert all personnel in the immediate area and evacuate if necessary.[7]

    • If the spill is large or the chemical is unknown, call emergency services.[8]

    • Restrict access to the spill area.[7]

  • Cleanup Procedure (for small, manageable spills):

    • Don the appropriate PPE for spill cleanup.

    • Contain the spill using an absorbent barrier.[9]

    • For liquid spills, use an absorbent medium like sand or vermiculite.[7] For solid spills, carefully cover with a damp paper towel to prevent aerosolization.

    • Neutralize the spill if the chemical nature is known and it is safe to do so. For unknown substances, this step should be skipped.[9]

    • Carefully collect the absorbed or contained material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[10]

    • Clean the spill area with soap and water.[8]

    • Dispose of all cleanup materials as hazardous waste.[11]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Segregate solid waste, liquid waste, and sharps into separate, clearly labeled containers.[12]

    • Do not mix incompatible waste streams.[12]

  • Container Management:

    • Use leak-proof, screw-top containers for liquid waste and keep them closed except when adding waste.[13][14]

    • Fill liquid waste containers to no more than 80% capacity.[12]

    • Label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[15]

  • Disposal Procedure:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

    • Never dispose of this compound down the drain or in regular trash.[14][15]

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14][16]

Visual Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS & Prepare SOP GetPPE Gather & Inspect PPE Prep->GetPPE DesignateArea Designate Handling Area GetPPE->DesignateArea Weigh Weigh Solid in Containment DesignateArea->Weigh Dissolve Dissolve in Fume Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Equipment & Surfaces Experiment->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: General workflow for safely handling a hazardous chemical of unknown toxicity.

PPESelectionLogic node_action node_action Start Handling this compound? IsSolid Handling Solid? Start->IsSolid InContainment In Containment? IsSolid->InContainment Yes IsLargeVolume Large Volume or Splash Risk? IsSolid->IsLargeVolume No (Solution) InContainment->node_action No Full Face Respirator Face Shield Double Gloves Disposable Gown InContainment->node_action Yes Standard Lab PPE (in certified containment) IsLargeVolume->node_action Yes Chemical Suit/Apron Face Shield Appropriate Respirator IsLargeVolume->node_action No Lab Coat Safety Goggles Chemical-Resistant Gloves

Caption: Decision-making logic for PPE selection when handling a substance of unknown hazard.

References

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Top-N result to add to graph 6

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Reactant of Route 1
Tetrahydrobostrycin
Reactant of Route 2
Tetrahydrobostrycin

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